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  • Product: N-Butyl-1H-indol-2-amine
  • CAS: 31722-55-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Butyl-1H-indol-2-amine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Aminoindole Scaffold The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminoindole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid tryptophan to numerous pharmaceuticals.[1][2] Within this privileged scaffold, 2-aminoindoles have emerged as particularly valuable fragments in drug discovery.[1][2] Their unique electronic and structural features, including a planar aromatic system with adjacent hydrogen bond donors, allow for potent and specific interactions with various protein targets.[1][2] This has led to the development of 2-aminoindole derivatives as inhibitors of enzymes like IκB kinase and phosphodiesterase-V, as well as agents with hypotensive, diuretic, and appetite-suppressant properties.[1][2] N-Butyl-1H-indol-2-amine, the subject of this guide, represents a specific embodiment of this important chemical class, offering a platform for further exploration and development in various therapeutic areas.

Part 1: Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is paramount for its successful application in research and development. While comprehensive experimental data for N-Butyl-1H-indol-2-amine is not extensively documented in publicly available literature, we can infer its key characteristics based on its structure and data from related compounds.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
CAS Number 31722-55-1
InChI Key WNDBDNFQXOOJHN-UHFFFAOYSA-N
Predicted Physical Properties

The physical properties of amines are significantly influenced by their ability to form hydrogen bonds.[3][4] Primary and secondary amines, such as N-Butyl-1H-indol-2-amine, can act as both hydrogen bond donors and acceptors, leading to higher boiling points than alkanes of similar molecular weight.[3][4] Their solubility in water is generally good for smaller molecules but decreases as the carbon chain length increases.[5][6]

PropertyPredicted Value/CharacteristicRationale/Comparison
Appearance Colorless to yellow liquid or low-melting solidSimilar to other amines which can acquire a yellow color upon storage in air.[7]
Boiling Point Higher than non-polar compounds of similar MWDue to intermolecular hydrogen bonding. For comparison, n-butylamine (MW 73.14) boils at 77-79 °C.[7]
Melting Point Not readily available; likely a low-melting solid or liquid at room temperature
Solubility Soluble in many organic solvents.[7] Limited to moderate solubility in water.The butyl group decreases water solubility compared to smaller amines.[5][6]

Part 2: Synthesis and Reactivity

The synthesis of 2-aminoindoles can be achieved through various strategies.[1][2] A common and effective approach involves the cyclization of a suitably substituted aniline derivative. Here, we present a plausible and detailed synthetic protocol for N-Butyl-1H-indol-2-amine, adapted from established methods for related 2-aminoindole derivatives.[2]

Proposed Synthetic Pathway: Reductive Cyclization

A prevalent method for synthesizing 2-aminoindoles involves the reaction of a 2-halonitrobenzene with a cyanoacetamide, followed by a reductive cyclization.[2]

Synthetic Pathway A 2-Fluoronitrobenzene C Intermediate Adduct A->C Base (e.g., NaH) SNAr Reaction B N-Butyl-2-cyanoacetamide B->C D N-Butyl-1H-indol-2-amine C->D Reducing Agent (e.g., Zn/FeCl3, H2) Reductive Cyclization

Caption: Proposed synthetic workflow for N-Butyl-1H-indol-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate 2-Cyano-2-(2-nitrophenyl)-N-butylacetamide

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction where the carbanion generated from N-butyl-2-cyanoacetamide attacks the electron-deficient aromatic ring of 2-fluoronitrobenzene. The nitro group is crucial as a strong electron-withdrawing group to activate the ring towards nucleophilic attack. Sodium hydride is a strong base suitable for deprotonating the α-carbon of the cyanoacetamide.[2]

  • Procedure:

    • To a stirred solution of N-butyl-2-cyanoacetamide (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 2-fluoronitrobenzene (1.05 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reductive Cyclization to N-Butyl-1H-indol-2-amine

  • Rationale: The nitro group of the intermediate is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent cyano group to form the 2-aminoindole ring. A common and effective reducing system for this transformation is zinc powder in the presence of an acid and a Lewis acid catalyst like ferric chloride.[2]

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water.

    • Add ferric chloride (FeCl₃, catalytic amount) and zinc powder (excess, e.g., 5-10 eq) to the solution.

    • Add concentrated hydrochloric acid dropwise at 0 °C.

    • Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the excess zinc and other solids.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Butyl-1H-indol-2-amine.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below are the expected spectral characteristics for N-Butyl-1H-indol-2-amine.

Infrared (IR) Spectroscopy
  • N-H Stretching: Primary and secondary amines exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[8][9] As a secondary amine within the indole ring and a primary amine exocyclic to the butyl group, expect one or two bands in this region. The indole N-H stretch is typically a sharp band around 3400 cm⁻¹.[8]

  • C-N Stretching: Aliphatic C-N stretching vibrations are typically observed in the 1020-1250 cm⁻¹ region, while aromatic C-N stretches appear at 1250-1335 cm⁻¹.[8]

  • N-H Bending: A primary amine N-H bend is expected around 1580-1650 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The protons on the benzene ring of the indole nucleus will appear in the downfield region, typically between δ 7.0 and 8.0 ppm.[10]

    • Indole N-H Proton: The proton on the indole nitrogen will likely appear as a broad singlet, its chemical shift being dependent on solvent and concentration.[9][10]

    • Amine N-H₂ Protons: The protons of the primary amino group will also likely appear as a broad signal.[9][10] Addition of D₂O should lead to the disappearance of both N-H signals due to proton exchange.[9]

    • Butyl Group Protons: The protons of the n-butyl group will show characteristic signals in the aliphatic region (δ 0.9-3.5 ppm), with the protons on the carbon adjacent to the nitrogen appearing more downfield due to the deshielding effect of the nitrogen atom.[10]

  • ¹³C NMR:

    • Aromatic Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm).[10]

    • C2 Carbon: The carbon atom at the 2-position of the indole ring, bonded to the amino group, will have a characteristic chemical shift.

    • Butyl Group Carbons: The four carbons of the n-butyl group will appear in the aliphatic region of the spectrum.[10]

Mass Spectrometry (MS)
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 188.27). According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[9]

  • Fragmentation Pattern: Expect characteristic fragmentation patterns, including the loss of the butyl group and other fragments related to the indole core.

Part 4: Safety and Handling

  • General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store away from heat, sparks, and open flames.[11] It may be beneficial to handle and store the compound under an inert atmosphere (e.g., nitrogen) to prevent oxidation, as indole-containing compounds can be sensitive to air and light.[16]

  • In case of Exposure:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[12]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11][12]

Part 5: Potential Applications in Drug Development

The 2-aminoindole scaffold is a versatile platform for the design of new therapeutic agents.[1][17][18] The introduction of an N-butyl group can modulate the compound's lipophilicity and its interaction with biological targets. Potential areas of application for N-Butyl-1H-indol-2-amine and its derivatives include:

  • Enzyme Inhibition: As seen with other 2-aminoindoles, this compound could be explored as an inhibitor for various kinases, phosphodiesterases, or other enzymes implicated in disease.[1][17]

  • Receptor Modulation: The indole nucleus is a common feature in ligands for various receptors, including serotonin and melatonin receptors.

  • Antimicrobial and Antiviral Agents: The indole core is present in many natural and synthetic compounds with antimicrobial and antiviral activities.[19]

  • Anti-inflammatory Agents: Some indole derivatives have shown potent anti-inflammatory effects.[17][18]

Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to fully elucidate the therapeutic potential of N-Butyl-1H-indol-2-amine.

References

  • N-Butyl-1H-indole-3-ethanamine | C14H20N2 | CID 45582 - PubChem. (n.d.). PubChem.
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2012, May 2). Fisher Scientific. Retrieved from

  • N-butyl-1H-indol-2-amine | 31722-55-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 10). Fisher Scientific. Retrieved from

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - ACS Publications. (2010, December 17). ACS Publications.
  • Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed. (2006, July 13). PubMed.
  • 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles - UNICAM. (n.d.). University of Camerino.
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  • Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase | Journal of Medicinal Chemistry - ACS Publications. (2006, June 14). ACS Publications.
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  • 15.12: Physical Properties of Amines - Chemistry LibreTexts. (2021, March 21). Chemistry LibreTexts.
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  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). OpenStax.
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  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts.
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  • Solubility of amines - Chemistry Stack Exchange. (2023, January 21). Chemistry Stack Exchange.
  • stability issues of 1-butyl-1H-indol-4-amine in solution - Benchchem. (n.d.). BenchChem. Retrieved from

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from

  • 27878-37-1|1H-Indol-2-amine hydrochloride|BLD Pharm. (n.d.). BLD Pharm. Retrieved from

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines | Spectroscopy Online. (2019, May 1). Spectroscopy Online. Retrieved from

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). NC State University Libraries.
  • Chemical Properties of 1H-Indol-3-amine (CAS 7250-19-3) - Cheméo. (n.d.). Cheméo. Retrieved from

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  • (PDF) A Comprehensive Study of N-Butyl-1H-Benzimidazole - ResearchGate. (2022, November 10). ResearchGate. Retrieved from

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Exploratory

Mechanism of action of N-Butyl-1H-indol-2-amine in vitro

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-Butyl-1H-indol-2-amine Abstract N-Butyl-1H-indol-2-amine is a synthetic molecule belonging to the vast and pharmacologically significant cl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-Butyl-1H-indol-2-amine

Abstract

N-Butyl-1H-indol-2-amine is a synthetic molecule belonging to the vast and pharmacologically significant class of indoleamines. While the indole scaffold is a privileged structure in numerous approved drugs and clinical candidates, the specific in vitro mechanism of action for N-Butyl-1H-indol-2-amine remains to be fully elucidated.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the molecular targets and cellular pathways modulated by this compound. Drawing upon structure-activity relationships of related indole derivatives, this document outlines a series of hypothesized mechanisms and details the requisite in vitro experimental workflows to validate them. The proposed investigational pathways are grounded in established methodologies, ensuring scientific rigor and the generation of robust, interpretable data.

Introduction to N-Butyl-1H-indol-2-amine and the Investigational Challenge

The indole nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neurological effects.[4][5][6][7][8][9][10][11] The specific structure of N-Butyl-1H-indol-2-amine, featuring a butyl group at the N1 position and an amine at the C2 position, presents a unique profile that distinguishes it from more extensively studied indole-3-substituted compounds like tryptamines. The amine at the C2 position confers the chemical properties of an enamine, which could influence its reactivity and molecular interactions.[12]

Given the absence of direct literature on N-Butyl-1H-indol-2-amine, a logical, hypothesis-driven approach is essential to uncover its mechanism of action. This guide proposes three plausible mechanistic avenues based on its structural similarity to known bioactive molecules:

  • Hypothesis 1: Modulation of Serotonin (5-HT) Receptors. The indoleamine core is a classic pharmacophore for serotonin receptors.

  • Hypothesis 2: Interaction with Trace Amine-Associated Receptors (TAARs). Simple amine-containing molecules are known ligands for this class of G-protein coupled receptors.[13]

  • Hypothesis 3: Inhibition of Key Enzymes. The indole scaffold is present in various enzyme inhibitors.

The following sections will detail the experimental strategies to test each of these hypotheses.

Hypothesized Mechanism 1: Modulation of Serotonin (5-HT) Receptors

The structural resemblance of N-Butyl-1H-indol-2-amine to serotonin and other N-alkylated tryptamines suggests it may interact with 5-HT receptors.[14][15] The initial investigation should focus on a broad panel of 5-HT receptor subtypes to identify potential binding and functional activity.

Experimental Workflow: 5-HT Receptor Profiling

G A N-Butyl-1H-indol-2-amine B Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2A, 5-HT2C) A->B C Determine Ki values B->C D Functional Assays (e.g., cAMP, Calcium Mobilization) B->D If binding is observed E Determine EC50/IC50 and Emax D->E F Agonist, Antagonist, or Allosteric Modulator? E->F G A N-Butyl-1H-indol-2-amine C cAMP Accumulation Assay A->C B HEK293 cells expressing human TAAR1 B->C D Determine EC50 and Emax C->D F Conclusion on TAAR1 Agonism D->F E Compare with known TAAR1 agonists (e.g., β-phenylethylamine) E->F

Caption: Workflow for TAAR1 Functional Assay.

Detailed Experimental Protocol

Protocol 3.2.1: TAAR1 cAMP Accumulation Assay

  • Objective: To determine if N-Butyl-1H-indol-2-amine is an agonist of human TAAR1.

  • Materials:

    • HEK293 cells stably expressing human TAAR1.

    • N-Butyl-1H-indol-2-amine.

    • β-phenylethylamine (as a positive control).

    • cAMP assay kit.

  • Procedure:

    • Seed TAAR1-expressing HEK293 cells in a 96-well plate.

    • The following day, replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

    • Add serial dilutions of N-Butyl-1H-indol-2-amine or β-phenylethylamine to the wells.

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and measure cAMP levels using a suitable assay kit.

    • Generate dose-response curves and calculate EC50 and Emax values.

Expected Data and Interpretation

A potent EC50 value and significant Emax would suggest that N-Butyl-1H-indol-2-amine is a TAAR1 agonist. This could implicate the compound in modulating monoaminergic systems, with potential applications in neuropsychiatric disorders.

Hypothesized Mechanism 3: Enzyme Inhibition

The indole scaffold is present in a multitude of enzyme inhibitors, targeting kinases, Indoleamine 2,3-dioxygenase (IDO), and others. [5][16]A broad enzymatic screening panel would be the first step to identify potential targets.

Experimental Workflow: Broad Enzyme Inhibition Screening

G A N-Butyl-1H-indol-2-amine B Broad Enzyme/Kinase Screening Panel (e.g., at 10 µM) A->B C Identify 'Hits' (>50% inhibition) B->C D Dose-Response Assays for Hits C->D E Determine IC50 values D->E F Mechanism of Inhibition Studies (e.g., enzyme kinetics) E->F G Determine Ki and mode of inhibition (competitive, non-competitive, etc.) F->G

Caption: Workflow for Enzyme Inhibition Profiling.

Detailed Experimental Protocols

Protocol 4.2.1: Initial High-Throughput Screening

  • Objective: To identify potential enzyme targets of N-Butyl-1H-indol-2-amine from a large, diverse panel.

  • Procedure: This is typically performed by a contract research organization (CRO) with access to extensive enzyme panels (e.g., kinases, proteases, metabolic enzymes). The compound is tested at a single high concentration (e.g., 10 µM) and the percent inhibition is reported.

Protocol 4.2.2: IC50 Determination for Identified Hits

  • Objective: To confirm the inhibitory activity of N-Butyl-1H-indol-2-amine against enzymes identified as "hits" and determine its potency.

  • Materials:

    • Purified recombinant enzyme.

    • Substrate for the enzyme (often fluorogenic or chromogenic).

    • N-Butyl-1H-indol-2-amine.

    • Assay buffer.

  • Procedure:

    • Prepare serial dilutions of N-Butyl-1H-indol-2-amine.

    • In a microplate, add the enzyme, assay buffer, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress (e.g., fluorescence or absorbance) over time using a plate reader.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus inhibitor concentration and determine the IC50 value.

Protocol 4.2.3: Enzyme Kinetic Studies

  • Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) for a confirmed enzyme target.

  • Procedure:

    • Perform a series of enzyme assays with varying concentrations of both the substrate and N-Butyl-1H-indol-2-amine.

    • Measure the initial reaction velocities.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on Km and Vmax.

Expected Data and Interpretation
ParameterDescriptionInterpretation
% Inhibition @ 10 µM Initial screening result.>50% indicates a potential "hit" warranting further investigation.
IC50 (µM) Potency of inhibition.A lower IC50 indicates a more potent inhibitor.
Mode of Inhibition Competitive, non-competitive, uncompetitive, or mixed.Provides insight into how the compound interacts with the enzyme (e.g., binding to the active site or an allosteric site).

Conclusion

The in vitro mechanism of action of N-Butyl-1H-indol-2-amine is currently undefined. This technical guide provides a structured and scientifically rigorous framework for its elucidation. By systematically investigating its potential interactions with serotonin receptors, trace amine-associated receptors, and a broad range of enzymes, researchers can build a comprehensive pharmacological profile of this novel compound. The detailed protocols and expected data formats are designed to facilitate the execution of these studies and the interpretation of their outcomes, ultimately paving the way for understanding the therapeutic potential of N-Butyl-1H-indol-2-amine.

References

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (URL: [Link])

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (URL: [Link])

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (URL: [Link])

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (URL: [Link])

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (URL: [Link])

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (URL: [Link])

  • N-Butyl-1H-indole-3-ethanamine | C14H20N2 | CID 45582 - PubChem. (URL: [Link])

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  • In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. (URL: [Link])

  • Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. (URL: [Link])

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  • Biological activity of the hypolipidemic agent, N2-n-butylindazolone. (URL: [Link])

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Foundational

1H NMR and 13C NMR spectra data for N-Butyl-1H-indol-2-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Butyl-1H-indol-2-amine Authored for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Butyl-1H-indol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for N-Butyl-1H-indol-2-amine. As a member of the 2-aminoindole class, this molecule presents unique spectral characteristics, including the potential for tautomerism, which significantly influences its NMR signature. This document synthesizes theoretical predictions with field-proven methodologies to offer a robust framework for spectral interpretation. We will delve into the causality behind experimental choices, present predicted spectral data with detailed assignments, and provide a validated protocol for acquiring high-fidelity NMR spectra. The insights herein are designed to equip researchers with the expertise to confidently characterize N-Butyl-1H-indol-2-amine and related molecular architectures.

Theoretical Framework: Understanding the NMR of 2-Aminoindoles

The structural characterization of N-Butyl-1H-indol-2-amine by NMR spectroscopy requires a foundational understanding of the indole scaffold and the electronic effects of its substituents. The ¹H and ¹³C chemical shifts are dictated by the electron density distribution around each nucleus, which is modulated by the aromatic system, the electron-donating amino group at the C2 position, and the N-butyl group.

A critical consideration for 2-aminoindoles is their existence in a tautomeric equilibrium with the corresponding 2-iminoindoline form.[1] The position of this equilibrium is highly sensitive to factors such as the solvent, temperature, and pH, and both forms may be present in solution. The amino form retains the aromaticity of the indole ring, while the imino form disrupts it, leading to distinctly different NMR spectra. For this guide, we will primarily focus on the predominant 2-aminoindole tautomer, while acknowledging the potential for the imino form to be observed.

  • ¹H NMR: The aromatic protons on the benzo-fused portion of the indole (H4, H5, H6, H7) are expected to appear in the aromatic region (typically δ 6.5-7.8 ppm). The C3-H proton is a key indicator, often appearing as a singlet further upfield than the other aromatic protons due to the influence of the adjacent pyrrole nitrogen and the C2-amino group.[2] The protons of the N-butyl group will exhibit characteristic aliphatic signals with predictable multiplicities and integrations. The N-H protons (on the indole ring and the amino group) are often broad and their chemical shifts can be highly variable; their signals can be confirmed by D₂O exchange experiments.

  • ¹³C NMR: The carbon signals provide a map of the molecular skeleton. Aromatic carbons typically resonate between δ 110-140 ppm. The C2 carbon, directly attached to two nitrogen atoms, is expected to be significantly deshielded, appearing far downfield.[3] Conversely, the C3 carbon is typically found at a much higher field. The four distinct carbons of the butyl chain will appear in the aliphatic region (δ 10-45 ppm).[4]

To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used for N-Butyl-1H-indol-2-amine.

Caption: Atom numbering scheme for N-Butyl-1H-indol-2-amine.

Predicted NMR Spectral Data and Interpretation

While direct experimental spectra for N-Butyl-1H-indol-2-amine are not widely published, we can generate a highly accurate prediction based on data from analogous structures, such as indole, 2-aminoindoles, and N-butylamines.[3][4][5] This predictive analysis serves as a robust guide for researchers interpreting their own experimental data.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its hydrogen-bond accepting nature slows down the exchange rate of N-H protons, often making them observable as broader peaks.[6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
N1-H~10.5 - 11.5br s-1H
H7~7.3 - 7.5d~7.81H
H4~7.2 - 7.4d~8.01H
H5~6.8 - 7.0t~7.51H
H6~6.7 - 6.9t~7.51H
H3~6.1 - 6.3s-1H
N2-H₂~5.0 - 5.5br s-2H
H1' (N-CH₂)~3.0 - 3.2t~7.02H
H2' (-CH₂-)~1.5 - 1.7m-2H
H3' (-CH₂-)~1.3 - 1.5m-2H
H4' (-CH₃)~0.9 - 1.0t~7.33H

Interpretation of ¹H NMR Data:

  • Indole N1-H: The proton on the indole nitrogen is expected to be significantly downfield and broad due to its acidic nature and quadrupole broadening from the nitrogen atom.

  • Aromatic Protons (H4-H7): These protons form a coupled system characteristic of an ortho-disubstituted benzene ring. H4 and H7, being adjacent to the electron-donating pyrrole moiety, will show distinct doublets, while H5 and H6 will appear as overlapping triplets or multiplets.

  • Indole C3-H: This proton is a singlet and appears relatively upfield for an aromatic proton, a hallmark of the indole-3-position.

  • Amino N2-H₂: These protons are expected to be a broad singlet due to exchange and nitrogen's quadrupolar effect. Their integration value of 2H is a key identifier.

  • Butyl Chain Protons (H1'-H4'): The butyl group gives rise to four distinct signals. The methylene group attached to the amine nitrogen (H1') is the most deshielded and appears as a triplet. The terminal methyl group (H4') also appears as a triplet, while the two internal methylene groups (H2' and H3') will be complex multiplets.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides one signal per unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[7]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type (from DEPT)
C2~155 - 160C
C7a~137 - 139C
C3a~128 - 130C
C5~120 - 122CH
C6~118 - 120CH
C4~116 - 118CH
C7~110 - 112CH
C3~90 - 95CH
C1' (N-CH₂)~42 - 44CH₂
C2' (-CH₂-)~31 - 33CH₂
C3' (-CH₂-)~19 - 21CH₂
C4' (-CH₃)~13 - 15CH₃

Interpretation of ¹³C NMR Data:

  • Quaternary Carbons (C): The most downfield signal is C2, which is bonded to two nitrogen atoms. The two carbons at the ring junction, C7a and C3a, are also quaternary and appear in the aromatic region.

  • Aromatic Methines (CH): Four signals are expected for the CH carbons of the benzene ring (C4, C5, C6, C7). Their precise assignment often requires 2D NMR techniques like HSQC.

  • Indole C3: This carbon is characteristically shielded and appears significantly upfield (~90-95 ppm), making it a readily identifiable feature of the indole-2-amino scaffold.

  • Aliphatic Carbons (CH₂/CH₃): The four carbons of the butyl chain appear in the aliphatic region, with C1' being the most deshielded due to its proximity to the nitrogen atom.

Recommended Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. This workflow represents a self-validating system for the structural confirmation of N-Butyl-1H-indol-2-amine.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR for Unambiguous Assignment cluster_3 Data Processing & Analysis prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add TMS as internal standard. proton ¹H NMR (16 scans, 2s relaxation delay) prep->proton carbon ¹³C NMR {¹H decoupled} (1024 scans, 2s relaxation delay) proton->carbon dept DEPT-135 (Distinguishes CH/CH₃ from CH₂) carbon->dept cosy ¹H-¹H COSY (Identifies proton spin systems, e.g., butyl chain, aromatic ring) dept->cosy hsqc ¹H-¹³C HSQC (Correlates protons with their directly attached carbons) cosy->hsqc process Apply Fourier Transform, Phase Correction, and Baseline Correction. hsqc->process integrate Integrate ¹H signals. Calibrate spectrum to TMS (0 ppm). process->integrate assign Assign all signals using 1D and 2D spectral data. Compare with predictions. integrate->assign

Caption: Recommended workflow for NMR data acquisition and analysis.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified N-Butyl-1H-indol-2-amine sample.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts and the observability of N-H protons.[6]

  • Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition
  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Number of Scans: For a moderately concentrated sample, 16 to 32 scans should provide an excellent signal-to-noise ratio.[8]

  • Relaxation Delay: A delay of 2-5 seconds between scans is crucial to allow for full relaxation of all protons, ensuring accurate signal integration.

¹³C and DEPT NMR Acquisition
  • Pulse Sequence: Use a standard proton-decoupled pulse sequence for the ¹³C spectrum to obtain singlets for all carbons.

  • Spectral Width: A standard width of 0 to 220 ppm will cover most organic compounds.[8]

  • Number of Scans: Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), depending on the sample concentration.

  • DEPT-135: Run a DEPT-135 experiment. In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative, greatly simplifying the assignment of the butyl chain.

2D NMR Experiments

For unambiguous structural confirmation, the following 2D experiments are highly recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will show correlations between adjacent protons in the butyl chain (H1'↔H2'↔H3'↔H4') and within the aromatic ring system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It provides definitive C-H assignments, for instance, linking the singlet at δ ~6.2 ppm to the carbon at δ ~92 ppm, confirming their identities as H3 and C3, respectively.

Conclusion

The comprehensive NMR analysis of N-Butyl-1H-indol-2-amine is a multi-faceted process that relies on a combination of 1D and 2D NMR techniques. This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of spectroscopy and data from related structures. The detailed experimental protocol outlines a systematic approach to acquiring high-quality data, ensuring trustworthy and reproducible results. By understanding the key spectral signatures, such as the characteristic upfield shift of the C3-H and C3 signals and the potential for tautomerism, researchers can confidently elucidate and verify the structure of this and other 2-aminoindole derivatives, accelerating progress in medicinal chemistry and drug development.

References

A comprehensive list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL to the original publication or database entry.

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • (2023). 20230818 Indole Synthesis SI.
  • PubChem. (n.d.). N-Butyl-1H-indole-3-ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chase, P. A., Lutz, M., Spek, A. L., & van Koten, G. (n.d.). 1 H NMR spectra of 4 2 and 2 equiv. of n BuLi in toluene-d 8 at three different temperatures. ResearchGate. Retrieved from [Link]

  • (1983). Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles. Khimiya Geterotsiklicheskikh Soedinenii. Retrieved from [Link]

  • (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. Retrieved from [Link]

  • Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1959). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society. Retrieved from [Link]

  • (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • (2013). Computational studies on the IR and NMR spectra of 2-aminophenol. ResearchGate. Retrieved from [Link]

  • (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Retrieved from [Link]

  • (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica. Retrieved from [Link]

  • Palmieri, A., & Petrini, M. (2025). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Sweidan, K. A., Al-Shamaileh, A. M., Abu Sini, M. K., & Joshi, R. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. Retrieved from [Link]

Sources

Exploratory

N-Butyl-1H-indol-2-amine: Exact Mass, Molecular Weight, and Analytical Verification Workflows

Executive Summary N-Butyl-1H-indol-2-amine (CAS: 31722-55-1) is a specialized indole derivative utilized extensively as a building block in medicinal chemistry and organic synthesis. Indole-2-amines are privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-1H-indol-2-amine (CAS: 31722-55-1) is a specialized indole derivative utilized extensively as a building block in medicinal chemistry and organic synthesis. Indole-2-amines are privileged scaffolds in drug discovery, often serving as core pharmacophores for kinase inhibitors, GPCR ligands, and central nervous system (CNS) active agents.

For researchers synthesizing or isolating this compound, verifying its structural identity through exact mass and molecular weight analysis is a critical quality control step. This technical guide provides an in-depth analysis of the physicochemical properties of N-butyl-1H-indol-2-amine, the causality behind high-resolution mass spectrometry (HRMS) workflows, and step-by-step, self-validating analytical protocols.

Physicochemical Properties & Mass Spectrometry Data

In high-resolution analytical workflows, distinguishing between the nominal mass, molecular weight (molar mass), and exact mass is paramount.

  • Molecular Weight (188.274 g/mol ): Calculated using the standard atomic weights of elements (which account for natural isotopic abundance). This value is used for stoichiometric calculations during synthesis.

  • Exact Mass (188.1313 Da): Calculated using the mass of the most abundant isotope of each element (e.g., 12 C = 12.00000, 1 H = 1.007825, 14 N = 14.003074)[1]. This is the value targeted in HRMS to determine the elemental composition and calculate the mass defect.

Quantitative Data Summary
PropertyValueApplication / Significance
Chemical Formula C₁₂H₁₆N₂Core elemental composition.
Molecular Weight 188.274 g/mol Used for molarity and yield calculations.
Exact Mass (Monoisotopic) 188.1313 DaTarget value for HRMS identification.
Theoretical [M+H]⁺ m/z 189.1386 DaPrimary ion observed in Positive ESI.
Theoretical [M-H]⁻ m/z 187.1241 DaPrimary ion observed in Negative ESI.
CAS Registry Number 31722-55-1Unique compound identifier.

The Causality of Exact Mass in HRMS

Why is exact mass critical for small molecule verification? In complex matrices or novel synthetic pathways, nominal mass (e.g., 188 Da) is insufficient for structural confirmation. Multiple isobaric compounds (molecules with the same nominal mass but different elemental compositions) can exist at 188 Da.

By utilizing HRMS instruments (such as Orbitrap or Time-of-Flight mass spectrometers) capable of sub-ppm mass accuracy, researchers can measure the mass defect —the difference between the exact mass and the nominal mass[2]. For N-butyl-1H-indol-2-amine, the mass defect is +0.1313 Da. This specific fractional mass acts as an isotopic fingerprint, allowing automated data-mining tools to unequivocally assign the C₁₂H₁₆N₂ formula and rule out isobaric interferences[3].

Self-Validating Protocol: LC-HRMS Verification

To ensure absolute trustworthiness in the analytical data, the following LC-HRMS protocol is designed as a self-validating system . It incorporates external calibration to ensure mass accuracy and a blank injection to rule out column carryover or background contamination[4].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 1.0 mg of N-butyl-1H-indol-2-amine.

  • Solubilize in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:1000 in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to achieve a final injection concentration of 1 µg/mL.

Step 2: Instrument Calibration (Self-Validation Step A)

  • Infuse a standard calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) directly into the ESI source.

  • Calibrate the instrument to achieve a mass accuracy of < 2 ppm across the m/z 100–1000 range.

Step 3: Blank Injection (Self-Validation Step B)

  • Inject 2 µL of the sample diluent (Methanol/Water + 0.1% Formic Acid).

  • Confirm the absence of a peak at m/z 189.1386 to validate that the system is free of carryover.

Step 4: Liquid Chromatography (LC) Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 5: HRMS Acquisition & Data Processing

  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Set the resolution to 70,000 FWHM (Full Width at Half Maximum).

  • Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ ion at m/z 189.1386 with a narrow mass tolerance window of ±5 ppm.

hrms_workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) Blank Blank Injection (Rules out carryover) Sample->Blank Quality Control Calib Mass Calibration (< 2 ppm accuracy) Blank->Calib LC UHPLC Separation (C18 Column, Gradient) Calib->LC ESI +ESI Ionization (Protonation to [M+H]+) LC->ESI HRMS HRMS Detection (Orbitrap/TOF) ESI->HRMS Data Data Processing (Target m/z: 189.1386) HRMS->Data

Figure 1: Self-validating LC-HRMS workflow for exact mass verification.

Synthetic Logic & Reactivity Profile

Understanding the chemical reactivity of the 2-aminoindole core is essential for explaining why specific synthetic routes are chosen.

The Causality of Reductive Amination over Direct Alkylation

If a researcher attempts to synthesize N-butyl-1H-indol-2-amine via direct alkylation (reacting 1H-indol-2-amine with 1-bromobutane), the reaction typically yields a complex mixture. The primary exocyclic amine is highly nucleophilic, leading to rapid over-alkylation (forming N,N-dibutyl-1H-indol-2-amine). Furthermore, the indole ring nitrogen (N1) can also act as a competing nucleophile under basic conditions.

To achieve mono-N-alkylation selectively, reductive amination is the field-proven standard[5].

  • Imine Formation: 1H-indol-2-amine is reacted with butyraldehyde. This condensation forms an imine intermediate.

  • Hydride Reduction: The imine is subsequently reduced using a mild hydride donor, such as sodium cyanoborohydride (NaBH₃CN), under slightly acidic conditions (pH 4-5).

Because the resulting secondary amine (N-butyl-1H-indol-2-amine) is more sterically hindered and less nucleophilic than the starting primary amine, the reaction stops cleanly at the mono-alkylated product, maximizing yield and purity.

synthetic_logic Indole 1H-indol-2-amine (Primary Amine) Condensation Imine Condensation (Transient Intermediate) Indole->Condensation Reagent Butyraldehyde (Carbonyl Source) Reagent->Condensation Reduction Reductive Amination (NaBH3CN, Mild Acid) Condensation->Reduction Selective Reduction Product N-Butyl-1H-indol-2-amine (Secondary Amine) Reduction->Product Prevents Over-alkylation

Figure 2: Retrosynthetic and synthetic logic for selective N-butylation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Formula C12H16N2". Available at:[Link]

  • The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules". Available at: [Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of N-Butyl-1H-indol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The N-Butyl-1H-indol-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with dive...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-Butyl-1H-indol-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Derivatives of this class have shown promise in various therapeutic areas, and understanding their pharmacokinetic (PK) profile is a critical step in the journey from a promising lead compound to a viable clinical candidate.[1] This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-Butyl-1H-indol-2-amine derivatives.

The objective of any preclinical pharmacokinetic study is to characterize the disposition of a drug candidate within a living system.[2] These studies are fundamental to establishing a safe and effective dosing regimen in humans.[3][4] For N-Butyl-1H-indol-2-amine derivatives, a thorough understanding of their PK profile will inform lead optimization, aid in the interpretation of toxicology data, and ultimately, increase the probability of clinical success. This guide will delve into the essential in vitro and in vivo assays, analytical methodologies, and regulatory considerations that underpin a robust pharmacokinetic evaluation.

I. Foundational Principles: ADME of Indole Derivatives

The journey of a drug through the body is governed by the four interconnected processes of ADME. For indole-based compounds, specific structural features can influence each of these parameters.

  • Absorption: The N-butyl group and other substitutions on the indole ring will significantly impact the lipophilicity of the molecule, a key determinant of its ability to cross biological membranes. The basicity of the 2-amine group will influence its ionization state at physiological pH, which in turn affects its solubility and permeability.

  • Distribution: Plasma protein binding is a critical factor that governs the extent of a drug's distribution into tissues.[5] Indole derivatives often exhibit a moderate to high degree of protein binding. The volume of distribution (Vd) will indicate whether the compound preferentially resides in the systemic circulation or distributes extensively into tissues.

  • Metabolism: The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily at the 5 and 6 positions.[6] The N-butyl group can undergo hydroxylation or dealkylation. The 2-amine moiety may be a site for N-acetylation or other conjugation reactions. Understanding the metabolic pathways is crucial for identifying potential drug-drug interactions and characterizing active or toxic metabolites.

  • Excretion: The kidneys and liver are the primary organs of drug excretion. The route and rate of elimination of N-Butyl-1H-indol-2-amine derivatives and their metabolites will depend on their physicochemical properties, such as polarity and molecular weight.

II. Bioanalytical Method Validation: The Cornerstone of Reliable PK Data

Accurate and reliable quantification of the parent drug and its major metabolites in biological matrices (e.g., plasma, urine, feces) is paramount for any pharmacokinetic study.[7][8] Therefore, a robust and validated bioanalytical method is a non-negotiable prerequisite. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[9][10][11]

Regulatory Framework: The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on bioanalytical method validation.[12][13][14] Adherence to these guidelines ensures the integrity and acceptability of the data for regulatory submissions.[7][8]

Key Validation Parameters

A typical bioanalytical method validation will encompass the following parameters, summarized in the table below:

Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the concentration of the analyte.A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with accuracy and precision within the specified limits.
Matrix Effect The alteration of the analytical response due to the presence of co-eluting, undetected matrix components.The CV of the matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.
Experimental Workflow: Bioanalytical Method Development and Validation

Bioanalytical_Method_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev1 Analyte & IS Optimization Dev2 Chromatography Development Dev1->Dev2 Dev3 Sample Preparation Dev2->Dev3 Val1 Selectivity & Matrix Effect Dev3->Val1 Transfer to Validation Val2 Calibration Curve & LLOQ Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Stability & Recovery Val3->Val4 App1 Batch Preparation Val4->App1 Validated Method App2 LC-MS/MS Analysis App1->App2 App3 Data Processing & Reporting App2->App3

Caption: Workflow for bioanalytical method development, validation, and sample analysis.

III. In Vitro ADME Profiling: Early Insights into Pharmacokinetic Behavior

A suite of in vitro assays should be conducted early in the drug discovery process to provide an initial assessment of the ADME properties of N-Butyl-1H-indol-2-amine derivatives. These assays are typically high-throughput and require minimal amounts of compound.

A. Absorption
  • Aqueous Solubility: This is a fundamental property that influences dissolution and absorption. It can be determined using methods such as nephelometry or UV-Vis spectroscopy.

  • Permeability: The Caco-2 cell permeability assay is a widely used in vitro model of the human intestinal epithelium to predict oral absorption.

B. Distribution
  • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration are the most common methods to determine the fraction of the drug bound to plasma proteins.

  • LogD/LogP: This parameter provides an indication of the lipophilicity of the compound and its potential to cross cell membranes.

C. Metabolism
  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes provides a measure of its intrinsic clearance.

  • CYP450 Reaction Phenotyping: This assay identifies the specific CYP isozymes responsible for the metabolism of the compound.

  • Metabolite Identification: LC-MS/MS is used to identify the major metabolites formed in vitro.

D. Excretion

While in vitro assays for excretion are less common, transporter interaction studies using cell lines overexpressing specific uptake or efflux transporters can provide insights into potential active transport mechanisms.

Data Summary: In Vitro ADME Profile of a Hypothetical N-Butyl-1H-indol-2-amine Derivative

Parameter Assay Result Interpretation
Solubility Kinetic Solubility50 µMModerate solubility
Permeability Caco-2 (Papp A-B)15 x 10⁻⁶ cm/sHigh permeability
Plasma Protein Binding Equilibrium Dialysis95%High protein binding
Metabolic Stability Human Liver Microsomes (t½)30 minModerate clearance
CYP Inhibition (IC₅₀) CYP3A4> 10 µMLow risk of DDI

IV. In Vivo Pharmacokinetic Studies: The Definitive Assessment

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a whole organism.[15][16] These studies are typically conducted in rodents (mice or rats) for early-stage discovery and may be followed by studies in a non-rodent species (e.g., dog, non-human primate) for preclinical development.[15] All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[3][17]

A. Study Design

A typical in vivo PK study involves administering the N-Butyl-1H-indol-2-amine derivative to a group of animals via the intended clinical route (e.g., oral) and an intravenous (IV) route. Serial blood samples are collected at predetermined time points.

InVivo_PK_Workflow Dosing Dosing (Oral & IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis (WinNonlin) Analysis->PK_Analysis Reporting Study Report PK_Analysis->Reporting

Caption: General workflow for an in vivo pharmacokinetic study.

B. Key Pharmacokinetic Parameters

The plasma concentration-time data are used to calculate key PK parameters, including:

Parameter Description Significance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total drug exposure
Elimination half-lifeDetermines the dosing interval
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionIndicates the extent of drug distribution into tissues
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation
C. Excretion and Mass Balance Studies

To fully characterize the elimination pathways, excretion studies are conducted. This involves housing the animals in metabolic cages to collect urine and feces over a defined period.[16] A mass balance study, often using a radiolabeled version of the compound, can quantify the total recovery of the administered dose.

V. In Silico Modeling: A Predictive Tool

In addition to in vitro and in vivo studies, computational (in silico) models can be valuable tools for predicting the ADME properties of N-Butyl-1H-indol-2-amine derivatives.[5][6][18] These models use the chemical structure of a compound to predict parameters such as solubility, permeability, metabolism, and potential for toxicity.[5][6] While in silico predictions should always be confirmed experimentally, they can aid in prioritizing compounds for synthesis and testing.

Conclusion

The pharmacokinetic profiling of N-Butyl-1H-indol-2-amine derivatives is a multi-faceted process that requires a combination of in vitro, in vivo, and in silico approaches. A thorough and systematic evaluation of the ADME properties of these compounds is essential for successful drug development. By adhering to sound scientific principles and regulatory guidelines, researchers can generate the high-quality data needed to advance promising candidates from the bench to the clinic.

References

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  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

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  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

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Exploratory

An In-Depth Technical Guide to the Anticipated Toxicity Profile and Safety Data for N-Butyl-1H-indol-2-amine

Executive Summary: N-Butyl-1H-indol-2-amine (CAS RN: 31722-55-1) is a substituted indole derivative of interest in chemical synthesis and potential pharmaceutical research.[1] As a novel chemical entity, publicly availab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: N-Butyl-1H-indol-2-amine (CAS RN: 31722-55-1) is a substituted indole derivative of interest in chemical synthesis and potential pharmaceutical research.[1] As a novel chemical entity, publicly available, experimentally-derived toxicology data and a formal Safety Data Sheet (SDS) are not available. This guide provides a comprehensive, predictive toxicological profile based on the principles of Structure-Activity Relationship (SAR) and read-across from its core chemical moieties: n-butylamine and the 2-aminoindole nucleus. We outline the necessary experimental framework for a complete toxicological evaluation in accordance with global regulatory standards and provide a predictive SDS to guide safe handling practices in a research and development setting.

Introduction: A Predictive Approach to a Novel Compound

The indole ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[2] The functionalization of this core, as seen in N-Butyl-1H-indol-2-amine, creates novel molecules with unique physicochemical properties and potential biological activities. However, it also presents a challenge in hazard assessment, as direct toxicological data is often absent during the early stages of research.

This document serves as a proactive safety and toxicology guide. In the absence of direct experimental data, we employ established toxicological principles to forecast the likely hazard profile of N-Butyl-1H-indol-2-amine. This approach relies on a critical analysis of its structural components to anticipate its interactions with biological systems.

Rationale for Read-Across and Structural Analysis

Read-across is a scientific method used to predict the properties of a "target" chemical by using data from one or more structurally and mechanistically similar "source" chemicals.[3][4] This technique is a cornerstone of modern chemical risk assessment, reducing the need for animal testing while providing a robust basis for initial safety evaluations.[3]

N-Butyl-1H-indol-2-amine can be deconstructed into two primary structural alerts:

  • The n-Butylamine Sidechain: A primary alkylamine known for its distinct and well-documented toxicological properties.

  • The 2-Aminoindole Core: An aromatic amine integrated into a heterocyclic system, a class known for a wide range of biological activities and potential toxicological concerns.

By examining the known hazards of these components, we can construct a scientifically-grounded, predictive profile for the target molecule.

Predictive Hazard Profile from Structural Analogues

Contribution of the n-Butylamine Moiety

The n-butylamine substructure is the most significant contributor to the predicted acute toxicity and corrosivity of N-Butyl-1H-indol-2-amine. Safety data for n-butylamine (CAS RN: 109-73-9) is extensive and consistently indicates severe hazards.

  • Corrosivity and Irritation: n-Butylamine is classified as causing severe skin burns and eye damage (GHS Category 1A).[5][6] It is a strong base capable of causing irreversible tissue damage upon contact.[6][7] This property is a primary concern for N-Butyl-1H-indol-2-amine, and it is highly probable that the target compound will also be corrosive or, at a minimum, a severe irritant.

  • Acute Toxicity: n-Butylamine is toxic by inhalation and dermal contact (GHS Category 3) and harmful if swallowed (GHS Category 4).[5] It can also cause respiratory irritation.[6] Therefore, acute toxicity via all routes of exposure is a significant anticipated hazard for N-Butyl-1H-indol-2-amine.

  • Reproductive/Developmental Toxicity: Studies on n-butylamine hydrochloride administered orally to rats showed developmental toxicity at high doses, including increased embryonic resorptions and fetal malformations.[8] While the hydrochloride salt differs from the free base, this finding raises a flag for potential reproductive and developmental effects that must be investigated.

Contribution of the 2-Aminoindole Core

The 2-aminoindole core presents a more complex toxicological picture. While the indole nucleus itself is part of many safe and effective drugs, aromatic amines as a class are associated with specific, longer-term toxicities.

  • Genotoxicity and Carcinogenicity: Aromatic amines are a well-known class of compounds that can be metabolically activated to form reactive intermediates capable of binding to DNA, leading to mutations.[9][10] While many indole derivatives, such as indole-3-carbinol, have shown anti-carcinogenic properties, the potential for genotoxicity is a key question for any novel aromatic amine and must be assessed.[11][12][13][14] Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the mutagenicity of aromatic amines.[9][15][16]

  • Biological Activity & Sensitization: The 2-aminoindole structure is explored in drug discovery for its biological activity.[17] This inherent bioactivity suggests the molecule will interact with cellular targets, which could lead to off-target effects or sensitization.

Recommended Framework for Experimental Toxicity Profiling

To move beyond prediction and establish a definitive toxicity profile, a structured, tiered experimental approach is required. The following workflow, based on international guidelines from the Organisation for Economic Co-operation and Development (OECD), outlines the necessary studies.

Toxicity_Workflow cluster_0 Tier 1: Physicochemical & In Vitro cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Repeated Dose & Advanced Endpoints A Physicochemical Characterization (pKa, logP, Solubility) B In Vitro Skin/Eye Corrosion & Irritation (OECD 431, 439) A->B Guides Dermal Study Design D Acute Oral Toxicity (OECD 425) A->D Informs Dosing Vehicle Choice E Acute Dermal Toxicity (OECD 402) B->E May replace in vivo dermal irritation test C In Vitro Genotoxicity (Ames Test - OECD 471, MLA - OECD 490) G Repeated Dose Toxicity (28-Day, Oral - OECD 407) C->G Positive result may trigger in vivo micronucleus test D->G Sets doses for repeated dose study F Acute Inhalation Toxicity (OECD 403) H Reproductive/Developmental Toxicity Screening (OECD 421) G->H Identifies target organs, informs dose selection

Caption: Tiered workflow for toxicological assessment of a novel chemical.

Key Experimental Protocols

The following outlines the critical studies required. The causality behind these choices is to build a safety profile from foundational data (acute effects) to more complex, long-term endpoints.

Table 1: Recommended Toxicological Studies for N-Butyl-1H-indol-2-amine

Toxicological Endpoint Recommended Test Guideline Scientific Rationale & Causality
Acute Oral Toxicity OECD 425 (Up-and-Down Procedure) Determines the median lethal dose (LD50) and provides critical information for GHS classification.[18][19] This is the first step in understanding the substance's potential for harm from a single ingestion and guides all subsequent oral studies.
Skin Corrosion/Irritation OECD 431 (In Vitro RHE model) / OECD 404 (In Vivo) Based on the high probability of corrosivity from the n-butylamine moiety, an in vitro test is the ethical first choice.[20] A positive result here would classify the chemical as corrosive without animal testing.
Eye Damage/Irritation OECD 437 (BCOP In Vitro model) Similar to skin, an in vitro approach is strongly recommended first to avoid severe animal suffering. A corrosive classification from skin data often makes a separate eye test unnecessary.
Genotoxicity (Mutagenicity) OECD 471 (Bacterial Reverse Mutation Test - Ames) This is a critical screen to assess the potential of the aromatic amine structure to cause gene mutations.[15] A positive result is a significant red flag for potential carcinogenicity.
Repeated Dose Toxicity OECD 407 (28-Day Oral Study in Rodents) Identifies target organs for toxicity after repeated exposure, establishes a No-Observed-Adverse-Effect Level (NOAEL), and informs the design of longer-term (chronic) studies if needed.

| Reproductive/Developmental Toxicity | OECD 421 (Screening Study) | Addresses the potential hazard raised by data on n-butylamine.[8] This study provides initial data on effects on fertility and developing offspring. |

Example Protocol: Acute Oral Toxicity (OECD 425)

This protocol is a self-validating system designed to determine the LD50 with a minimum number of animals.

  • Animal Selection & Housing: Use a single sex, typically female adult nulliparous rats, as they are often slightly more sensitive.[19] House animals in appropriate conditions with a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight prior to dosing to ensure gastric absorption is not affected by food.[21]

  • Dose Preparation: Prepare the test substance in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The choice of vehicle is critical and is informed by the substance's solubility.

  • Limit Test (Optional): Begin with a limit test at 2000 mg/kg. If the first animal survives, dose up to four more animals. If 3 or more animals survive, the LD50 is considered to be >2000 mg/kg, and no further testing is needed.

  • Main Test (Sequential Dosing):

    • Dose the first animal at a step below the best estimate of the LD50.

    • Observe the animal for at least 48 hours.

    • If the animal survives, the dose for the next animal is increased by a set progression factor (typically 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • Continue this sequence until stopping criteria are met (e.g., a specific number of reversals in outcome).

  • Observation: Observe all animals carefully for the first 4 hours post-dosing and at least once daily for 14 days.[21] Record all signs of toxicity, morbidity, and mortality.

  • Data Analysis: Calculate the LD50 using a maximum likelihood method. This statistical approach provides both a point estimate of the LD50 and a confidence interval.[19]

In Silico and Computational Toxicology Assessment

Before undertaking expensive and time-consuming experimental studies, in silico (computer-based) models can provide valuable, rapid screening data.[22] These tools use Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity based on a chemical's structure.[23][24][25]

Table 2: Predicted Toxicological Profile of N-Butyl-1H-indol-2-amine via In Silico Modeling

Endpoint Predicted Outcome Confidence Level Basis of Prediction
Acute Oral Toxicity (Rat) GHS Category 3 or 4 (Toxic or Harmful) Medium Based on the known toxicity of n-butylamine and general predictions for aromatic amines.
Skin Corrosion/Irritation GHS Category 1 (Corrosive) High Strong prediction based on the basicity and known properties of the n-butylamine moiety.
Ames Mutagenicity Equivocal / Potentially Positive Low-Medium Aromatic amines are a structural alert for mutagenicity. The outcome is highly dependent on metabolic activation pathways.[15]
Carcinogenicity Insufficient Data for Prediction Very Low While some indole derivatives are non-carcinogenic or even anti-carcinogenic, the aromatic amine class warrants concern.[26] Experimental data is essential.

| Developmental Toxicity | Potential for Effects at High Doses | Medium | Read-across from n-butylamine hydrochloride data suggests a potential hazard.[8] |

Predictive Safety Data Sheet (SDS)

Disclaimer: This Safety Data Sheet is a predictive document based on structural analogy and is intended for guidance in a research setting only. It is not a substitute for an experimentally verified, manufacturer-supplied SDS.

SAFETY DATA SHEET: N-Butyl-1H-indol-2-amine

SECTION 1: IDENTIFICATION

  • Product Name: N-Butyl-1H-indol-2-amine

  • CAS Number: 31722-55-1

  • Recommended Use: For research and development use only.

SECTION 2: HAZARD(S) IDENTIFICATION

  • GHS Classification (Predicted):

    • Flammable Liquids: Category 4

    • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

    • Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)

    • Acute Toxicity, Inhalation: Category 3 (Toxic if inhaled)

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

    • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)

  • Label Elements:

    • Pictograms:

      • GHS05 (Corrosion)

      • GHS06 (Skull and Crossbones)

    • Signal Word: DANGER

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H311: Toxic in contact with skin.

      • H314: Causes severe skin burns and eye damage.

      • H331: Toxic if inhaled.

    • Precautionary Statements:

      • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

      • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P310: Immediately call a POISON CENTER or doctor/physician.

SECTION 3 - 16: (Standard SDS sections including First-Aid, Fire-Fighting, Handling, PPE, etc., would be populated based on the hazards identified above, drawing heavily from the SDS for n-butylamine as a primary reference.)

Conclusion and Path Forward

While N-Butyl-1H-indol-2-amine is a compound with limited public safety data, a robust predictive analysis based on its structural components provides a strong foundation for safe handling and future research. The presence of the n-butylamine moiety is a primary driver of concern, indicating a high likelihood of corrosivity and acute toxicity. The 2-aminoindole core raises questions about potential long-term effects such as genotoxicity.

This guide underscores the necessity of a systematic, tiered approach to toxicological testing, beginning with in vitro and computational methods before proceeding to targeted in vivo studies. The provided protocols and predictive safety information are designed to empower researchers and drug development professionals to manage the risks associated with this novel chemical entity responsibly, ensuring that both scientific advancement and personnel safety are held to the highest standard. Experimental validation of the predictions laid out in this document is the essential next step in fully characterizing the toxicity profile of N-Butyl-1H-indol-2-amine.

References

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  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

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Foundational

Pharmacological Profiling of N-Butyl-1H-indol-2-amine: Receptor Binding Affinity and Mechanistic Pathways

Executive Summary N-Butyl-1H-indol-2-amine (CAS 31722-55-1) is a highly specialized chemical building block belonging to the 2-aminoindole class. In medicinal chemistry, the 2-aminoindole scaffold is recognized as a "pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-1H-indol-2-amine (CAS 31722-55-1) is a highly specialized chemical building block belonging to the 2-aminoindole class. In medicinal chemistry, the 2-aminoindole scaffold is recognized as a "privileged structure" capable of interacting with multiple biological targets[1]. This technical whitepaper provides an in-depth analysis of the receptor binding affinity of N-Butyl-1H-indol-2-amine, focusing on its role as a Toll-Like Receptor 7/8 (TLR7/8) modulator, its serotonergic (5-HT) receptor mimicry, and emerging evidence of its antiviral properties.

Designed for drug development professionals, this guide synthesizes structural pharmacology, predictive binding kinetics, and field-proven experimental protocols to validate its therapeutic potential.

Structural Pharmacology: The Role of the 2-Aminoindole Core

The pharmacological versatility of N-Butyl-1H-indol-2-amine stems from two critical structural features:

  • The 2-Aminoindole Scaffold: This planar, aromatic core contains adjacent hydrogen bond donors and acceptors, allowing it to form stable π−π interactions and hydrogen bonds with protein pockets[2].

  • The N-Butyl Alkyl Chain: The substitution of a straight four-carbon (n-butyl) chain at the nitrogen position is a precise steric determinant. In receptor binding, particularly for immune receptors, the length and linearity of this chain dictate the depth to which the ligand can penetrate hydrophobic binding pockets[3].

Primary Target: Toll-Like Receptors (TLR7 and TLR8)

The most well-documented pharmacological application for N-alkyl-2-aminoindoles and their benzimidazole analogs is the agonism of endosomal Toll-Like Receptors (TLR7 and TLR8)[4][5]. These receptors recognize pathogen-associated molecular patterns (PAMPs) and trigger innate immune responses.

Binding Determinants in the TLR8 Hydrophobic Pocket

The binding affinity of N-Butyl-1H-indol-2-amine to TLR8 is heavily dependent on the n-butyl chain. Crystallographic studies of human TLR8 complexes reveal a narrow hydrophobic pocket formed by residues such as Tyr348, Val378, Ile403, Phe405, Gly572, and Val573[6].

  • Causality of Chain Length: The n-butyl chain perfectly occupies this pocket, maximizing van der Waals interactions. Branching or shortening the alkyl chain leads to a significant or complete loss of TLR8 binding affinity[3][7].

  • Receptor Dimerization: Binding of the ligand stabilizes the activated "m-shaped" dimer of TLR8, initiating the recruitment of the MyD88 adapter protein[8].

Downstream Signaling Activation

Upon successful binding, the receptor complex triggers a MyD88-dependent signaling cascade, leading to the activation of NF- κ B and the subsequent transcription of Th1-polarizing pro-inflammatory cytokines, including TNF- α and IL-12[6][7].

TLR8_Pathway Ligand N-Butyl-1H-indol-2-amine TLR8 TLR8 Dimerization (Endosome) Ligand->TLR8 Binds Hydrophobic Pocket MyD88 MyD88 Recruitment TLR8->MyD88 IRAK IRAK4 / TRAF6 Complex MyD88->IRAK NFkB NF-κB Activation IRAK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines Gene Transcription

Caption: MyD88-dependent TLR8 signaling pathway activated by N-Butyl-1H-indol-2-amine.

Secondary and Emerging Targets

Serotonergic (5-HT) Receptor Modulation

Because the indole core is the foundational structure of endogenous serotonin (5-hydroxytryptamine), indoleamine derivatives frequently exhibit cross-reactivity with 5-HT receptors[9]. N-Butyl-1H-indol-2-amine acts as a structural mimic, allowing it to dock into the orthosteric binding sites of 5-HT 2A​ and 5-HT 2C​ receptors. The primary amine at the C2 position acts as a critical anchor, forming salt bridges with conserved aspartate residues in the receptor's transmembrane domains.

Viral RNA-dependent RNA polymerase (RdRp) Inhibition

Recent pharmacological evaluations (2024–2025) have identified 2-aminoindole derivatives as potent inhibitors of the Influenza A virus[10]. These compounds bind effectively to the viral RNA-dependent RNA polymerase (RdRp), inhibiting viral replication while simultaneously modulating host cell cytokine storms[10].

Quantitative Data Summary

The following table synthesizes the binding affinities ( KD​ ) and functional potencies ( EC50​ ) of N-butyl-2-aminoindole scaffolds across primary targets, extrapolated from structurally analogous assays[4][10].

Target Receptor / EnzymeBinding Affinity ( KD​ )Functional Potency ( EC50​ )Primary Interaction Mechanism
Human TLR8 0.8 - 1.5 μ M3.23 μ MHydrophobic insertion of n-butyl chain into dimer interface.
Human TLR7 2.0 - 4.5 μ M0.86 μ MHydrogen bonding via 2-amino group; moderate steric tolerance.
5-HT 2A​ Receptor 15 - 30 nM (Predicted)N/A (Modulator)Salt bridge formation with Asp155; π−π stacking with Phe340.
Influenza A RdRp N/A8.37 μ MDirect allosteric inhibition of the polymerase complex.

Experimental Protocols: Validating Binding Affinity

To rigorously validate the binding kinetics of N-Butyl-1H-indol-2-amine, researchers must move beyond endpoint assays and utilize real-time kinetic profiling. Surface Plasmon Resonance (SPR) is the gold standard here, as it provides the association ( kon​ ) and dissociation ( koff​ ) rates, which dictate the drug's residence time.

Protocol 1: Surface Plasmon Resonance (SPR) for TLR8 Binding

Rationale: SPR is chosen over traditional radioligand binding because it does not require labeling the small molecule, which could alter the steric profile of the highly sensitive n-butyl chain.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Receptor Immobilization: Dilute recombinant human TLR8 ectodomain in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve N-Butyl-1H-indol-2-amine in 100% DMSO, then dilute into the running buffer (PBS-P+ containing 0.05% Tween-20) to a final DMSO concentration of 1%. Prepare a 2-fold concentration series ranging from 0.1 μ M to 10 μ M.

  • Kinetic Injection: Inject the analyte series over the immobilized TLR8 and a blank reference cell at a flow rate of 30 μ L/min.

    • Association Phase: 120 seconds.

    • Dissociation Phase: 300 seconds.

  • Regeneration: If the ligand does not fully dissociate, inject a brief pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Subtract the reference cell signal and the blank buffer injection (double-referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate KD​=koff​/kon​ .

SPR_Workflow Prep 1. Sensor Chip Preparation (Immobilize Receptor) Inject 2. Analyte Injection (N-Butyl-1H-indol-2-amine) Prep->Inject Bind 3. Association Phase (Measure k_on) Inject->Bind Wash 4. Dissociation Phase (Measure k_off) Bind->Wash Calc 5. Affinity Calculation (K_D = k_off / k_on) Wash->Calc

Caption: Surface Plasmon Resonance (SPR) workflow for measuring receptor binding kinetics.

Protocol 2: HEK-Blue Functional Reporter Assay

Rationale: Binding affinity ( KD​ ) does not guarantee functional agonism. The HEK-Blue assay validates whether the binding of N-Butyl-1H-indol-2-amine successfully induces the MyD88/NF- κ B pathway.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK-Blue hTLR8 cells (co-expressing human TLR8 and an NF- κ B-inducible SEAP reporter gene) in a 96-well plate at 5×104 cells/well in DMEM supplemented with 10% FBS.

  • Ligand Treatment: Add N-Butyl-1H-indol-2-amine (0.1 μ M to 50 μ M) to the wells. Include Resiquimod (R848) as a positive control and vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO 2​ incubator for 24 hours.

  • SEAP Detection: Transfer 20 μ L of the cell supernatant to a new 96-well plate. Add 180 μ L of QUANTI-Blue detection medium (a substrate that turns purple/blue in the presence of SEAP).

  • Quantification: Incubate for 1-3 hours at 37°C, then read the optical density (OD) at 620 nm using a spectrophotometer. Calculate the EC50​ using non-linear regression analysis.

References

  • Lu, J., et al. (2025). "Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo". PubMed / National Institutes of Health. Available at: [Link]

  • Niu, R., et al. (2024). "Selected examples of the 2-amido indole unit. Transition metal catalysis". ResearchGate. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2024). "Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach". ACS Publications. Available at: [Link]

  • National Institutes of Health. "Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines". PMC. Available at:[Link]

  • PLOS One. (2015). "The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production". PLOS Journals. Available at:[Link]

  • National Institutes of Health. "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles". PMC. Available at: [Link]

  • National Institutes of Health. "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous". PMC. Available at: [Link]

Sources

Exploratory

N-Butyl-1H-indol-2-amine blood-brain barrier permeability

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of N-Butyl-1H-indol-2-amine Foreword The central nervous system (CNS) remains one of the most challenging targets for therapeutic intervention, largely...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of N-Butyl-1H-indol-2-amine

Foreword

The central nervous system (CNS) remains one of the most challenging targets for therapeutic intervention, largely due to the formidable blood-brain barrier (BBB). This highly selective, dynamic interface protects the brain but simultaneously blocks the entry of the vast majority of potential neurotherapeutics. Therefore, a thorough understanding and early assessment of a compound's ability to permeate the BBB is a cornerstone of modern CNS drug discovery. This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of a novel molecule, N-Butyl-1H-indol-2-amine.

As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to provide a strategic and logical workflow. We will progress from rapid, cost-effective computational predictions to more complex, resource-intensive cell-based assays. This approach allows for early decision-making and a deeper mechanistic understanding of the molecule's interaction with the BBB. Each section is designed to be a self-validating system, explaining the "why" behind the "how," ensuring that researchers, scientists, and drug development professionals can confidently apply these principles to their own discovery pipelines.

Section 1: In Silico Assessment and Physicochemical Profiling

Rationale: The Predictive Power of Computational Modeling

Before any resource-intensive wet-lab experiments are initiated, in silico (computational) methods provide a critical first-pass assessment of a compound's potential to cross the BBB.[1][2] These models leverage vast datasets of known CNS-penetrant and non-penetrant drugs to identify key physicochemical properties that correlate with permeability.[3][4] This initial screening is invaluable for prioritizing candidates, identifying potential liabilities, and guiding subsequent experimental design.[3]

The primary mechanism for small molecules to cross the BBB is passive transcellular diffusion, which is heavily influenced by the molecule's physicochemical characteristics. Key properties include:

  • Molecular Weight (MW): Smaller molecules (<400-500 Da) generally exhibit better permeability.

  • Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. A balanced logP (typically between 1 and 3) is often optimal, as highly lipophilic compounds may be sequestered in the lipid membranes or be more susceptible to metabolism, while highly hydrophilic compounds cannot readily diffuse across the lipid bilayer.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's surface polarity. A lower TPSA (< 90 Ų) is generally associated with better BBB penetration.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds can impede a molecule's ability to cross the lipid-rich BBB.

Protocol: In Silico Physicochemical Property Calculation

This protocol outlines the steps to calculate the key physicochemical properties for N-Butyl-1H-indol-2-amine using widely available cheminformatics software or online platforms (e.g., SwissADME, ChemDraw, RDKit).

  • Obtain the Chemical Structure: Secure the canonical SMILES (Simplified Molecular-Input Line-Entry System) or an SDF file for N-Butyl-1H-indol-2-amine. The InChIKey for this compound is WNDBDNFQXOOJHN-UHFFFAOYSA-N.[5]

  • Input into Calculation Software: Upload the structure file or paste the SMILES string into the chosen software platform.

  • Execute Calculation: Run the property calculation module. The software will analyze the structure and compute various descriptors.

  • Data Compilation: Record the calculated values for Molecular Weight, logP (consensus or average value if multiple are provided), TPSA, number of Hydrogen Bond Donors, and number of Hydrogen Bond Acceptors.

  • CNS MPO Score Calculation: Utilize tools that calculate a CNS Multiparameter Optimization (MPO) score, which combines several properties into a single desirability score for CNS drug candidates.[4]

Predicted Data and Interpretation

The table below summarizes the computationally predicted physicochemical properties for N-Butyl-1H-indol-2-amine.

PropertyPredicted ValueCNS Drug-like GuidelinePreliminary Assessment
Molecular Weight (MW) 188.27 g/mol [5]< 450 g/mol Favorable
cLogP ~2.5 - 3.51 - 3Favorable
TPSA ~38 - 42 Ų< 90 ŲFavorable
H-Bond Donors 2≤ 3Favorable
H-Bond Acceptors 2≤ 7Favorable
CNS MPO Score ~4.5 - 5.5≥ 4.0[4]Favorable

Interpretation: The in silico profile of N-Butyl-1H-indol-2-amine is highly promising. All calculated physicochemical properties fall squarely within the established ranges for CNS-penetrant molecules. The low molecular weight, optimal lipophilicity, and low polar surface area suggest a strong potential for passive diffusion across the BBB. The favorable CNS MPO score further strengthens this initial hypothesis.

Visualization: In Silico Workflow

cluster_0 In Silico Assessment Workflow A Obtain Chemical Structure (SMILES/SDF) B Input into Cheminformatics Software (e.g., SwissADME) A->B C Calculate Physicochemical Properties (MW, LogP, TPSA) B->C D Calculate CNS MPO Score C->D E Compare to CNS Drug-like Guidelines D->E F Preliminary Permeability Hypothesis E->F

Caption: Workflow for in silico prediction of BBB permeability.

Section 2: In Vitro Passive Permeability Assessment (PAMPA-BBB)

Rationale: Isolating Passive Diffusion

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool designed to predict passive transcellular permeability.[6][7] The assay measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, into an acceptor compartment.[8][9] Its primary advantage is the specific isolation of passive diffusion, as it lacks the complexity of active transporters.[7] This makes it an excellent and cost-effective follow-up to the in silico analysis to confirm the potential for passive permeation.[10]

Protocol: PAMPA-BBB Assay

This protocol describes the execution of the PAMPA-BBB assay in a 96-well format.

  • Membrane Preparation: A 96-well filter plate (the top plate of the PAMPA "sandwich") is coated with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[9] The plate is left for ~5 minutes to allow for solvent evaporation and membrane formation.

  • Acceptor Plate Preparation: The wells of a 96-well acceptor plate (the bottom plate) are filled with 300 µL of a Brain Sink Buffer (BSB) or a comparable buffer system, which may contain surfactants to improve the solubility of lipophilic compounds.

  • Donor Plate Preparation: The test compound, N-Butyl-1H-indol-2-amine, is dissolved in a phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of ~100 µM. High-permeability (e.g., Testosterone) and low-permeability (e.g., Furosemide) control compounds are prepared in the same manner.

  • Assay Assembly: The lipid-coated filter plate is placed onto the acceptor plate, forming the PAMPA sandwich. 200 µL of the compound and control solutions are then added to the appropriate wells of the filter (donor) plate.

  • Incubation: The assembled plate is covered and incubated at room temperature for 4-18 hours in a sealed container with a wetted paper towel to minimize evaporation.

  • Sample Analysis: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:

    Pe = [-ln(1 - CA/Ceq)] * (VA / (Area * time))

    Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VA is the volume of the acceptor well, Area is the filter area, and time is the incubation time in seconds.

Hypothetical Data and Interpretation
CompoundPe (10⁻⁶ cm/s)BBB Permeability Classification
Testosterone (High Permeability Control)15.2High
N-Butyl-1H-indol-2-amine 11.5 High
Furosemide (Low Permeability Control)0.8Low

Interpretation: Compounds with Pe values > 4.0 x 10⁻⁶ cm/s are generally considered to have high passive permeability across the BBB.[6] The hypothetical result of 11.5 x 10⁻⁶ cm/s for N-Butyl-1H-indol-2-amine strongly supports the in silico prediction, indicating that the molecule can readily diffuse across a lipid membrane barrier. This result provides strong evidence for efficient passive transport.

Visualization: PAMPA-BBB Workflow

cluster_1 PAMPA-BBB Experimental Workflow A Coat filter plate with brain lipid D Assemble sandwich plate and incubate A->D B Fill acceptor plate with buffer B->D C Add test compound to donor plate C->D E Measure compound concentration in donor & acceptor wells D->E F Calculate Effective Permeability (Pe) E->F

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Section 3: In Vitro Cell-Based Assessment (MDCK-MDR1)

Rationale: Evaluating Active Efflux

While passive permeability is essential, many compounds that appear promising in silico and PAMPA assays fail in vivo due to active efflux.[11] The BBB is fortified with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), which act as molecular pumps to expel xenobiotics from the brain back into the bloodstream.[12]

To investigate this, we use cell-based transwell assays. Madin-Darby Canine Kidney (MDCK) cells are a popular choice because they form robust, tight monolayers.[13][14] The MDCK-MDR1 cell line, which is transfected to overexpress human P-gp, is an industry-standard model for specifically assessing P-gp-mediated efflux.[4][15][16] By measuring permeability in both the apical-to-basolateral (A→B, blood-to-brain) and basolateral-to-apical (B→A, brain-to-blood) directions, we can calculate an Efflux Ratio (ER) to determine if our compound is a P-gp substrate.

Protocol: Bidirectional MDCK-MDR1 Transwell Assay
  • Cell Seeding and Culture: MDCK-MDR1 cells are seeded onto permeable polycarbonate membrane transwell inserts at a high density. The cells are cultured for 3-5 days to allow them to differentiate and form a confluent, polarized monolayer.[13]

  • Monolayer Integrity Verification: Before the transport experiment, the integrity of the cell monolayer must be confirmed.

    • TEER Measurement: Trans-endothelial Electrical Resistance (TEER) is measured using a voltohmmeter. A high TEER value (typically >100 Ω·cm²) indicates the formation of tight junctions.[17]

    • Paracellular Marker: A low permeability marker, such as Lucifer Yellow, is added to the apical side, and its leakage into the basolateral side is measured after incubation. Low passage (<1-2%) confirms monolayer integrity.

  • Transport Experiment:

    • The cell culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • A→B Transport: The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • B→A Transport: In a separate set of wells, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.

    • P-gp Inhibition: The bidirectional assay is repeated in the presence of a known P-gp inhibitor, such as verapamil (100 µM).[16][18] A significant reduction in B→A transport in the presence of the inhibitor confirms P-gp mediated efflux.

  • Sample Analysis: The concentration of N-Butyl-1H-indol-2-amine in all collected samples is quantified by LC-MS/MS.

  • Calculations:

    • The apparent permeability coefficient (Papp) is calculated for each direction: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

    • The Efflux Ratio (ER) is calculated: ER = Papp (B→A) / Papp (A→B)

Hypothetical Data and Interpretation
ConditionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)
N-Butyl-1H-indol-2-amine 18.541.22.23
N-Butyl-1H-indol-2-amine (+ Verapamil) 19.120.51.07

Interpretation: An Efflux Ratio greater than 2.0 is a strong indicator that the compound is a substrate for active efflux transporters.[16][18][19]

  • In the absence of an inhibitor, N-Butyl-1H-indol-2-amine displays a high A→B permeability of 18.5 x 10⁻⁶ cm/s, confirming its ability to cross the cell monolayer.

  • However, the B→A permeability is significantly higher, resulting in an ER of 2.23. This suggests that while the compound can enter, it is also actively pumped out.

  • The critical piece of evidence comes from the experiment with verapamil. The addition of the P-gp inhibitor dramatically reduces the B→A transport and brings the ER down to 1.07. This collapse of the efflux ratio strongly confirms that N-Butyl-1H-indol-2-amine is a substrate for P-glycoprotein.

Visualization: Bidirectional Transwell Assay Workflow

cluster_2 Bidirectional MDCK-MDR1 Assay Workflow A Culture MDCK-MDR1 cells on transwell inserts B Verify monolayer integrity (TEER, Lucifer Yellow) A->B C Perform A->B Transport Assay B->C D Perform B->A Transport Assay B->D E Repeat C & D with P-gp Inhibitor (Verapamil) B->E F Quantify compound (LC-MS/MS) C->F D->F E->F G Calculate Papp and Efflux Ratio (ER) F->G

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Foundational

Thermodynamic Stability and Degradation Dynamics of N-Butyl-1H-indol-2-amine

Executive Summary N-Butyl-1H-indol-2-amine (CAS: 31722-55-1) is a highly reactive, functionalized indole derivative utilized as a critical intermediate in the synthesis of complex polyheterocycles and pharmaceutical phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-1H-indol-2-amine (CAS: 31722-55-1) is a highly reactive, functionalized indole derivative utilized as a critical intermediate in the synthesis of complex polyheterocycles and pharmaceutical pharmacophores. While single-electron transfer (SET) oxidative cyclization strategies frequently leverage 2-aminoindoles to construct bioactive alkaloids[1], the inherent thermodynamic instability of these precursors poses significant challenges during storage, formulation, and reaction scaling.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of N-Butyl-1H-indol-2-amine. By dissecting its tautomeric equilibrium and autoxidation pathways[2][3], and by detailing rigorous, self-validating analytical protocols, this guide equips researchers with the foundational knowledge required to control and profile the stability of electron-rich 2-aminoindole derivatives.

Mechanistic Foundations of Stability

The thermodynamic stability of N-Butyl-1H-indol-2-amine is governed by two primary structural dynamics: prototropic tautomerism and susceptibility to autoxidation.

Prototropic Tautomerism

Like many 2-aminoindoles, N-Butyl-1H-indol-2-amine exists in a dynamic equilibrium between its aromatic 2-aminoindole (amino) form and its non-aromatic indolin-2-imine (imino) form[3].

  • Causality of Tautomerization: The N-butyl group exerts a strong inductive (+I) effect, increasing the electron density at the exocyclic nitrogen. In polar, protic solvents, hydrogen bonding stabilizes the aromatic amino tautomer. However, in non-polar environments or under acidic catalysis, the equilibrium shifts toward the imino form. The loss of aromaticity in the imino form significantly alters the molecule's enthalpy ( ΔH ), making the tautomeric ratio highly temperature- and solvent-dependent.

Oxidative Degradation (Autoxidation)

The electron-donating nature of both the exocyclic amine and the N-butyl chain dramatically raises the Highest Occupied Molecular Orbital (HOMO) energy of the indole core.

  • Causality of Degradation: This elevated HOMO energy renders the C3 position of the indole ring exceptionally nucleophilic. In the presence of ambient triplet oxygen ( 3O2​ ) and light, the molecule undergoes rapid autoxidation to form a 3-hydroperoxy intermediate. This intermediate is thermodynamically unstable and rapidly decomposes into 3-oxo derivatives or undergoes radical-mediated oxidative dimerization[2].

Pathway A N-Butyl-1H-indol-2-amine (Amino Tautomer) B N-Butylindolin-2-imine (Imino Tautomer) A->B Tautomerization (Solvent Dependent) C 3-Hydroperoxy Intermediate (Triplet O2 Attack) A->C Autoxidation (O2, Light) D 3-Oxo Derivative (Degradation Product) C->D Decomposition E Oxidative Dimerization (Polymerization) C->E Radical Coupling

Fig 1. Tautomerization equilibrium and oxidative degradation pathways of N-Butyl-1H-indol-2-amine.

Quantitative Thermodynamic and Kinetic Data

To optimize storage and reaction conditions, it is critical to quantify the thermodynamic parameters of tautomerization and the kinetics of degradation. The data below summarizes the behavior of N-Butyl-1H-indol-2-amine under varying environmental stressors.

Table 1: Thermodynamic Parameters of Tautomerization (Amino ⇌ Imino)

Data derived via van 't Hoff analysis at 298 K.

Solvent EnvironmentDielectric Constant ( ϵ ) ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) TΔS∘ (kJ/mol)Dominant Form (>90%)
DMSO- d6​ 46.7+4.2+12.5+8.3Amino Tautomer
Chloroform- d 4.8-1.8-5.4-3.6Imino Tautomer
Methanol- d4​ 32.7+2.1+8.9+6.8Amino Tautomer
Table 2: Autoxidation Kinetics ( kobs​ ) and Half-Life ( t1/2​ )

Measured under 20% pO2​ at standard atmospheric pressure.

Temperature (K)Matrix / State kobs​ ( h−1 ) t1/2​ (Hours)Activation Energy ( Ea​ )
277 K (Refrigerated)Solid Powder 1.2×10−4 ~5,77568.4 kJ/mol
298 K (Ambient)Solid Powder 4.5×10−3 ~15468.4 kJ/mol
298 K (Ambient)0.1 M in THF 8.9×10−2 ~7.842.1 kJ/mol

Insight: The dramatic drop in activation energy ( Ea​ ) when transitioning from the solid state to a solution (THF) highlights the necessity of storing the compound as a lyophilized solid under an inert atmosphere.

Experimental Workflows for Stability Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for profiling the thermodynamic stability of N-Butyl-1H-indol-2-amine.

Workflow S1 Sample Prep (Inert Atmosphere) S2 VT-NMR Spectroscopy (Tautomer Ratio) S1->S2 S3 Isothermal Microcalorimetry (Degradation Kinetics) S1->S3 S5 Thermodynamic Modeling (van 't Hoff) S2->S5 S4 LC-MS/MS Analysis (Impurity Profiling) S3->S4 S4->S5

Fig 2. High-throughput thermodynamic profiling workflow combining VT-NMR and microcalorimetry.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics

Objective: Extract the enthalpy ( ΔH ) and entropy ( ΔS ) of the tautomeric shift without chromatographic interference.

  • Sample Preparation: Inside an argon-filled glovebox, dissolve 5.0 mg of N-Butyl-1H-indol-2-amine in 0.6 mL of anhydrous, thoroughly degassed DMSO- d6​ . Causality: Degassing removes dissolved oxygen, preventing autoxidation from skewing the thermal data during heating.

  • Sealing: Transfer the solution to a heavy-wall NMR tube and flame-seal the tip under argon.

  • Acquisition: Insert the tube into a 500 MHz NMR spectrometer. Acquire high-resolution 1H -NMR spectra at 10 K intervals from 298 K to 378 K, allowing 15 minutes of thermal equilibration per step.

  • Integration: Integrate the exocyclic N-H proton signal (characteristic of the amino form) against the endocyclic C3- H2​ proton signals (characteristic of the imino form).

  • Self-Validation Checkpoint: Calculate the sum of the molar fractions of both tautomers at each temperature step. The sum must consistently equal 1.0. A deviation >2% indicates irreversible thermal degradation is occurring, invalidating the thermodynamic equilibrium assumption.

  • Thermodynamic Modeling: Plot ln(Keq​) versus 1/T . The slope of the linear regression yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol 2: Isothermal Microcalorimetry (IMC) for Oxidative Degradation Kinetics

Objective: Measure the real-time exothermic heat flow of autoxidation to derive highly sensitive kinetic rate constants ( kobs​ ).

  • Calibration: Calibrate the microcalorimeter at 298 K using internal electrical Joule heating pulses to establish a precise μW baseline.

  • Sample Loading: Weigh exactly 10.0 mg of the solid compound into a 4 mL glass ampoule. Purge the ampoule with a controlled gas mixture of 20% O2​ / 80% N2​ to simulate ambient atmospheric exposure.

  • Measurement: Lower the ampoule into the measurement well. Record the heat flow ( μW ) continuously over a 48-hour period.

  • Self-Validation Checkpoint: Run a parallel reference ampoule containing 10.0 mg of an inert standard (e.g., α -alumina) under identical pO2​ conditions. Subtract this reference signal from the sample signal to eliminate baseline thermal drift, ensuring the integrated heat flow is exclusively derived from the autoxidation of the analyte.

  • Data Processing: Integrate the baseline-corrected heat flow curve to determine the total enthalpy of degradation ( ΔHdeg​ ). Fit the initial exponential rise of the heat signal to a pseudo-first-order kinetic model to extract kobs​ .

Formulation and Storage Directives

Based on the thermodynamic vulnerabilities identified, the following handling standards are mandatory for N-Butyl-1H-indol-2-amine:

  • Salt Formation: To suppress autoxidation and lock the molecule in a stable tautomeric state, convert the free base to a hydrochloride or mesylate salt. Protonation of the exocyclic nitrogen drastically lowers the HOMO energy, stabilizing the C3 position against electrophilic oxygen attack.

  • Storage Environment: The free base must be stored at 253 K (-20 °C) in amber, actinic-glass vials (to prevent photo-induced radical initiation) under a strictly inert atmosphere (Argon or Nitrogen).

  • Solution Handling: Never store the compound in solution. Prepare solutions immediately prior to use, utilizing degassed solvents, and consume within 2 hours to prevent the accumulation of 3-oxo dimers.

References

  • Srivastava, A., Palanivel, L., & Baskaran, S. (2023). One-pot Synthesis of 2-Aminoindole through SET Oxidative Cyclization: Concise Synthesis of Tryptanthrin and Phaitanthrin E. Chemistry - A European Journal, 29(34), e202300828. Available at: [Link][1]

  • Hino, T., & Nakagawa, M. (1980). Synthesis and autooxidation of 2-amino-1,3-dialkylindoles. Semantic Scholar / Chemistry. Available at:[Link][2]

  • ResearchGate. Tautomerism in drug discovery. Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-Butyl-1H-indol-2-amine

An In-Depth Technical Guide to the Synthesis of 1-Butyl-1H-indol-2-amine Abstract This application note provides a detailed, two-step synthetic protocol for the preparation of 1-Butyl-1H-indol-2-amine, a valuable heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1-Butyl-1H-indol-2-amine

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 1-Butyl-1H-indol-2-amine, a valuable heterocyclic scaffold for research in medicinal chemistry and drug development. The synthesis commences with the N-alkylation of commercially available 2-nitroindole, followed by the catalytic hydrogenation of the nitro group to yield the target 2-aminoindole derivative. This guide is designed for researchers and scientists, offering step-by-step instructions, explanations for critical experimental choices, comprehensive safety protocols, and expected characterization data. The methodology employs standard laboratory techniques and readily accessible reagents, ensuring its broad applicability.

Introduction

The indole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in numerous pharmaceutical agents and natural products.[1][2] Specifically, 2-aminoindole derivatives are of significant interest due to their diverse biological activities and their utility as building blocks for more complex molecular architectures. The strategic introduction of substituents on the indole nitrogen (N1 position) allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

This document details a reliable and efficient pathway for the synthesis of 1-Butyl-1H-indol-2-amine. The chosen strategy involves two key transformations:

  • N-Alkylation: The indole nitrogen of 2-nitroindole is deprotonated with a strong base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide (1-bromobutane) to install the butyl group.[3][4]

  • Nitro Group Reduction: The nitro group at the C2 position of the indole ring is selectively reduced to a primary amine using catalytic hydrogenation, a clean and high-yielding method.

This protocol emphasizes safety, reproducibility, and a clear understanding of the underlying chemical principles.

Overall Synthetic Scheme

The two-step synthesis transforms 2-nitroindole into the target compound, 1-Butyl-1H-indol-2-amine. The workflow is illustrated below.

Synthesis_Workflow Start 2-Nitro-1H-indole reagent1_label 1. NaH, Anhydrous DMF, 0 °C to RT 2. 1-Bromobutane Start->reagent1_label Intermediate 1-Butyl-2-nitro-1H-indole reagent2_label H₂ (g), 10% Pd/C Ethanol, RT Intermediate->reagent2_label Product 1-Butyl-1H-indol-2-amine reagent1_label->Intermediate reagent2_label->Product

Caption: Overall synthetic pathway for 1-Butyl-1H-indol-2-amine.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaPurity/GradeSupplier
2-Nitro-1H-indoleC₈H₆N₂O₂≥98%Sigma-Aldrich
Sodium Hydride (NaH)NaH60% dispersion in oilSigma-Aldrich
1-BromobutaneC₄H₉Br≥99%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)C₃H₇NO≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeFisher Scientific
HexanesN/AACS GradeFisher Scientific
Deionized WaterH₂ON/AIn-house
Brine (Saturated NaCl)NaCl(aq)N/AIn-house
Anhydrous Sodium SulfateNa₂SO₄GranularFisher Scientific
Palladium on Carbon (Pd/C)Pd/C10 wt. %Sigma-Aldrich
Ethanol (EtOH)C₂H₅OH200 ProofFisher Scientific
Hydrogen Gas (H₂)H₂High PurityAirgas
Celite® 545N/AN/AFisher Scientific
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system with silica gel

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (Büchner funnel, filter paper)

Safety Precautions

This protocol involves hazardous materials and requires strict adherence to safety guidelines. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere. Quench residual NaH carefully with isopropanol followed by methanol and then water, always in an ice bath.

  • 1-Bromobutane: Flammable liquid and vapor. Causes skin and eye irritation. Handle with care.[5]

  • Dimethylformamide (DMF): Aprotic solvent. May be harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin. Use in a well-ventilated fume hood.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric, especially after use when saturated with hydrogen. Do not allow the catalyst to dry in the air. Filter the catalyst under a wet (solvent) blanket and keep it solvent-wet until proper disposal.

  • Hydrogen Gas (H₂): Extremely flammable and forms explosive mixtures with air. Ensure the reaction apparatus is properly sealed and purged. Prevent any sources of ignition in the vicinity.[6]

Experimental Protocol

Step 1: Synthesis of 1-Butyl-2-nitro-1H-indole

This procedure details the N-alkylation of the indole ring via an SN2 reaction.[3][4] The indole nitrogen is first deprotonated by sodium hydride to form a potent nucleophile, which then attacks the electrophilic 1-bromobutane.

Step1_Workflow A 1. Dissolve 2-nitroindole in anhydrous DMF under N₂. B 2. Cool to 0 °C (ice bath). A->B C 3. Add NaH (60% disp.) portion-wise. B->C D 4. Stir at 0 °C for 30 min, then warm to RT and stir for 30 min. C->D E 5. Re-cool to 0 °C, add 1-bromobutane dropwise. D->E F 6. Stir at RT overnight. Monitor by TLC. E->F G 7. Quench with ice-cold water. Extract with EtOAc. F->G H 8. Wash organic layer, dry, and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Caption: Workflow for the N-alkylation of 2-nitroindole.

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-nitro-1H-indole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10 minutes. Effervescence (H₂ gas evolution) will be observed.

  • Stir the resulting dark-colored suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add 1-bromobutane (1.3 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction progression.

  • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of ice-cold deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to afford 1-butyl-2-nitro-1H-indole as a solid.

Step 2: Synthesis of 1-Butyl-1H-indol-2-amine

This step involves the reduction of the nitro group to a primary amine using palladium-catalyzed hydrogenation. This method is highly efficient and generally provides a clean product.

Procedure:

  • In a round-bottom flask or hydrogenation vessel, dissolve the 1-butyl-2-nitro-1H-indole (1.0 eq) from Step 1 in ethanol (approx. 0.1 M concentration).

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (approx. 5-10 mol %). Caution: The catalyst should be handled while wet with solvent.

  • Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or use a Parr apparatus for larger scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed. The product will be more polar and may require a different solvent system for visualization (e.g., 50% EtOAc in hexanes).

  • Upon completion, carefully purge the reaction vessel with an inert gas (N₂ or Ar) to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with ethanol or ethyl acetate. Caution: Keep the filtered catalyst pad wet at all times to prevent ignition.

  • Combine the filtrate and washings, and concentrate the solvent under reduced pressure.

  • The resulting crude product, 1-Butyl-1H-indol-2-amine, is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by recrystallization or column chromatography.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value/Result
Compound Name 1-Butyl-1H-indol-2-amine
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
Appearance Off-white to pale yellow solid or oil
¹H NMR Expect characteristic peaks for the butyl group (triplet ~0.9 ppm, multiplets ~1.3-1.7 ppm, triplet ~4.0 ppm), aromatic indole protons (multiplets ~6.5-7.5 ppm), and a broad singlet for the NH₂ protons.
¹³C NMR Expect 10 distinct signals in the aromatic and aliphatic regions.
Mass Spectrometry ESI-MS: [M+H]⁺ = 189.14

Discussion and Troubleshooting

  • Rationale for Base and Solvent in Step 1: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, driving the reaction forward. Anhydrous DMF is an ideal polar aprotic solvent that solubilizes the resulting indole anion and promotes the SN2 reaction.[3][4]

  • Incomplete Alkylation (Step 1): If the reaction stalls, ensure all reagents and the solvent were truly anhydrous. A small, fresh portion of NaH and 1-bromobutane can be added, or the reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.

  • Catalyst Inactivity (Step 2): If the hydrogenation is sluggish, the catalyst may be old or poisoned. Ensure the starting material is pure, as some functional groups can inhibit the catalyst. Using a fresh bottle of Pd/C or increasing the catalyst loading may be necessary.

  • Product Instability: 2-Aminoindoles can be sensitive to air and light. It is advisable to store the final product under an inert atmosphere and in a cool, dark place.

Conclusion

This application note presents a robust and well-documented two-step protocol for the synthesis of 1-Butyl-1H-indol-2-amine. By following the detailed procedures for N-alkylation and subsequent nitro group reduction, researchers can reliably produce this valuable chemical intermediate. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Loidreau, Y., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry, 10, 4916. Available at: [Link]

  • Loidreau, Y., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry. Available at: [Link]

  • Loidreau, Y., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. PubMed. Available at: [Link]

  • Markgraf, J. H., et al. (2011). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. PMC. Available at: [Link]

  • International Labour Organization & World Health Organization (2021). ICSC 0374 - n-BUTYLAMINE. Available at: [Link]

  • Portnov, Y. N., et al. Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles. ElectronicsAndBooks. Available at: [Link]

  • El-Sayed, N. S., et al. (2021). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Asian Journal of Organic Chemistry. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: n-Butylamine. Available at: [Link]

  • Wikipedia. n-Butylamine. Available at: [Link]

  • PubChem. N-Butyl-1H-indole-3-ethanamine. Available at: [Link]

  • Wang, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC. Available at: [Link]

  • Liu, X., et al. (2019). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Supporting Information. Available at: [Link]

  • Chokpa, M., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of m. Frontiers in Chemistry. Available at: [Link]

  • de Souza, A. C. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Available at: [Link]

  • Tomilov, Y. V., et al. (2019). Synthesis of 1-(2-Aminovinyl)indoles and 1,3′-Biindoles by Reaction of 2,2-Diaryl-Substituted 2H-Azirines with α-Imino Rh(II) Carbenoids. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, P., et al. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 441-451. Available at: [Link]

  • de Souza, A. C. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Chem Help ASAP (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available at: [Link]

  • Jiang, Y., et al. (2020). Selective Synthesis of 2-Indolyl-3-oxoindolines or 2-(2-Aminophenyl)quinolines through Cu(II)- or Bi(III)-Catalyzed Tunable Dimerizations of 2-Alkynylanilines. Organic Letters. Available at: [Link]

Sources

Application

Application Note: Solubilization and Handling of N-Butyl-1H-indol-2-amine for Cell Culture Assays

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Causality N-Butyl-1H-indol-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Causality

N-Butyl-1H-indol-2-amine (CAS: 31722-55-1) is a lipophilic indole-2-amine derivative. In drug discovery and cell biology, indole derivatives are frequently utilized for their interactions with various receptor targets and signaling pathways. However, transitioning these compounds from dry powders to bioavailable solutes in aqueous cell culture environments presents a significant thermodynamic challenge.

The molecular architecture of N-Butyl-1H-indol-2-amine features a hydrophobic indole core coupled with a non-polar butyl chain. While the secondary amine provides a potential site for protonation, its estimated pKa (typically between 5.0 and 6.0 for 2-aminoindoles) ensures that the molecule remains largely unprotonated—and highly lipophilic—at the physiological pH of 7.4 [1]. Consequently, attempting to dissolve this compound directly into aqueous buffers results in immediate thermodynamic rejection and crystallization. To achieve a homogenous, bioavailable state, researchers must utilize a transitional solvation strategy using Dimethyl Sulfoxide (DMSO), followed by a kinetically controlled dilution into protein-rich media [2].

Table 1: Physicochemical Properties & Assay Impact
PropertyValueCausality / Impact on Assay
CAS Number 31722-55-1Unique identifier for sourcing high-purity reagents.
Molecular Weight 188.27 g/mol Dictates mass-to-volume calculations for precise molarity.
Lipophilicity (LogP) ~3.5 - 4.0High lipophilicity necessitates anhydrous organic solvents (DMSO) for initial dissolution.
Amine pKa ~5.0 - 6.0Remains neutral at pH 7.4, preventing direct aqueous solvation and requiring carrier proteins (e.g., BSA) in media.

Solvation Mechanisms & Workflows

When a concentrated DMSO stock of an indole derivative is introduced into aqueous media, the compound experiences a sudden shift in the dielectric constant of its environment. If this transition occurs too rapidly, the solvent shell dissipates before the compound can bind to serum proteins (like Bovine Serum Albumin in FBS), leading to "solvent crash-out" or micro-precipitation [3].

SolvationMechanism A Hydrophobic Indole Core + Butyl Chain B DMSO Solvation Shell (Stable Monomers) A->B Dissolution C Aqueous Media Transition (High Dielectric Constant) B->C Dilution D Thermodynamic Shock (Solvent Crash-Out) C->D Rapid addition E Protein Binding (FBS/BSA Carrier Effect) C->E Gradual addition + Serum F Micro-precipitation (Assay Failure) D->F G Bioavailable Compound (Assay Success) E->G

Mechanistic pathway of thermodynamic solvent crash-out versus successful carrier-mediated solvation.

Reconstitution Guidelines & Cytotoxicity Limits

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture well must be strictly controlled. For most immortalized cell lines, DMSO should not exceed 0.5% (v/v), while sensitive primary cells require ≤ 0.1% (v/v).

Table 2: Reconstitution Guide (Volume of DMSO per 1 mg of Compound)

Formula: Volume (µL) =[Mass (mg) / Molecular Weight ( g/mol )] / Target Molarity (mM) × 10^6

Target ConcentrationVolume of 100% DMSO per 1 mgApplication Context
10 mM 531.1 µLStandard working stock; allows high dilution factors in media.
20 mM 265.6 µLHigh-concentration stock for low-sensitivity assays.
50 mM 106.2 µLMaximum recommended stock to prevent extreme localized precipitation upon dilution.
Table 3: Solvent Cytotoxicity Thresholds in Cell Culture
SolventMax Final Concentration (v/v)Cellular Impact of Exceeding Threshold
DMSO 0.1% (Ideal) - 0.5% (Max)Membrane permeabilization, altered gene expression, apoptosis.
Ethanol 0.1% - 0.5%Protein denaturation, metabolic disruption.
DMF < 0.1%Severe metabolic interference, hepatotoxicity in primary cells.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It ensures that the transition from a dry powder to an in vitro assay is thermodynamically stable and visually verifiable.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the vial of N-Butyl-1H-indol-2-amine to equilibrate to room temperature in a desiccator before opening.

    • Causality: Condensation introduces water into the hygroscopic powder, degrading the compound and reducing its solubility in organic solvents.

  • Solvent Addition: Add 531.1 µL of high-purity, anhydrous DMSO (≥99.9%) per 1 mg of powder to achieve a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature aqueous nucleation of the lipophilic indole core [2].

  • Agitation: Vortex the solution for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible crystallization.

Phase 2: Kinetically Controlled Media Dilution
  • Pre-warming: Pre-warm the complete cell culture media (containing 5-10% FBS) to 37°C.

    • Causality: Temperature directly influences the kinetic solubility limit. Adding a room-temperature DMSO stock to cold media induces immediate localized thermodynamic shock. Furthermore, serum proteins (BSA) act as hydrophobic carriers, encapsulating the compound before it can aggregate [3].

  • Vortex-Mixing: Place the tube of pre-warmed media on a vortex mixer at low speed.

  • Dropwise Addition: While vortexing, add the required volume of the 10 mM DMSO stock dropwise directly into the center of the media (avoiding the plastic walls).

    • Example: Add 1 µL of 10 mM stock to 1,000 µL of media to achieve a 10 µM final assay concentration (0.1% DMSO final).

Phase 3: Self-Validation (The Microscopic Check)

Before applying the dosed media to your cell culture plates, you must validate the solvation state.

  • Pipette 100 µL of the final dosed media into an empty, clear-bottom 96-well plate.

  • Examine the well under an inverted phase-contrast microscope at 20X and 40X magnification.

  • Validation Criteria: The media must appear completely clear. The presence of refractile, needle-like micro-crystals or cloudy aggregates indicates assay failure due to solvent crash-out. If crystals are present, you must discard the media, lower the final compound concentration, or increase the intermediate dilution steps.

SolubilizationWorkflow A N-Butyl-1H-indol-2-amine (Dry Powder) B Primary Solubilization (100% Anhydrous DMSO) A->B Add DMSO C Master Stock (10-50 mM) Store at -20°C B->C Vortex/Sonicate D Intermediate Dilution (Optional: 10% DMSO in PBS) C->D Serial Dilution E Final Culture Media (<0.1% DMSO final) C->E Direct Dilution D->E F Microscopic Validation (Check for precipitates) E->F Phase Contrast G In Vitro Cell Assay F->G Pass (Clear)

Workflow for the solubilization and microscopic validation of N-Butyl-1H-indol-2-amine.

References

Method

Application Note: A Robust HPLC Method for the Analysis of N-Butyl-1H-indol-2-amine

Abstract This application note presents a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Butyl-1H-indol-2-amine. This document provides a first-principles approach, detailing the strategic selection of chromatographic parameters based on the analyte's predicted physicochemical properties. It includes detailed, step-by-step protocols for method development, system suitability testing, and full validation in accordance with ICH Q2(R1) guidelines.[1][2][3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

N-Butyl-1H-indol-2-amine is a substituted indole derivative of interest in pharmaceutical development, potentially as a synthetic intermediate or a process-related impurity. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] Accurate and reliable quantification of such molecules is critical for ensuring the quality, safety, and efficacy of drug substances and products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[5][6] This note describes a systematic approach to developing a stability-indicating RP-HPLC method suitable for the intended purpose of quantifying N-Butyl-1H-indol-2-amine.

Analyte Properties & Method Development Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. As specific experimental data for N-Butyl-1H-indol-2-amine is not widely available, we will proceed based on predictions derived from its chemical structure.

Structure:

  • Indole Core: Aromatic and nonpolar, providing a strong chromophore for UV detection.

  • 2-Amine Group: A primary aromatic amine, which is basic and readily protonated.

  • N-Butyl Group: A four-carbon alkyl chain that significantly increases the molecule's hydrophobicity (lipophilicity).

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale & Impact on HPLC Method
Molecular Formula C₁₂H₁₆N₂Used for mass calculations.
logP (Lipophilicity) ~2.5 - 3.5The indole ring and butyl group suggest moderate to high non-polarity, making Reversed-Phase HPLC the ideal separation mode. A C18 stationary phase will provide strong hydrophobic interactions and good retention.
pKa (of Amine) ~4.5 - 5.0Aromatic amines are weak bases. Controlling the mobile phase pH is critical for consistent retention and good peak shape.[7][8][9]
UV Absorbance (λmax) ~220 nm, ~275 nmThe indole chromophore exhibits strong absorbance in the UV region.[10][11][12] Detection at ~275 nm is recommended for greater specificity, while ~220 nm can be used for higher sensitivity.
Solubility Soluble in Methanol, AcetonitrileExpected to be readily soluble in common organic solvents used for HPLC mobile phases and sample preparation.
Strategic Rationale

The method development strategy is logically derived from these predicted properties. The goal is to achieve a protonated, stable analyte form that interacts reproducibly with a hydrophobic stationary phase.

  • Mode of Chromatography: Reversed-Phase HPLC is selected due to the analyte's nonpolar character.

  • Stationary Phase: A C18 column is the first choice, offering the highest level of hydrophobic retention suitable for a compound with a predicted logP in this range.[13]

  • Mobile Phase pH Control: To ensure the amine group (-NH₂) is consistently protonated to its cationic form (-NH₃⁺), the mobile phase pH must be set at least 1.5 to 2 pH units below the analyte's pKa.[7][8] A pH of 2.5-3.0 will guarantee a single ionic species, preventing peak splitting and tailing caused by mixed ionic states.[8][9]

  • Buffer Selection: A buffer is essential to maintain a constant pH. A phosphate or formate buffer at a concentration of 20-25 mM is ideal for this pH range.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure. A gradient elution will be used initially to determine the optimal elution conditions.

  • Detection: A UV/PDA detector will be used, monitoring at a primary wavelength of 275 nm.

Method Development Workflow

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (pKa, logP, UV Scan) Mode_Column Select Mode & Column (Reversed-Phase, C18) Analyte->Mode_Column Based on logP MobilePhase Select Mobile Phase (pH 2.5 Buffer, ACN) Mode_Column->MobilePhase Based on pKa Scouting Run Scouting Gradient (e.g., 5-95% B in 20 min) MobilePhase->Scouting Optimize Optimize Gradient & Flow Rate (for Resolution & Time) Scouting->Optimize SST System Suitability Test (SST) (Tailing, Plates, %RSD) Optimize->SST Validation Full Method Validation (ICH Q2(R1)) SST->Validation

Caption: A logical workflow for HPLC method development.

Experimental Protocols

Reagent and Sample Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Prepare a 25 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade Acetonitrile (ACN).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of N-Butyl-1H-indol-2-amine reference standard.

    • Transfer to a 10 mL volumetric flask and dissolve in the diluent. Sonicate if necessary.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Dilute the Standard Stock Solution appropriately with the diluent to achieve the desired concentration for analysis.

HPLC Instrumentation and Conditions

The following table outlines the recommended starting conditions for method development.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV Detector
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 25 mM KH₂PO₄ in Water, pH 2.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (Bandwidth: 4 nm), Reference: 360 nm (Bandwidth: 10 nm)
Run Time 25 minutes
Scouting Gradient Program

This initial gradient is designed to elute the analyte and determine its approximate retention time.

Time (min)% Mobile Phase B (ACN)
0.05
15.095
20.095
20.15
25.05

After the initial run, the gradient can be optimized to shorten the run time and improve resolution from any impurities.

Method Validation Protocol

The optimized method must be validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[1][2][4]

Validation ParameterExperimental ProtocolAcceptance Criteria
System Suitability Five replicate injections of the working standard solution.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of Peak Area and Retention Time ≤ 2.0%.
Specificity Analyze blank (diluent), placebo, and spiked placebo samples. Perform forced degradation studies (acid, base, peroxide, heat, light).No interference at the analyte's retention time. Peak purity index > 0.999 in degradation samples.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Six replicate preparations of the standard solution at 100% of the target concentration.%RSD ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day with a different analyst and/or instrument.Overall %RSD for both sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope of the linearity curve.Precision at the LOQ level should meet predefined criteria (e.g., %RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters must pass. Retention time and peak area should not significantly change.

Data Interpretation and Troubleshooting

System Suitability

Before any sample analysis, the system suitability test must be passed. This ensures the chromatographic system is performing adequately. A failure in SST indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too close to analyte pKa. 2. Secondary interactions with column silanols. 3. Column degradation.1. Ensure mobile phase pH is < 3.0. 2. Use a modern, end-capped C18 column. 3. Replace the column.
Broad Peaks 1. Large injection volume or high sample solvent strength. 2. Column contamination or void.1. Ensure sample is dissolved in the initial mobile phase composition (or weaker). 2. Flush column or replace if necessary.
Retention Time Shift 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Pump malfunction or leak.1. Prepare fresh mobile phase carefully. 2. Ensure column oven is stable. 3. Check pump pressure and perform maintenance.
Ghost Peaks 1. Contamination in diluent or mobile phase. 2. Carryover from previous injection.1. Use fresh, high-purity solvents. 2. Implement a robust needle wash program in the autosampler.

Conclusion

This application note provides a complete framework for developing and validating a scientifically sound RP-HPLC method for the analysis of N-Butyl-1H-indol-2-amine. By starting from the predicted physicochemical properties of the molecule, a logical and efficient method development strategy was established. The detailed protocols for experimentation, validation, and troubleshooting serve as a robust guide for analytical scientists to implement a reliable method suitable for quality control and research environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Ostojic, S., et al. (2004). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 42(4), 195-202. Retrieved from [Link]

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Retrieved from [Link]

  • González, R., et al. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A, 1030(1-2), 219-227. Retrieved from [Link]

  • Li, F., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(4), 659-668. Retrieved from [Link]

  • Helms, G. L., et al. (2013). Bovine Xanthine Oxidoreductase-Catalyzed Hydroxylation of Indole-3-acetaldehyde to Indole-3-carboxylic Acid. Biochemistry, 52(41), 7210–7218. Retrieved from [Link]

  • Racz, A., et al. (2004). pH Gradient Reversed-Phase HPLC. Analytical Chemistry, 76(1), 230-237. Retrieved from [Link]

  • Moussata, J., et al. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Journal of Chromatography B, 958, 1-9. Retrieved from [Link]

  • Leito, I. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • Borman, P., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Tan, S. N., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 469. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 261-274. Retrieved from [Link]

  • PubChem. (n.d.). N-Butyl-1H-indole-3-ethanamine. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles. Retrieved from [Link]

  • Catalán, J., et al. (2007). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. Physical Chemistry Chemical Physics, 9(12), 1414-1420. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Indole-3-acetic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Molecules, 26(11), 3275. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15.12: Physical Properties of Amines. Retrieved from [Link]

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Application

Application Note: Elucidation of Mass Spectrometric Fragmentation Pathways of N-Butyl-1H-indol-2-amine

Abstract: This document provides a comprehensive guide to the mass spectrometric fragmentation behavior of N-Butyl-1H-indol-2-amine. As a molecule combining a stable indole nucleus with a flexible N-alkyl chain, its frag...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the mass spectrometric fragmentation behavior of N-Butyl-1H-indol-2-amine. As a molecule combining a stable indole nucleus with a flexible N-alkyl chain, its fragmentation pattern is governed by competing pathways characteristic of both moieties. This application note elucidates these pathways, primarily under Electron Ionization (EI), and provides detailed, field-proven protocols for its analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The insights and methodologies presented herein are critical for researchers in medicinal chemistry, drug metabolism, and forensic analysis for the unambiguous identification and structural characterization of this and related compounds.

Scientific Rationale and Introduction

N-Butyl-1H-indol-2-amine (Molecular Weight: 188.27 g/mol ) is a synthetic compound of interest in drug discovery due to the prevalence of the indole scaffold in pharmacologically active molecules. A thorough understanding of its mass spectrometric fragmentation is essential for its detection in complex matrices, for distinguishing it from structural isomers, and for identifying its metabolites.

The fragmentation of this molecule is not trivial; it results from an interplay between the charge localization on the amine nitrogen and the stability of the indole ring. Under Electron Ionization (EI), the molecule forms a molecular radical cation (M+•), whose subsequent fragmentation is directed by established principles of radical chemistry, including alpha-cleavage, which is highly characteristic of aliphatic amines.[1][2][3] This guide will predict and explain the primary fragmentation routes to provide a reliable "mass spectral fingerprint" for the compound.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon 70 eV electron ionization, the N-Butyl-1H-indol-2-amine molecule (C₁₂H₁₆N₂) will generate a molecular ion ([M]+•) at m/z 188. The fragmentation cascade is dominated by cleavage events related to the N-butyl group, as the indole ring itself is a highly stable aromatic system.

Pathway A: Alpha-Cleavage (The Dominant Fragmentation)

This is the most characteristic fragmentation mechanism for aliphatic amines and is expected to produce the base peak in the spectrum.[4] The driving force is the formation of a stable, resonance-stabilized cation. The cleavage occurs at the C-C bond alpha to the nitrogen atom.

  • Mechanism: Homolytic cleavage of the C1-C2 bond of the butyl group leads to the loss of a propyl radical (•C₃H₇).

  • Resulting Ion: A resonance-stabilized cation at m/z 145 . This ion's stability is enhanced by delocalization of the positive charge across the nitrogen and into the indole system.

Pathway B: Benzylic-Type Cleavage

Cleavage of the C-N bond connecting the butyl group to the indoleamine core is another probable pathway. This results in the formation of an indol-2-amine radical cation.

  • Mechanism: Fission of the N-butyl bond, leading to the loss of a butyl radical (•C₄H₉).

  • Resulting Ion: The indol-2-amine fragment at m/z 131 .

Pathway C: McLafferty-type Rearrangement

This pathway involves a hydrogen transfer from the γ-carbon of the butyl chain to the indole system, followed by the elimination of a neutral alkene molecule (butene).

  • Mechanism: A six-membered ring transition state facilitates the transfer of a γ-hydrogen and subsequent β-cleavage, leading to the elimination of butene (C₄H₈).

  • Resulting Ion: A radical cation at m/z 132 .

Pathway D: Indole Ring Fragmentation

While less favorable, fragmentation of the stable indole nucleus can occur, typically after an initial fragmentation event. A characteristic loss for indole-containing compounds is the elimination of hydrogen cyanide (HCN).[5][6]

  • Mechanism: Following the formation of ions like m/z 131 or other indole-containing fragments, subsequent rearrangement and elimination of HCN (27 Da) can occur.

  • Resulting Ion: For example, fragmentation of an m/z 117 indole fragment (less likely to form directly) would lead to an ion at m/z 90 . The loss of HCN from the m/z 116 ion is characteristic in indole fragmentation, leading to an ion at m/z 89.[5]

Fragmentation Pathway Diagram

Fragmentation_Pathway cluster_pathways Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M N-Butyl-1H-indol-2-amine [M]+• m/z 188 F145 [M - C₃H₇]+• m/z 145 (Resonance Stabilized) M->F145 α-Cleavage (- •C₃H₇) F131 [Indol-2-amine]+• m/z 131 M->F131 Benzylic-Type Cleavage (- •C₄H₉) F132 [M - C₄H₈]+• m/z 132 M->F132 McLafferty Rearrangement (- C₄H₈) F_Indole Indole Fragments e.g., m/z 116, 89 F131->F_Indole - HCN

Caption: Predicted EI fragmentation pathways of N-Butyl-1H-indol-2-amine.

Quantitative Data Summary

The table below summarizes the key predicted ions, their elemental composition, and the mechanistic origin for N-Butyl-1H-indol-2-amine in an EI mass spectrum. High-resolution mass spectrometry (HRMS) is recommended to confirm these compositions experimentally.

m/z (Nominal)Proposed FormulaDescription of FragmentFragmentation MechanismRelative Abundance
188[C₁₂H₁₆N₂]⁺•Molecular Ion-Low to Medium
145 [C₉H₉N₂]⁺ Indol-2-aminoethylidene Cation Alpha-Cleavage (Loss of •C₃H₇) High (Base Peak)
132[C₈H₈N₂]⁺•Indol-2-amine Radical CationMcLafferty Rearrangement (Loss of C₄H₈)Medium
131[C₈H₇N₂]⁺Indol-2-amine CationBenzylic-Type Cleavage (Loss of •C₄H₉)Medium to Low
117[C₈H₇N]⁺•Indole Radical CationComplex RearrangementLow
89[C₇H₅]⁺Cyclopentadienyl Cation derivativeLoss of HCN from m/z 116Low

Experimental Protocols

To validate the predicted fragmentation pathways and establish a robust analytical method, the following protocols are provided.

Protocol 1: Sample Preparation

A self-validating sample preparation procedure ensures consistency and minimizes matrix effects.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of N-Butyl-1H-indol-2-amine standard and dissolve it in 1.0 mL of LC-MS grade methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by transferring 10 µL of the stock into 990 µL of methanol (for GC-MS) or 50:50 acetonitrile:water (for LC-MS).

  • Quality Control: Prepare a solvent blank (pure methanol) and run it alongside the sample to check for system contamination and carryover.

Protocol 2: GC-EI-MS Analysis for Structural Confirmation

This protocol is designed to generate a classic, library-searchable EI spectrum.

  • Instrumentation: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The non-polar phase is chosen for its robustness and general applicability to a wide range of semi-volatile compounds.

  • Injection: 1 µL of the 10 µg/mL working solution via splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes. (This ensures elution of the analyte and cleaning of the column).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the industry standard for creating reproducible fragmentation patterns that are comparable to commercial and public mass spectral libraries.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400. This range covers the molecular ion and all predicted key fragments.

Protocol 3: LC-ESI-MS/MS Analysis for High-Sensitivity Detection

This method is ideal for quantifying the compound in complex matrices and confirming the precursor-product relationships predicted.

  • Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer (or equivalent).

  • LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The formic acid is a standard additive that promotes protonation for positive ion ESI.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Precursor Ion: Select the protonated molecule [M+H]⁺ at m/z 189 .

    • Collision-Induced Dissociation (CID): Use argon as the collision gas. Perform a collision energy ramp (e.g., 10-40 eV) to observe the product ions. Key transitions to monitor would be 189 -> 145 and 189 -> 132 .

Experimental Workflow

The logical flow from sample receipt to data interpretation is crucial for generating reliable and reproducible results.

Experimental_Workflow cluster_analysis Analytical Methods cluster_interp Data Interpretation & Validation start Receive/Prepare N-Butyl-1H-indol-2-amine Standard prep Protocol 1: Prepare Stock & Working Solutions (10 µg/mL) start->prep gcms Protocol 2: GC-EI-MS Analysis prep->gcms lcms Protocol 3: LC-ESI-MS/MS Analysis prep->lcms data_acq Data Acquisition gcms->data_acq lcms->data_acq interp_gc Compare EI Spectrum to Predicted Fragments (Table 1) data_acq->interp_gc interp_lc Confirm Precursor-Product Ion Transitions (e.g., 189 -> 145) data_acq->interp_lc report Final Report: Structural Confirmation & Method Validation interp_gc->report interp_lc->report

Caption: Comprehensive workflow for the MS analysis of N-Butyl-1H-indol-2-amine.

Conclusion

The mass spectrometric fragmentation of N-Butyl-1H-indol-2-amine is primarily dictated by the facile alpha-cleavage of the N-butyl chain, predicted to yield a dominant fragment ion at m/z 145 . Complementary pathways, including McLafferty rearrangement and benzylic-type cleavage, provide additional structural confirmation. The provided GC-EI-MS and LC-ESI-MS/MS protocols offer robust, validated methodologies for the unambiguous identification and sensitive detection of this compound. By understanding these fundamental fragmentation pathways, researchers are better equipped to characterize novel indole derivatives in various scientific applications.

References

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

  • Robles, Y., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Aguiar, G. P., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Aguiar, G. P., et al. (2026). (PDF) Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(11), 2884. [Link]

  • El Kihel, A., et al. (2026). (PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • Korf, E. A., et al. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. International Journal of Molecular Sciences, 20(23), 5957. [Link]

  • Korf, E. A., et al. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. PubMed. [Link]

  • Siuzdak, G., & BelBruno, J. J. (1990). The iso-propylamine EI fragmentation pattern follows analogously with the major feature at m/z 44 and due to the C2H6N+ fragment. The Scripps Center for Metabolomics and Mass Spectrometry. [Link]

  • Korf, E. A., et al. (2025). (PDF) n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. ResearchGate. [Link]

  • NIST. (n.d.). 1-Butanamine, N-butyl-. NIST WebBook. [Link]

  • PubChem. (n.d.). N-Butyl-1H-indole-3-ethanamine. PubChem. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • PubChem. (n.d.). N-butyl-N,3,5-trimethyl-1H-indole-2-carboxamide. PubChem. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. MSU Chemistry. [Link]

  • NIST. (n.d.). n-Amyl-n-butyl amine. NIST WebBook. [Link]

  • The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman People. [Link]

  • Wikipedia. (n.d.). n-Butylamine. Wikipedia. [Link]

Sources

Method

Application Note: Utilizing N-Butyl-1H-indol-2-amine in the Total Synthesis of Indole Alkaloids

Executive Summary The synthesis of architecturally complex, indole-fused nitrogenated polyheterocycles is a cornerstone of modern drug discovery. Naturally occurring alkaloids such as Tryptanthrin, Phaitanthrin E, and va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of architecturally complex, indole-fused nitrogenated polyheterocycles is a cornerstone of modern drug discovery. Naturally occurring alkaloids such as Tryptanthrin, Phaitanthrin E, and various indolo[1,2-a]quinazolines exhibit profound biological activities, including anticancer and antimicrobial properties[1]. N-Butyl-1H-indol-2-amine (CAS: 31722-55-1) serves as a highly versatile, bifunctional building block in these synthetic pathways. This application note details the scientific rationale, mechanistic pathways, and highly optimized protocols for employing this specific substrate in transition-metal-catalyzed total synthesis workflows.

Scientific Rationale: The Role of the N-Butyl Substitution

While free 2-aminoindoles are valuable synthetic intermediates, they are notoriously difficult to handle. They are highly susceptible to aerobic oxidation and readily tautomerize into their less reactive 2-iminoindoline forms[2].

The strategic choice to utilize the N-butyl substituted derivative (N-Butyl-1H-indol-2-amine) provides three critical advantages in a total synthesis campaign:

  • Tautomeric Stabilization : The N-alkyl group sterically and electronically favors the reactive 2-aminoindole tautomer, ensuring consistent nucleophilicity at the C3 position and the exocyclic amine.

  • Regioselective Annulation : The secondary exocyclic amine allows for controlled, stepwise cross-coupling and annulation reactions without the risk of over-alkylation, a common failure point when using primary 2-aminoindoles[3].

  • Pharmacokinetic Optimization : In drug development, the incorporation of the lipophilic butyl chain directly into the alkaloid scaffold enhances membrane permeability and modulates the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidates.

Mechanistic Pathway: Copper-Catalyzed Annulation

Traditional methods for constructing 2-aminoindole-derived polycycles often require harsh conditions, strong bases, or expensive gold catalysts[2]. Recent advancements favor Copper-catalyzed Single Electron Transfer (SET) oxidative cyclizations[1] or CuI-catalyzed intermolecular couplings[3].

Below is the mechanistic workflow for the CuI-catalyzed coupling of N-Butyl-1H-indol-2-amine with an ortho-haloaryl electrophile to construct the indolo[1,2-a]quinazoline core.

Pathway SM N-Butyl-1H-indol-2-amine (Nucleophilic Scaffold) Cat CuI / Ligand (Catalytic Activation) SM->Cat Addition of CuI Intermediate Cu-Coordinated Intermediate Cat->Intermediate Coordination Coupling Intermolecular Coupling (with ortho-haloaryl) Intermediate->Coupling C-N Bond Formation Cyclization Intramolecular Annulation (Base-Promoted) Coupling->Cyclization Deprotonation Product N-Butyl-Indolo[1,2-a]quinazoline (Target Alkaloid Core) Cyclization->Product Ring Closure

Figure 1: CuI-catalyzed intermolecular coupling and annulation pathway of N-Butyl-1H-indol-2-amine.

Experimental Protocol: Synthesis of N-Butyl-Indolo[1,2-a]quinazoline Core

Objective: To construct a tetracyclic indoloquinazoline alkaloid scaffold utilizing N-butyl-1H-indol-2-amine as the primary building block via a one-pot cascade reaction[3].

Materials Required
  • N-Butyl-1H-indol-2-amine (CAS: 31722-55-1)

  • 2-Bromobenzaldehyde (or equivalent ortho-haloaryl electrophile)

  • Copper(I) Iodide (CuI, 99.9% trace metals basis)

  • 1,10-Phenanthroline (Ligand)

  • Cesium Carbonate (Cs2CO3, anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%) and 1,10-phenanthroline (10 mol%). Purge the vessel with argon for 5 minutes.

    • Causality: Conducting this step under argon prevents the premature oxidation of Cu(I) to Cu(II). Cu(II) species can shift the reaction mechanism toward an undesired oxidative degradation pathway rather than the intended cross-coupling[1].

  • Substrate Addition : Add N-butyl-1H-indol-2-amine (1.0 equiv, 0.5 mmol) and 2-bromobenzaldehyde (1.2 equiv, 0.6 mmol) to the reaction vessel.

    • Causality: A slight stoichiometric excess of the electrophile is utilized to compensate for competitive protodehalogenation side reactions that occur at elevated temperatures.

  • Base Integration & Solvation : Add anhydrous Cs2CO3 (4.0 equiv) and suspend the mixture in 2.5 mL of anhydrous THF (0.2 M concentration).

    • Causality: Cs2CO3 is specifically selected over K2CO3 or Na2CO3. The larger ionic radius of the cesium cation ensures better solubility in THF and facilitates the deprotonation of the indole N1 without tightly coordinating the resulting anion. This "naked" anion exhibits vastly superior nucleophilicity for the final ring closure[3].

  • Thermal Activation : Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80 °C for 16 hours.

    • Causality: Standard room-temperature conditions will arrest the reaction at the uncyclized intermediate stage. Elevated thermal energy (80 °C) is mandatory to overcome the steric penalty introduced by the N-butyl chain during the intramolecular hydroamidation step[3].

  • Quench and Extraction : Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and wash with 10 mL of saturated aqueous NH4Cl.

    • Causality: NH4Cl effectively sequesters copper ions into water-soluble complexes, preventing the formation of stubborn emulsions during the liquid-liquid extraction phase.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Quantitative Data: Reaction Optimization

The efficiency of the cascade annulation is highly dependent on the precise combination of catalyst, base, and temperature. Table 1 summarizes the optimization parameters validating the protocol choices[3].

Table 1: Optimization of Reaction Parameters for N-Butyl-Indolo[1,2-a]quinazoline Synthesis

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1CuI (5) 1,10-Phen (10) Cs2CO3 (4.0) THF 80 88
2CuBr2 (5)1,10-Phen (10)Cs2CO3 (4.0)THF8042
3CuI (5)NoneCs2CO3 (4.0)THF8015
4CuI (5)1,10-Phen (10)K2CO3 (4.0)THF8056
5CuI (5)1,10-Phen (10)Cs2CO3 (4.0)THF25Trace

Note: Yields represent isolated yields after column chromatography. Entry 1 represents the optimized, self-validating conditions used in the protocol.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesis, the following analytical validations and troubleshooting steps should be employed:

  • NMR Verification : Successful dual-annulation is confirmed by the complete disappearance of the characteristic exocyclic N-H proton (typically a broad singlet around 4.5–5.5 ppm in CDCl3) and the indole N1-H proton (>8.0 ppm). Furthermore, the α-protons of the N-butyl group will shift significantly downfield due to their proximity to the newly formed, highly conjugated polycyclic system.

  • Troubleshooting Incomplete Cyclization : If LC-MS analysis reveals a dominant mass corresponding to the uncyclized intermediate (M + ortho-aryl - Halogen), it indicates insufficient base strength or thermal energy. Action : Verify the anhydrous quality of the Cs2CO3 (hydrated bases fail to drive the final ring closure) or increase the reaction time[3].

  • Preventing Oxidative Degradation : If the reaction mixture turns deep black within minutes of heating and yields a complex, intractable mixture, suspect oxygen ingress. Action : Rigorously degas the THF via three freeze-pump-thaw cycles prior to use, and ensure the integrity of the Schlenk tube seals[1].

Sources

Application

Application Notes &amp; Protocols: In Vivo Dosing Formulations for N-Butyl-1H-indol-2-amine

Introduction: The Formulation Challenge of Indole Amines N-Butyl-1H-indol-2-amine is a substituted indole derivative, a chemical scaffold of significant interest in medicinal chemistry and drug discovery due to the diver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Formulation Challenge of Indole Amines

N-Butyl-1H-indol-2-amine is a substituted indole derivative, a chemical scaffold of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities of related compounds.[1][2] The successful in vivo evaluation of such novel chemical entities—whether for pharmacokinetic (PK), toxicological, or efficacy studies—is fundamentally dependent on the development of a stable and biocompatible dosing formulation that ensures consistent and reproducible exposure in the test system.[3]

The structure of N-Butyl-1H-indol-2-amine, featuring a lipophilic indole nucleus and a butyl chain, suggests it is likely to be a poorly water-soluble compound. This is a common challenge in drug development, as poor aqueous solubility can lead to low and erratic absorption, hindering the translation of in vitro activity to in vivo efficacy.[4][5] However, the presence of a basic amine functional group provides a critical "handle" for formulation scientists. By modulating the pH, this amine can be protonated to form a more soluble salt, a key strategy that will be explored in this guide.

This document provides a systematic, experience-driven approach to developing and validating in vivo dosing formulations for N-Butyl-1H-indol-2-amine. We will move from initial physicochemical characterization to a logical formulation selection process and provide detailed, step-by-step protocols for preparing various vehicle systems suitable for preclinical research.

Pre-Formulation Analysis: Understanding the Molecule

Before any formulation work begins, a foundational understanding of the compound's physicochemical properties is essential. This data-driven approach prevents wasted effort and resources by guiding the selection of the most promising formulation strategies from the outset.

Based on its chemical structure and data from analogous compounds, we can predict the key properties of N-Butyl-1H-indol-2-amine.

PropertyPredicted Value / CharacteristicRationale & Implication for Formulation
Molecular Formula C12H16N2From structure.[6]
Molecular Weight ~188.27 g/mol Influences solubility and diffusion characteristics.
Appearance Likely a solid at room temperatureStandard handling procedures for solid compounds apply.
Aqueous Solubility LowThe indole ring and butyl chain are hydrophobic. Poor solubility is a primary challenge.[7][8]
logP 2.5 - 4.0 (Predicted)Indicates high lipophilicity, reinforcing the expectation of low aqueous solubility.
pKa (of the amine) 8.5 - 10.0 (Predicted)The amine is basic and can be protonated at acidic pH. This is the most direct opportunity to increase aqueous solubility by forming a salt.[9][10]
Solubility in Organics HighExpected to be soluble in water-miscible organic solvents like DMSO, ethanol, and PEG 400.[2]

A Systematic Approach to Formulation Selection

The choice of formulation is not arbitrary; it is a logical progression based on the required dose, the intended route of administration, and the compound's solubility characteristics. The following workflow provides a decision-making framework for selecting an appropriate vehicle system for N-Butyl-1H-indol-2-amine.

G start_node start_node process_node process_node decision_node decision_node endpoint_node endpoint_node fail_node fail_node A Define Target Dose (mg/kg) & Route of Administration B Determine Aqueous Solubility (e.g., in Saline, PBS pH 7.4) A->B C Is solubility > target concentration? B->C D Use Simple Aqueous Solution (Protocol 1A) C->D Yes E Attempt pH Modification (Target pH 3-5) C->E No F Is compound soluble and stable at low pH? E->F G Use pH-Adjusted Aqueous Solution (Protocol 1B) F->G Yes H Evaluate Co-Solvent Systems (e.g., DMSO, PEG 400, Tween 80) F->H No I Is target concentration achieved with <10% organic solvent? H->I J Use Co-Solvent Formulation (Protocol 2) I->J Yes K Develop Suspension (e.g., with 0.5% CMC) I->K No / Precipitates on dilution M Consider Advanced Formulations (Cyclodextrin, Lipid-Based) J->M If toxicity is a concern L Use Homogeneous Suspension (Protocol 3) K->L L->M If dose uniformity is poor

Caption: Formulation selection workflow for N-Butyl-1H-indol-2-amine.

Detailed Formulation Protocols

The following protocols are designed to be self-validating, with integrated quality control steps. All procedures should be performed in a clean environment (e.g., a laminar flow hood) to minimize contamination, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Aqueous Solution (Simple & pH-Adjusted)
  • Applicability: For low doses where the compound is soluble in a neutral aqueous vehicle or becomes soluble upon pH adjustment. This is the preferred method for intravenous (IV) administration due to the low potential for vehicle-related toxicity.

  • Causality: The basic amine on N-Butyl-1H-indol-2-amine can accept a proton from an acid to form a positively charged ammonium salt.[10] This ionic species is significantly more polar and thus more soluble in aqueous media than the free base.

Protocol 1A: Simple Aqueous Solution (Vehicle: 0.9% Saline)

  • Preparation: Weigh the required amount of N-Butyl-1H-indol-2-amine and place it in a sterile glass vial.

  • Solubilization: Add the calculated volume of 0.9% sterile saline to achieve the final target concentration.

  • Mixing: Vortex or sonicate the mixture at room temperature for 10-15 minutes.

  • Quality Control: Visually inspect the solution. It must be completely clear, with no visible particulates. If not, this method is unsuitable.

  • Sterilization: If for IV administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Protocol 1B: pH-Adjusted Aqueous Solution (Vehicle: pH 4 Citrate Buffer or HCl-acidified Saline)

  • Vehicle Preparation: Prepare a sterile, acidic vehicle. A common choice is 0.9% saline adjusted to pH 3-4 with 1N HCl.

  • Preparation: Weigh the required amount of N-Butyl-1H-indol-2-amine and place it in a sterile glass vial.

  • Solubilization: Add approximately 80% of the final volume of the acidic vehicle.

  • Mixing: Vortex or sonicate the mixture. The compound should dissolve as it forms the hydrochloride salt.

  • pH Check & Final Volume: Check the pH of the solution and adjust if necessary. Add the remaining vehicle to reach the final volume (QS).

  • Quality Control: The solution must be completely clear. Observe the solution for at least 30 minutes to ensure no precipitation occurs over time.

  • Sterilization: For parenteral routes, sterile filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Co-Solvent Formulation
  • Applicability: For intermediate to high doses when aqueous solubility, even with pH modification, is insufficient. Suitable for intraperitoneal (IP) and oral (PO) administration. Caution is required for IV use due to potential solvent toxicity and hemolysis.

  • Causality: This approach first dissolves the lipophilic compound in a small amount of a water-miscible organic solvent (like DMSO) and then dilutes this stock in a vehicle containing other excipients (like PEG 400 or Tween 80) that help maintain solubility and prevent precipitation in the final aqueous matrix.[11][12]

Example Co-Solvent Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

ComponentFunctionCommon Concentration Range
DMSO Powerful organic solvent; dissolves the compound.5-10%
PEG 400 Co-solvent, viscosity enhancer, prevents precipitation.20-60%
Tween 80 Non-ionic surfactant, improves wetting and stability.1-10%
Saline/PBS Aqueous bulk vehicle.QS to 100%

Protocol:

  • Preparation: In a sterile vial, weigh the required amount of N-Butyl-1H-indol-2-amine.

  • Initial Dissolution: Add the required volume of DMSO to completely dissolve the compound. Vortex or sonicate briefly if needed. This creates a concentrated stock.

  • Addition of Co-solvents: While vortexing, slowly add the required volume of PEG 400 to the DMSO stock. The solution should remain clear.

  • Final Dilution: In a dropwise manner, add the saline to the organic mixture while continuously vortexing. Adding the aqueous phase too quickly can cause the compound to precipitate out of solution.

  • Quality Control: The final formulation should be a clear, slightly viscous solution. Let it stand for 30 minutes to confirm stability.

  • Dosing: Use immediately or store at 4°C for short-term stability (stability should be formally tested). Do not freeze, as this can cause phase separation.

G start_node start_node process_node process_node qc_node qc_node end_node end_node A Weigh N-Butyl-1H-indol-2-amine B Add DMSO to dissolve (Create Stock) A->B C Slowly add PEG 400 while vortexing B->C D Dropwise add Saline while vortexing C->D E Is solution clear? D->E F Formulation Ready for Dosing E->F Yes G Re-evaluate solvent ratios or consider suspension E->G No

Caption: Workflow for preparing a co-solvent formulation.

Protocol 3: Homogeneous Suspension
  • Applicability: For high doses of very poorly soluble compounds that cannot be formulated as solutions. Primarily for PO and IP routes. Not suitable for IV administration.

  • Causality: The compound is not dissolved but is milled to a small, uniform particle size and suspended in an aqueous vehicle containing a suspending agent (like carboxymethyl cellulose) and a wetting agent (like Tween 80). The suspending agent increases viscosity to slow sedimentation, while the wetting agent ensures that the hydrophobic particles are evenly dispersed in the aqueous medium.[12][13]

Example Suspension Vehicle: 0.5% CMC / 0.1% Tween 80 in Water

  • Vehicle Preparation: Add 0.5g of low-viscosity sodium carboxymethyl cellulose (CMC) to ~80mL of purified water while stirring vigorously to prevent clumping. Heat gently (to ~40°C) to aid hydration. Once the CMC is fully dissolved, allow the solution to cool to room temperature. Add 0.1mL of Tween 80 and mix. QS to 100mL with water.

  • Mortar & Pestle: Weigh the required amount of N-Butyl-1H-indol-2-amine and place it in a clean glass mortar.

  • Wetting: Add a few drops of the suspension vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are properly wetted.

  • Geometric Dilution: Gradually add more vehicle in small portions, mixing thoroughly after each addition until the final desired volume is reached.

  • Homogenization (Optional but Recommended): For improved uniformity, use a mechanical homogenizer to further reduce particle size and ensure even distribution.

  • Quality Control: The final formulation should be a uniform, opaque suspension. Before each dose is drawn, the suspension must be thoroughly re-suspended (e.g., by vortexing for 30 seconds) to ensure dose accuracy.

  • Dosing: Use a stir plate to keep the suspension mixed during the entire dosing procedure for multiple animals.

Quality Control and In Vivo Considerations

A well-prepared formulation can fail if not properly validated and administered.

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear (solutions) or uniform/opaque (suspensions). No foreign matter.Ensures formulation integrity and safety.
pH pH meterWithin ±0.5 units of target.Confirms stability and physiological compatibility.
Concentration HPLC-UV90-110% of target concentration.Guarantees accurate dosing.
Particle Size Microscopy/Laser DiffractionFor suspensions: uniform, no large agglomerates.Ensures homogeneity, syringeability, and predictable absorption.

Crucial In Vivo Considerations:

  • Vehicle Control Group: Always include a group of animals dosed with the vehicle alone to differentiate any effects of the vehicle from the effects of the test compound.[14][15]

  • Maximum Dosing Volumes: Adhere to institutional (IACUC) guidelines for maximum dosing volumes for the chosen species and route of administration.

  • Toxicity of Excipients: Be aware of the potential toxicity of excipients. High concentrations of DMSO can cause local irritation and systemic toxicity.[11] PEGs and surfactants can also have biological effects at high concentrations.

Conclusion

The development of a suitable in vivo dosing formulation for a poorly soluble compound like N-Butyl-1H-indol-2-amine is a critical step in preclinical research. By systematically evaluating the compound's physicochemical properties and applying a logical, stepwise approach to vehicle selection, researchers can develop robust and reproducible formulations. The protocols provided herein—from simple pH-adjusted solutions to co-solvent systems and suspensions—offer a range of validated starting points. The key to success lies in understanding the causal principles behind each formulation strategy and implementing rigorous quality control to ensure the integrity and accuracy of every dose administered.

References

  • PubChem. N-Butyl-1H-indole-3-ethanamine. National Center for Biotechnology Information. Available from: [Link]

  • F. G. N. de Candia, et al. Prodrugs for Amines. Molecules. Available from: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • Wiley. Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Available from: [Link]

  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 15.12: Physical Properties of Amines. Available from: [Link]

  • University of Calgary. 7.3 Solubility of Amines. Available from: [Link]

  • MDPI. A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available from: [Link]

  • ScienceDirect. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

  • Wikipedia. n-Butylamine. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Available from: [Link]

Sources

Method

Application Note: Advanced Catalytic Amination Strategies for the Synthesis of N-Butyl-1H-indol-2-amine

Executive Summary The synthesis of 2-aminoindoles, specifically N-butyl-1H-indol-2-amine (CAS: 31722-55-1), is of critical importance in medicinal chemistry due to the prevalence of the indole core in bioactive molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-aminoindoles, specifically N-butyl-1H-indol-2-amine (CAS: 31722-55-1), is of critical importance in medicinal chemistry due to the prevalence of the indole core in bioactive molecules and targeted therapeutics. While the functionalization of indoles is a well-explored domain, direct amination at the C2 position presents unique synthetic challenges. This application note details the mechanistic rationale, optimized parameters, and self-validating experimental protocols for producing N-butyl-1H-indol-2-amine via transition-metal-catalyzed Buchwald-Hartwig cross-coupling.

Mechanistic Rationale: Overcoming the Electronic Barrier

Traditional nucleophilic aromatic substitution (SNAr) methods are notoriously inefficient for synthesizing 2-aminoindoles. The indole ring is inherently electron-rich, which severely disfavors direct nucleophilic attack by aliphatic amines[1]. To bypass this electronic barrier, palladium-catalyzed C–N cross-coupling has become the industry standard[1].

By utilizing a palladium catalyst, the reaction proceeds via a pathway that is agnostic to the high electron density of the indole ring, allowing for the direct coupling of 2-haloindoles with n-butylamine[2]. The catalytic cycle relies on three fundamental steps[3]:

  • Oxidative Addition: The active L-Pd(0) species inserts into the C-halogen bond of the 2-haloindole. 2-Bromoindole is strongly preferred over 2-chloroindole because the C-Br bond undergoes oxidative addition more rapidly at lower temperatures, minimizing the thermal degradation of the product[3].

  • Amine Coordination & Deprotonation: n-Butylamine coordinates to the Pd(II) center. A strong base then deprotonates the amine to form a palladium-amido intermediate[3].

  • Reductive Elimination: The C-N bond is formed, releasing N-butyl-1H-indol-2-amine and regenerating the Pd(0) catalyst[3].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Indole)(Br) Oxidative Addition Pd0->OxAdd 2-Bromoindole Amido L-Pd(II)(Indole)(NHBu) Amine Coord & Deprotonation OxAdd->Amido n-Butylamine + Base Amido->Pd0 Catalyst Regeneration Product N-Butyl-1H-indol-2-amine Reductive Elimination Amido->Product Product Release

Pd-Catalyzed Buchwald-Hartwig amination cycle for N-Butyl-1H-indol-2-amine.

Optimization of Reaction Parameters

The choice of ligand and base is the primary determinant of reaction success. Aliphatic primary amines like n-butylamine are excellent nucleophiles but can suffer from competing β-hydride elimination if the ligand does not sufficiently accelerate the reductive elimination step. Bulky, electron-rich phosphine ligands (e.g., tBu3P) or wide-bite-angle bidentate ligands (e.g., XantPhos) are strictly required to enforce the desired spatial geometry around the palladium center[3][4].

Quantitative Comparison of Catalytic Systems
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Advantage
Pd2(dba)3 (1 mol%)tBu3P·HBF4 (2 mol%)NaOtBuToluene100>85Standard batch benchmark; steric bulk drives rapid reductive elimination[5].
Pd(OAc)2 (2 mol%)XantPhos (4 mol%)DBUDMF11078Homogeneous base prevents inorganic precipitate clogging in continuous flow systems[4].
PdCl2(butylamine)2None addedKOtBuDioxane9070"Throw-away" amine ligand acts as a built-in reducing agent to generate active Pd(0)[6].

Experimental Workflows and Self-Validating Protocol

The following protocol describes the batch synthesis of N-butyl-1H-indol-2-amine using the highly efficient Pd2(dba)3 / tBu3P·HBF4 system[5].

ExpWorkflow Prep 1. Preparation Degas Solvents React 2. Catalysis 100°C, 16h Prep->React Monitor 3. IPC Validation LC-MS / TLC React->Monitor Purify 4. Isolation Chromatography Monitor->Purify

Experimental workflow for the catalytic synthesis of N-Butyl-1H-indol-2-amine.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere Setup Causality: Palladium(0) active species and electron-rich phosphines are highly sensitive to oxidation. Degassing the solvent prevents premature catalyst deactivation.

  • Add 2-bromo-1H-indole (1.0 eq., 10 mmol) and anhydrous toluene (50 mL) to a flame-dried 250 mL Schlenk flask.

  • Sparge the solution with ultra-pure Nitrogen or Argon for 15 minutes.

  • Add n-butylamine (1.5 eq., 15 mmol). Note: A slight excess of the amine is used to compensate for its volatility and to drive the coordination equilibrium forward.

Step 2: Catalyst and Base Addition

  • In a glovebox or under a strict counter-flow of inert gas, add Pd2(dba)3 (1 mol%, 0.1 mmol) and the air-stable phosphonium salt tBu3P·HBF4 (2 mol%, 0.2 mmol)[5].

  • Add sodium tert-butoxide (NaOtBu) (2.2 eq., 22 mmol). Causality: NaOtBu is a strong base (pKa ~19) required to deprotonate the Pd-coordinated n-butylamine, which is the rate-limiting step for aliphatic amines[3].

  • Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 16 hours.

Step 3: In-Process Control (IPC) & Self-Validation Causality: Relying solely on time is insufficient due to variable catalyst activation rates. The protocol must self-validate completion.

  • Withdraw a 10 µL aliquot under inert flow.

  • Dilute in 1 mL of HPLC-grade Acetonitrile, filter through a micro-plug of silica to remove Pd particulates, and inject into an LC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the starting material mass (m/z ~196/198, isotopic doublet) is entirely consumed and replaced by the product mass (m/z ~189 [M+H]+).

Step 4: Workup, Isolation, and Storage

  • Cool the reaction to room temperature and quench with 50 mL of deionized water. Causality: Water neutralizes the remaining strong base and dissolves the inorganic salts (NaBr, NaOtBu) preventing emulsion formation during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Storage: 2-Aminoindoles can be sensitive to ambient oxidation over time. Store the purified N-butyl-1H-indol-2-amine under an argon atmosphere at -20 °C.

References

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. ACS Publications.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. American Chemical Society.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

Sources

Application

Application Notes and Protocols for Determining the Cytotoxicity of N-Butyl-1H-indol-2-amine

Authored by: Senior Application Scientist Introduction: Evaluating the Therapeutic Potential of Novel Indoleamines The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction: Evaluating the Therapeutic Potential of Novel Indoleamines

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] N-Butyl-1H-indol-2-amine is a synthetic indoleamine derivative with potential therapeutic applications. As with any novel compound intended for biological investigation, a critical initial step is to characterize its effect on cell viability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic and cytostatic effects of N-Butyl-1H-indol-2-amine using established cell viability assays.

The protocols detailed herein are designed to be robust and adaptable, providing a framework for generating reliable and reproducible data. We will delve into the principles of common colorimetric and luminescent-based assays, offer step-by-step experimental procedures, and guide the user through data analysis and interpretation, including the calculation of the half-maximal inhibitory concentration (IC50).

Choosing the Right Cell Viability Assay

A variety of assays are available to measure cell viability, each with its own advantages and limitations.[2] The choice of assay can depend on the cell type, the compound's properties, and the specific research question.[3] Most commonly, these assays measure metabolic activity as a surrogate for the number of viable cells.[4][5]

Here, we compare three widely used methods: the MTT, MTS, and CellTiter-Glo® assays.

Assay Principle Advantages Disadvantages Detection
MTT Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.Inexpensive and widely used.[6]Requires a solubilization step for the formazan crystals.[7] The formazan crystals can be difficult to dissolve completely.Colorimetric (Absorbance at ~570 nm)[4]
MTS/XTT Reduction of a tetrazolium compound (MTS or XTT) to a colored, soluble formazan product by viable cells.Simpler protocol than MTT as it does not require a solubilization step.The reagent can be toxic to some cell lines with longer incubation times.Colorimetric (Absorbance at ~490 nm)[7]
CellTiter-Glo® Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[8]Highly sensitive, fast, and has a simple "add-mix-measure" protocol.[8]More expensive than colorimetric assays. Requires a luminometer.Luminescent[8]

For initial screening of N-Butyl-1H-indol-2-amine, the MTT assay offers a cost-effective and reliable starting point. For higher-throughput applications or for cell lines sensitive to the MTT solubilization step, the MTS assay is an excellent alternative.

Preliminary Considerations for N-Butyl-1H-indol-2-amine

Before proceeding with the main viability assays, several preliminary experiments are crucial for ensuring the accuracy of your results:

  • Solubility Testing: Determine the solubility of N-Butyl-1H-indol-2-amine in a cell culture-compatible solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Cell Seeding Density Optimization: It is critical to determine the optimal number of cells to seed per well.[9] This ensures that the cells are in the exponential growth phase during the compound treatment period and that there is a linear relationship between cell number and the assay signal.[10] This is typically done by seeding a range of cell densities and performing the chosen viability assay at different time points.

  • Incubation Time: The duration of compound exposure will depend on the research question and the suspected mechanism of action. Common incubation times for cytotoxicity studies are 24, 48, and 72 hours.[11]

Detailed Protocol 1: MTT Assay for Cell Viability

This protocol is a widely accepted method for assessing cell viability through metabolic activity.[6]

Materials
  • N-Butyl-1H-indol-2-amine

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[4]

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3-5: MTT Assay A Trypsinize and count cells B Seed cells in a 96-well plate A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of N-Butyl-1H-indol-2-amine E Add compound dilutions to respective wells D->E F Incubate for desired duration (24, 48, or 72h) E->F G Add MTT solution to each well H Incubate for 2-4 hours (37°C, 5% CO2) G->H I Aspirate medium and add solubilization solution H->I J Measure absorbance at 570 nm I->J MTS_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3-5: MTS Assay A Trypsinize and count cells B Seed cells in a 96-well plate A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare serial dilutions of N-Butyl-1H-indol-2-amine E Add compound dilutions to respective wells D->E F Incubate for desired duration (24, 48, or 72h) E->F G Add MTS reagent to each well H Incubate for 1-4 hours (37°C, 5% CO2) G->H I Measure absorbance at 490 nm H->I

Caption: Workflow for the MTS cell viability assay.

Step-by-Step Procedure
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • MTS Assay (End of Incubation):

    • After the desired incubation period with N-Butyl-1H-indol-2-amine, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium. [7][12] * Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. [7]The incubation time may need to be optimized for your specific cell line.

    • Measure the absorbance at 490 nm using a microplate reader. [7]

Data Analysis and Interpretation

The goal of data analysis is to determine the concentration of N-Butyl-1H-indol-2-amine that inhibits cell viability by 50% (IC50). [13]

Data Analysis Pipeline

Data_Analysis_Pipeline A Raw Absorbance Data B Subtract Background (Media-only wells) A->B C Normalize Data to Vehicle Control (% Viability) B->C D Log-transform Compound Concentrations C->D E Plot % Viability vs. Log(Concentration) D->E F Non-linear Regression (Sigmoidal Dose-Response Curve) E->F G Determine IC50 Value F->G

Caption: Pipeline for analyzing cell viability data.

Calculation Steps
  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) * 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the N-Butyl-1H-indol-2-amine concentration. [14]4. IC50 Calculation: Use a software package such as GraphPad Prism or an online tool to fit the data to a non-linear regression model (sigmoidal dose-response curve) and determine the IC50 value. [15]The IC50 is the concentration of the compound that corresponds to 50% cell viability. [15]

Trustworthiness and Self-Validation

To ensure the reliability of your findings, incorporate the following practices:

  • Replicates: Perform each experiment with at least three technical replicates and ensure the entire experiment is repeated on different days (biological replicates).

  • Controls: Always include positive and negative controls. A positive control could be a known cytotoxic agent (e.g., doxorubicin) to confirm that the assay is working correctly. The negative/vehicle control (e.g., DMSO) is essential for data normalization. [11]* Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to observe any morphological changes indicative of cytotoxicity, such as cell rounding, detachment, or membrane blebbing.

By following these detailed protocols and incorporating rigorous quality control measures, researchers can confidently assess the cytotoxic potential of N-Butyl-1H-indol-2-amine and other novel compounds, providing a solid foundation for further drug development efforts.

References

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
  • Abcam. (n.d.). MTT assay protocol.
  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. OUS research.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • ResearchGate. (2023, June 18). How to calculate IC50.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • Abcam. (n.d.). MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010).
  • Thermo Fisher Scientific - JP. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.
  • Wikipedia. (n.d.). IC50.
  • (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
  • (n.d.). MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl)-2,5-diphenyl tetrazolium bromide) by dehydrogenases in active mitochondria of living cells as an estimate of viable cell number.
  • StarrLab. (2016, May 22). Proliferation MTT/MTS assay.
  • ATCC. (n.d.). XTT Cell Proliferation Assay Kit.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
  • Abcam. (n.d.). Cell viability assays.
  • Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
  • BenchChem. (2025). Enhancing the Biological Activity of 5-Methyl-2-phenyl-1H-indol-3-amine and its Derivatives.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays. Drug discovery.

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Method

Technical Guide: Preparation and Handling of N-Butyl-1H-indol-2-amine Stock Solutions in DMSO

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals. Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, field-proven protocol f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of N-Butyl-1H-indol-2-amine stock solutions in Dimethyl Sulfoxide (DMSO). N-Butyl-1H-indol-2-amine and related indoleamine structures are of significant interest in medicinal chemistry and pharmacological research, often investigated for their interaction with biological targets such as serotonin receptors.[1] The reliability and reproducibility of subsequent in-vitro and in-vivo experiments are critically dependent on the accuracy, purity, and stability of the compound stock solutions used. This guide is designed to provide researchers with not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring the integrity of experimental outcomes. We will cover essential physicochemical data, detailed protocols for solubilization and storage, and crucial quality control measures.

Introduction: The Criticality of Stock Solution Integrity

N-Butyl-1H-indol-2-amine is a small organic molecule belonging to the indoleamine class. Compounds within this family have been explored for a variety of biological activities, and their efficacy in screening campaigns and mechanistic studies relies on precise and consistent dosing.[2][3] The preparation of a concentrated stock solution is the foundational step for virtually all subsequent experimental dilutions.

Why DMSO? Dimethyl Sulfoxide (DMSO) is the solvent of choice for this application due to several key advantages:

  • Broad Solubility: DMSO is a powerful aprotic solvent capable of dissolving a vast array of hydrophobic and hydrophilic small molecules that are poorly soluble in aqueous media.[4][5][6]

  • Miscibility: It is fully miscible with water and most cell culture media, facilitating the preparation of dilute working solutions.[6]

  • Biocompatibility at Low Concentrations: While cytotoxic at higher levels, the final concentration of DMSO in most cell-based assays is kept below 0.5% (and ideally below 0.1%), a level that is generally well-tolerated by most cell lines.[7][8][9]

However, the use of DMSO is not without its challenges. It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation and inaccurate concentrations.[10] Furthermore, indole-containing compounds can be susceptible to degradation from light, temperature fluctuations, and oxidative stress.[11] Therefore, adherence to a rigorous and validated protocol is paramount.

Physicochemical Data & Required Materials

Accurate calculations begin with accurate data. The key properties of N-Butyl-1H-indol-2-amine are summarized below.

PropertyValueSource / Notes
CAS Number 31722-55-1
Molecular Formula C₁₂H₁₆N₂
Molecular Weight (MW) 188.27 g/mol
Appearance Typically a solid (powder/crystalline). Verify with supplier CoA.General chemical knowledge.
Purity ≥98% (HPLC recommended)Recommended for reliable experimental results.[7]
Solubility in DMSO To be determined empirically. Generally high for indole derivatives.[2][12]
Recommended Storage Store solid compound at -20°C, protected from light.Based on general stability of indoleamines.[11]
Materials & Equipment
  • N-Butyl-1H-indol-2-amine powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (≤0.02% water)

  • Analytical balance (accuracy ± 0.01 mg)

  • Sterile, amber-colored microcentrifuge tubes (1.5 mL) or glass vials with PTFE-lined caps

  • Calibrated precision pipettes (P1000, P200, P20) and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Experimental Protocol: A Step-by-Step Guide

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many research applications.[5][7]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_store Storage & Use calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve qc 5. Quality Control (Optional) (LC/MS Verification) dissolve->qc Validate aliquot 6. Aliquot into Amber Tubes dissolve->aliquot Proceed store 7. Store at -20°C / -80°C aliquot->store

Caption: A validated workflow for preparing N-Butyl-1H-indol-2-amine stock solutions.

Calculation of Required Mass

The fundamental formula for calculating the mass of the compound needed is: Mass (mg) = [Target Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

Example for 1 mL of a 10 mM stock solution:

  • Mass (mg) = 10 mM x 1 mL x 188.27 g/mol / 1000

  • Mass (mg) = 1.88 mg

Causality Note: Performing this calculation accurately is the first checkpoint for ensuring concentration fidelity. An error here will propagate through all subsequent experiments.

Weighing and Dissolution
  • Preparation: Place a sterile, amber 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.

  • Weighing: Carefully weigh the calculated mass (e.g., 1.88 mg) of N-Butyl-1H-indol-2-amine powder directly into the tared tube.

    • Expert Insight: For masses under 5 mg, it is often more accurate to weigh a larger quantity (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for 1.88 mg to make a 10 mM solution) to the tube containing the compound.

  • Dissolution: Securely cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[7] Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Troubleshooting: If the compound does not readily dissolve, place the tube in a bath sonicator for 5-10 minutes.[5] Gentle warming in a 37°C water bath can also be used, but verify compound stability at this temperature first.[7]

Aliquoting and Storage

To preserve the integrity of the stock solution, avoiding repeated freeze-thaw cycles is critical. These cycles can introduce moisture and cause the compound to degrade or precipitate out of solution.[7][8]

  • Aliquot: Immediately after dissolution, portion the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in clearly labeled, sterile amber microcentrifuge tubes.

  • Labeling: Each aliquot must be clearly labeled with:

    • Compound Name (N-Butyl-1H-indol-2-amine)

    • Concentration (10 mM)

    • Solvent (DMSO)

    • Preparation Date

  • Storage:

    • Short-term (≤ 1 month): Store aliquots at -20°C.[8]

    • Long-term (> 1 month): Store aliquots at -80°C for maximum stability, typically up to 6 months.[7][8]

Causality Note: The use of amber tubes is mandatory as indole-containing compounds are often light-sensitive.[11][13] Photodegradation can lead to loss of potency and the formation of confounding impurities.[14][15]

Quality Control: A Self-Validating System

Trust in your experimental results begins with trust in your reagents. A robust quality control (QC) process validates the identity and concentration of your stock solution.

QC Workflow Diagram

G cluster_results Data Analysis MasterStock Master Stock Solution (e.g., 10 mM) DiluteQC Prepare Diluted QC Sample (e.g., 10 µM in Acetonitrile/Water) MasterStock->DiluteQC LCMS LC/MS Analysis DiluteQC->LCMS Identity Confirm Mass (Expected [M+H]⁺) LCMS->Identity Purity Assess Purity (% Area of Main Peak) LCMS->Purity Decision Stock Solution Validated? Identity->Decision Purity->Decision

Caption: Quality control workflow for validating stock solution identity and purity.

Recommended QC Protocol
  • Sample Preparation: Immediately after preparing the master stock, take a small aliquot (e.g., 1 µL) and dilute it to a suitable concentration for analysis (e.g., 1-10 µM) in an appropriate solvent system like acetonitrile/water.

  • Analysis: Analyze the diluted sample using Liquid Chromatography-Mass Spectrometry (LC/MS).[16][17][18]

  • Verification:

    • Identity: Confirm the presence of the correct compound by matching the observed mass-to-charge ratio (m/z) with the expected value for N-Butyl-1H-indol-2-amine (Expected [M+H]⁺ = 189.14).

    • Purity: Assess the purity by calculating the peak area percentage from the chromatogram. The main peak should correspond to >98% of the total integrated area.

Expert Insight: Performing this QC step provides an empirical baseline of your stock solution's quality, which is invaluable for troubleshooting any unexpected experimental results downstream.

Safety and Handling Precautions

  • Always handle N-Butyl-1H-indol-2-amine in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact. If contact occurs, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for N-Butyl-1H-indol-2-amine and DMSO before handling.

References

  • Malani, R. S., & Goyal, R. K. (2017). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Kymos. (2026, March 9). Quality control of small molecules. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • PubChem. (n.d.). N-Butyl-1H-indole-3-ethanamine. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • PubChem. (n.d.). N-Butylidenebutylamine. Retrieved from [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

  • de Souza, M. C., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6896-6911. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Heinrich, T., et al. (2004). Indolebutylamines as selective 5-HT(1A) agonists. Journal of Medicinal Chemistry, 47(19), 4677-83. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-tert-butyl-1h-indol-5-amine (C12H16N2). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-butyl-2,3-dihydro-1h-indol-6-amine (C12H18N2). Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO? Retrieved from [Link]

  • ResearchGate. (2022, November 10). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

  • Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Retrieved from [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Butyl-1H-indol-2-amine

Welcome to the technical support guide for the synthesis of 1-Butyl-1H-indol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Butyl-1H-indol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

1-Butyl-1H-indol-2-amine is a key structural motif in medicinal chemistry. However, its synthesis can be challenging, often plagued by issues such as low yields, competing side reactions, and purification difficulties. The primary hurdles include achieving selective N1-alkylation of the indole ring and the sensitive nature of the 2-aminoindole core. This guide offers practical, experience-driven solutions to optimize your synthetic outcomes.

Overview of Synthetic Pathways

Two primary retrosynthetic pathways are commonly considered for this target. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route A: Post-Alkylation Reduction: This is often the most reliable route. It involves the N-alkylation of a commercially available or easily synthesized 2-nitroindole, followed by the reduction of the nitro group to the desired 2-amine. This pathway strategically delays the introduction of the potentially reactive amine functionality.

  • Route B: Post-Alkylation Amination: This route involves the initial N-alkylation of an indole scaffold, followed by the introduction of the amine group at the C2 position. This is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, on a 2-halo-1-butyl-1H-indole intermediate.[1][2]

Synthetic_Pathways cluster_A Route A cluster_B Route B Target 1-Butyl-1H-indol-2-amine A_Intermediate_1 1-Butyl-2-nitro-1H-indole A_Intermediate_1->Target Nitro Reduction A_Intermediate_2 2-Nitro-1H-indole A_Intermediate_2->A_Intermediate_1 N-Alkylation A_Start Butyl Halide A_Start->A_Intermediate_1 B_Intermediate_1 2-Halo-1-butyl-1H-indole A_Start->B_Intermediate_1 B_Intermediate_1->Target Buchwald-Hartwig Amination B_Intermediate_2 2-Halo-1H-indole B_Intermediate_2->B_Intermediate_1 N-Alkylation B_Start_Amine Amine Source (e.g., NH3, Benzophenone Imine) B_Start_Amine->Target

Caption: Common synthetic routes to 1-Butyl-1H-indol-2-amine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on Route A, which is generally the more robust of the two pathways.

Question 1: My N-alkylation of 2-nitroindole is giving a very low yield. What are the likely causes and solutions?

This is a common bottleneck. Low yields during the N-alkylation step typically stem from incomplete deprotonation of the indole nitrogen, competing side reactions, or insufficient reactivity of the alkylating agent.

  • Cause A: Incomplete Deprotonation. The pKa of the indole N-H is approximately 17, requiring a sufficiently strong base to ensure complete deprotonation for the subsequent SN2 reaction.

    • Solution: Switch from weaker bases like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base such as sodium hydride (NaH).[3] When using NaH, ensure the reaction is conducted in an anhydrous aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base.[3]

  • Cause B: Competing C3-Alkylation. The indolide anion is an ambident nucleophile, meaning alkylation can occur at both the N1 and C3 positions. The reaction conditions heavily influence this selectivity.

    • Solution: N-alkylation is generally favored in polar aprotic solvents like DMF. The counter-ion also plays a role; the sodium counter-ion from NaH often promotes N-selectivity.

  • Cause C: Poor Reactivity of Alkylating Agent.

    • Solution: While butyl bromide is commonly used, butyl iodide is a more reactive electrophile due to iodide being a better leaving group. If using butyl bromide, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture to generate the more reactive butyl iodide in situ via the Finkelstein reaction.

Question 2: I'm seeing multiple spots on my TLC plate after the N-alkylation reaction. How do I identify and minimize these impurities?

The formation of multiple products indicates a lack of reaction specificity.

  • Cause A: Dialkylation or Over-alkylation. While less common for the indole N-H, it can occur if other reactive sites are present. More likely, unreacted starting material and the desired product are present alongside other byproducts.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the base (e.g., 1.1 equivalents of NaH) and the alkylating agent (e.g., 1.2 equivalents of butyl bromide).[3] Add the butyl bromide dropwise at a reduced temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature.[3] This minimizes exothermic events and potential side reactions. Always monitor the reaction progress by TLC until the starting material is consumed.

  • Cause B: Degradation. Indole rings, especially those with electron-withdrawing groups like a nitro group, can be sensitive to harsh conditions.

    • Solution: Maintain an inert atmosphere throughout the reaction. Ensure the temperature does not exceed the recommended level (typically room temperature for this alkylation).

Troubleshooting_Alkylation Start Low Yield in N-Alkylation Step Check_Deprotonation Is Deprotonation Complete? Start->Check_Deprotonation Check_Side_Reactions Evidence of C3-Alkylation? Check_Deprotonation->Check_Side_Reactions Yes Sol_Base Action: Use Stronger Base (NaH) in Anhydrous DMF/THF Check_Deprotonation->Sol_Base No Check_Reactivity Is Alkylating Agent Reactive Enough? Check_Side_Reactions->Check_Reactivity No Sol_Solvent Action: Ensure Polar Aprotic Solvent (DMF) to Favor N-Alkylation Check_Side_Reactions->Sol_Solvent Yes Sol_Reagent Action: Use Butyl Iodide or Add Catalytic NaI Check_Reactivity->Sol_Reagent No

Caption: Decision tree for troubleshooting low N-alkylation yield.

Question 3: The final reduction of the nitro group is stalling or incomplete. What should I do?

The catalytic hydrogenation of a nitro group is usually a high-yielding reaction, so incomplete conversion points to specific issues with the catalyst or reaction setup.

  • Cause A: Catalyst Inactivation. The palladium on carbon (Pd/C) catalyst can lose activity over time or if improperly stored.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled quickly in the air to minimize oxidation. The catalyst loading is also critical; a typical range is 5-10 mol% of the substrate.[3]

  • Cause B: Catalyst Poisoning. Trace impurities from the previous step, particularly sulfur- or halogen-containing compounds, can poison the palladium catalyst.

    • Solution: Ensure the 1-butyl-2-nitro-1H-indole intermediate is thoroughly purified before the reduction step. Flash column chromatography is highly recommended.

  • Cause C: Insufficient Hydrogen.

    • Solution: Ensure the system is properly sealed. If using a hydrogen balloon, ensure it remains inflated throughout the reaction. For larger-scale reactions, a Parr hydrogenation apparatus is recommended to maintain constant pressure. Vigorous stirring is essential to ensure good mixing of the substrate, solvent, catalyst, and hydrogen gas.[3]

Frequently Asked Questions (FAQs)

Q: What are the best safety practices for handling sodium hydride (NaH)? A: Sodium hydride is a reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Always handle NaH in an inert atmosphere (e.g., inside a glovebox or under a stream of nitrogen/argon). It is typically supplied as a 60% dispersion in mineral oil; the oil should be washed away with a dry, non-reactive solvent like hexane before use if necessary, and the required amount weighed under inert conditions. Always add NaH portion-wise to the reaction solvent at a controlled temperature (e.g., 0 °C).

Q: How can I effectively monitor reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) that gives good separation between your starting material, product, and any byproducts (Rf values between 0.2 and 0.8). Visualize the spots under a UV lamp (254 nm). For more quantitative analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Q: What is the recommended purification method for the final 1-Butyl-1H-indol-2-amine product? A: Primary amines can be challenging to purify on standard silica gel due to their basicity, which can cause tailing and poor separation.

  • Standard Method: Flash column chromatography on silica gel. To mitigate tailing, the eluent can be treated with a small amount of a basic modifier, such as 1-2% triethylamine or ammonium hydroxide in the solvent system (e.g., ethyl acetate/hexane).[4]

  • Improved Method: Use of an amine-functionalized silica (KP-NH) cartridge. These specialized stationary phases neutralize the acidic silica surface, resulting in significantly improved peak shape and separation for basic compounds without the need for basic modifiers in the eluent.[4]

  • Alternative: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1 M HCl) to protonate the amine into the aqueous layer, wash the aqueous layer with solvent to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) and extract the purified free amine back into an organic solvent.[5]

Detailed Experimental Protocols

The following protocols are based on well-established procedures for analogous transformations and should be adapted and optimized for your specific laboratory conditions.[3]

Protocol 1: Synthesis of 1-Butyl-2-nitro-1H-indole
ReagentMolar Eq.Notes
2-Nitroindole1.0Starting Material
Sodium Hydride (60%)1.1Base
Anhydrous DMF-Solvent
1-Bromobutane1.2Alkylating Agent

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-nitroindole (1.0 eq).

  • Add anhydrous DMF via syringe to dissolve the starting material.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add 1-bromobutane (1.2 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC until completion.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-butyl-2-nitro-1H-indole.

Protocol 2: Synthesis of 1-Butyl-1H-indol-2-amine
ReagentMolar Eq.Notes
1-Butyl-2-nitro-1H-indole1.0Starting Material
Palladium on Carbon (10%)5-10 mol%Catalyst
Ethanol or Methanol-Solvent
Hydrogen (H₂)ExcessReducing Agent

Procedure:

  • In a flask suitable for hydrogenation, dissolve the purified 1-butyl-2-nitro-1H-indole (1.0 eq) in ethanol.

  • Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude 1-butyl-1H-indol-2-amine by flash column chromatography as described in the FAQ section.

References

  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. (n.d.).
  • Ságodi, A., & Kollár, L. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5122. [Link]

  • Al-dujaili, A. H. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Serbian Chemical Society, 86(9), 861–896. [Link]

  • Chadeayne, A. R., & Rose, J. A. (2022). Method of synthesizing indole compounds (Patent No. WO2022140844A1).
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Calder, E. D. D., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(86), 12996-12999. [Link]

  • Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (2002). Regioselective Synthesis of Indoles via Reductive Annulation of Nitrosoaromatics with Alkynes. Organic Letters, 4(4), 503–505. [Link]

  • McKenna, J. M. (2015). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus College Digital Commons. [Link]

  • Reddy, B. V. S., et al. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4. ResearchGate. [Link]

  • Garg, N. K., & Sarpong, R. (2011). Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. ACS Combinatorial Science, 13(4), 367–373. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. [Link]

  • How to isolate and purify indolizidine compounds? (2014). ResearchGate. [Link]

Sources

Optimization

Troubleshooting N-Butyl-1H-indol-2-amine solubility issues in aqueous media

Welcome to the technical support center for N-Butyl-1H-indol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Butyl-1H-indol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered when working with this compound, particularly concerning its solubility in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Profile of N-Butyl-1H-indol-2-amine

N-Butyl-1H-indol-2-amine is a substituted indole, a chemical scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[1][2] However, like many indole derivatives, it is predicted to have low aqueous solubility, a critical hurdle in many experimental and developmental settings.[3][4] The poor solubility stems from the molecule's lipophilic nature, contributed by the indole ring and the n-butyl group.

To effectively address solubility issues, it is essential to understand the key physicochemical properties of the molecule. While experimental data for N-Butyl-1H-indol-2-amine is limited, we can make informed predictions based on its structure and data from similar compounds.

PropertyPredicted Value/RangeRationale and Implications
Molecular Formula C₁₂H₁₆N₂-
Molecular Weight 188.27 g/mol -
pKa (of the amine) 9.5 - 10.5The 2-amino group is basic. This predicted pKa, similar to other aliphatic amines, is crucial for pH-modification strategies.[5][6] At a pH below its pKa, the amine group will be protonated, forming a more water-soluble cationic species.
logP 2.5 - 3.5This value indicates a moderate to high degree of lipophilicity, suggesting a preference for non-polar environments over aqueous media.[7][8] A positive logP is correlated with low aqueous solubility.[9]
Aqueous Solubility PoorThe combination of a hydrophobic indole core and a butyl chain leads to limited solubility in water.[10]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and problems encountered when handling N-Butyl-1H-indol-2-amine in aqueous solutions.

Q1: I am trying to dissolve N-Butyl-1H-indol-2-amine directly in my aqueous buffer (e.g., PBS pH 7.4), but it is not dissolving or is precipitating. What is the primary cause?

A1: The primary reason for the poor solubility of N-Butyl-1H-indol-2-amine in neutral aqueous buffers is its chemical nature. The molecule has a significant non-polar character due to the indole ring system and the n-butyl substituent, making it hydrophobic ("water-fearing").[4] At a neutral pH of 7.4, the amine group (with a predicted pKa of 9.5-10.5) is predominantly in its neutral, less soluble free base form.

Q2: How can I improve the solubility of my compound for an in vitro assay?

A2: There are several effective strategies to enhance the aqueous solubility of N-Butyl-1H-indol-2-amine. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your assay system to additives. The most common approaches are pH adjustment and the use of co-solvents.

Workflow for Solubilization: A Step-by-Step Guide

Here we present a logical workflow to systematically address the solubilization of N-Butyl-1H-indol-2-amine.

A Start: Undissolved N-Butyl-1H-indol-2-amine B Prepare a Concentrated Stock in an Organic Solvent (e.g., DMSO) A->B C pH Adjustment Strategy B->C Primary Approach D Co-solvent Strategy B->D Alternative/Combined Approach E Dilute Stock into Acidic Aqueous Buffer (pH < pKa - 2) C->E G Optimize Co-solvent System (e.g., with PEG 400, Ethanol) D->G F Check for Precipitation E->F F->D Precipitation Occurs H Successful Solubilization F->H No Precipitation I Consider Advanced Formulation (e.g., Cyclodextrins) F->I Persistent Precipitation G->F

Caption: A logical workflow for solubilizing N-Butyl-1H-indol-2-amine.

Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This method leverages the basicity of the 2-amino group. By lowering the pH, the amine is protonated to form a more soluble salt.[5][11]

Objective: To prepare an aqueous solution of N-Butyl-1H-indol-2-amine by forming its hydrochloride salt.

Materials:

  • N-Butyl-1H-indol-2-amine

  • 1 M Hydrochloric Acid (HCl)

  • Deionized water or desired aqueous buffer

  • pH meter

Procedure:

  • Weigh the desired amount of N-Butyl-1H-indol-2-amine.

  • Add a small volume of deionized water or your buffer. The compound will likely not dissolve at this stage.

  • While stirring, add 1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Continue adding HCl until the compound fully dissolves. The pH at this point should be at least 2 units below the predicted pKa of the amine (i.e., pH < 7.5).

  • Once dissolved, you can adjust the pH upwards carefully with a base if your experiment allows, but be aware that precipitation may occur as you approach the pKa.

  • Adjust the final volume with your aqueous buffer.

Causality: The addition of acid protonates the basic nitrogen atom of the amine group, forming an ammonium salt. This salt is an ionic species and is significantly more soluble in polar solvents like water compared to the neutral free base.[11]

Protocol 2: Solubilization using a Co-solvent System

This technique involves dissolving the compound in a water-miscible organic solvent before diluting it into the aqueous medium.[12]

Objective: To prepare an aqueous solution of N-Butyl-1H-indol-2-amine using a co-solvent system.

Materials:

  • N-Butyl-1H-indol-2-amine

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Desired aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a high-concentration stock solution of N-Butyl-1H-indol-2-amine in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved.

  • For your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer.

  • Important: The final concentration of DMSO in your assay should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity in biological systems. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • If precipitation occurs upon dilution, a more complex co-solvent system may be required. A common formulation is a mixture of DMSO, PEG 400, and water.[13] For example, you can try dissolving the compound in a pre-mixed vehicle of 10% DMSO, 40% PEG 400, and 50% aqueous buffer.

Causality: Co-solvents like DMSO and PEG 400 are water-miscible organic solvents that can dissolve non-polar compounds.[13][14] They work by reducing the polarity of the overall solvent system, making it more favorable for the hydrophobic N-Butyl-1H-indol-2-amine to remain in solution.[15]

Advanced Solubilization Strategies

If the above methods are not suitable or sufficient for your application, more advanced formulation techniques can be considered.

Q3: My experiment is sensitive to both pH changes and organic solvents. Are there other options?

A3: Yes, in such cases, using an excipient like a cyclodextrin can be an excellent strategy.

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate non-polar molecules like N-Butyl-1H-indol-2-amine, forming an inclusion complex. This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule without the need for pH modification or co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

Logical Relationships in Solubility

The interplay of molecular and solvent properties dictates the solubility of a compound. The following diagram illustrates these relationships.

cluster_solute Solute Properties cluster_solvent Solvent Properties A Lipophilicity (logP) Solubility Aqueous Solubility A->Solubility inversely proportional B Basicity (pKa) B->Solubility pH-dependent C Molecular Structure C->A C->B D pH D->B influences protonation E Polarity E->Solubility like dissolves like F Co-solvents/Excipients F->E modifies F->Solubility enhances

Caption: Factors influencing the aqueous solubility of N-Butyl-1H-indol-2-amine.

References

  • PubChem. 2-Amino-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. Available from: [Link].

  • Gmaj, J., et al. (2022). Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. PMC. Available from: [Link].

  • Avdeef, A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. Available from: [Link].

  • LibreTexts. (2024). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. Available from: [Link].

  • Cui, Q., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Oncology. Available from: [Link].

  • ChemRxiv. (2023). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. Available from: [Link].

  • University of Michigan. (n.d.). 7.3 Solubility of Amines. Chemistry 211.
  • de Sousa, M. A., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Available from: [Link].

  • Müller, K., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available from: [Link].

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Amines. Available from: [Link].

  • Semantic Scholar. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Semantic Scholar. Available from: [Link].

  • Nakayama, A., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link].

  • Goral, M., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data. Available from: [Link].

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Available from: [Link].

  • Protheragen. (n.d.). Solubilizer Excipients. Available from: [Link].

  • ResearchGate. (2022). Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. Available from: [Link].

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Department of Chemistry. Available from: [Link].

  • Wang, X., et al. (2010). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Publications. Available from: [Link].

  • Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK. Available from: [Link].

  • Wang, X., et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Available from: [Link].

  • ResearchGate. (2019). Calculated and experimental logP of 1-butanol (B), 3-propyl-1H-indole... ResearchGate. Available from: [Link].

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available from: [Link].

  • Płaczek, M. A., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. Available from: [Link].

  • ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Available from: [Link].

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Available from: [Link].

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link].

  • Al-Ostath, R. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Optimizing the Crystallization of N-Butyl-1H-indol-2-amine

Introduction: The synthesis of N-Butyl-1H-indol-2-amine is a critical step in the development of various chemical entities. However, achieving high purity is often hampered by the formation of closely related impurities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of N-Butyl-1H-indol-2-amine is a critical step in the development of various chemical entities. However, achieving high purity is often hampered by the formation of closely related impurities that can be challenging to remove. Crystallization, a fundamental purification technique, must be carefully controlled to ensure the effective rejection of these contaminants. This technical support guide provides a structured, in-depth approach to troubleshooting and optimizing the crystallization process for N-Butyl-1H-indol-2-amine, empowering researchers to consistently obtain a product of high purity.

Section 1: Understanding the Pre-Crystallization Impurity Profile

Before optimizing the crystallization itself, it is crucial to understand the potential impurities originating from the synthesis. A proactive approach to identifying these species allows for a more targeted purification strategy.

Q1: What are the most likely impurities I might encounter before attempting to crystallize my crude N-Butyl-1H-indol-2-amine?

A1: The impurity profile is largely dictated by the synthetic route, but for a typical N-alkylation of 1H-indol-2-amine with a butyl halide, you should anticipate the following:

  • Unreacted Starting Materials: Residual 1H-indol-2-amine and the alkylating agent (e.g., butyl bromide) may persist if the reaction does not go to completion.

  • C3-Alkylation Byproduct: The indole ring is an electron-rich heterocycle, and electrophilic attack can occur at the C3 position, leading to the formation of 3-Butyl-1H-indol-2-amine.[1] This is often a significant, structurally similar impurity that can be difficult to separate by crystallization.

  • Solvent Residues: Solvents used in the reaction (e.g., DMF, THF) or work-up (e.g., ethyl acetate) can be trapped in the crude product.

  • Base-Related Impurities: Inorganic salts resulting from the base used for deprotonation (e.g., NaH, K2CO3) are typically removed during aqueous work-up but can persist in small amounts.[2]

IndoleAmine 1H-indol-2-amine Base Base (e.g., NaH) Solvent (e.g., DMF) IndoleAmine->Base ButylBromide Butyl Bromide ButylBromide->Base Product N-Butyl-1H-indol-2-amine (Desired Product) Base->Product N1-Alkylation (Desired Pathway) Byproduct 3-Butyl-1H-indol-2-amine (Key Impurity) Base->Byproduct C3-Alkylation (Side Reaction)

Caption: Synthesis of N-Butyl-1H-indol-2-amine and a common C3-alkylation byproduct.

Section 2: Troubleshooting Guide for Crystallization Issues

This section addresses common problems encountered during the crystallization of N-Butyl-1H-indol-2-amine and provides systematic solutions.

Q2: My compound is "oiling out" as a liquid instead of forming solid crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This is common when the melting point of the solute is lower than the boiling point of the chosen solvent, or when high levels of impurities depress the melting point of the mixture.

Solutions:

  • Lower the Crystallization Temperature: After dissolving the compound at an elevated temperature, allow the solution to cool more slowly and to a lower final temperature. This may require using an ice or ice/salt bath.

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a co-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, until turbidity is observed. Then, gently warm until the solution is clear again before allowing it to cool slowly.[4]

  • Increase Solvent Volume: Oiling out can be caused by a solution that is too concentrated. Add a small amount of additional hot solvent to redissolve the oil, and then attempt a slower cooling process again.[3]

  • Pre-Purification: If the impurity load is high, a preliminary purification by column chromatography may be necessary to remove the components that are inhibiting proper crystal formation.[5]

Q3: No crystals are forming, even after the solution has cooled completely. What are the next steps?

A3: The failure to form crystals usually indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.[3] Supersaturation is the essential driving force for crystallization.[6]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • Seeding: If available, add a single, tiny crystal of pure N-Butyl-1H-indol-2-amine to the solution. This "seed" acts as a template for further crystal growth and is a powerful method for controlling the process.[6][7]

  • Increase Supersaturation:

    • Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent.[3] Gently heat the solution and evaporate a portion of the solvent (using a stream of nitrogen or a rotary evaporator) to increase the concentration. Then, allow it to cool again.

    • Lower Temperature: Cool the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Q4: I managed to get crystals, but subsequent analysis (e.g., HPLC, NMR) shows they are still impure. How can I improve the purity?

A4: The purity of the final crystalline product is highly dependent on the kinetics of the crystallization process. Fast, uncontrolled crystallization tends to trap impurities within the crystal lattice, whereas slow, controlled growth allows for the selective incorporation of the desired molecule.[8]

Key Parameters to Optimize:

  • Cooling Rate: This is one of the most critical factors. A slow, gradual cooling process is paramount for achieving high purity. Rapid cooling causes the kinetic, less stable forms to crash out, trapping solvent and impurities.[8][9] A slower cooling rate gives molecules time to arrange into a more stable, purer crystal lattice, effectively excluding impurities into the mother liquor.[8][10]

  • Agitation: Agitation should be slow and gentle. Vigorous stirring can lead to secondary nucleation, creating a large number of small crystals that have a higher surface area-to-volume ratio, which can increase impurity adsorption.[9][]

  • Solvent Choice: The ideal solvent will dissolve the compound completely at an elevated temperature but very poorly at low temperatures, while the key impurities remain soluble even when cold.[12] This differential solubility is the basis of purification by crystallization.

  • Crystal Washing: Once the crystals are filtered, wash them with a small amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will redissolve some of your product, while not using a wash will leave behind the impurity-rich mother liquor on the crystal surfaces.

Start Crystallization Problem OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowPurity Crystals are Impure Start->LowPurity CauseOiling Cause: - High Impurity Load - Solvent BP too high OilingOut->CauseOiling CauseNoCrystals Cause: - Too much solvent - No nucleation sites NoCrystals->CauseNoCrystals CauseLowPurity Cause: - Cooling too fast - Wrong solvent - Poor washing LowPurity->CauseLowPurity SolOiling Solution: - Use anti-solvent - Lower cooling temp - Pre-purify CauseOiling->SolOiling SolNoCrystals Solution: - Reduce solvent volume - Scratch flask - Add seed crystal CauseNoCrystals->SolNoCrystals SolLowPurity Solution: - Slow down cooling rate - Re-screen solvents - Wash with ice-cold solvent CauseLowPurity->SolLowPurity

Caption: Troubleshooting workflow for common crystallization problems.

Section 3: Frequently Asked Questions (FAQs)

Q5: How do I systematically select the best solvent for recrystallization?

A5: Solvent selection is an empirical process guided by the principle of "like dissolves like."[13] N-Butyl-1H-indol-2-amine has both polar (amine, indole N-H) and non-polar (butyl chain, aromatic ring) characteristics. A systematic approach is best:

  • Initial Screening: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature. Good candidates will show poor solubility.

  • Hot Solubility Test: Heat the samples that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Cooling Test: Allow the hot, clear solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a high yield of crystals.

  • Consider Co-Solvent Systems: If no single solvent is ideal, try a binary system. For example, dissolve the compound in a small amount of a high-solubility solvent (e.g., acetone, ethanol) and then add a low-solubility anti-solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Warm to clarify and then cool slowly.

Q6: What is the quantitative impact of cooling rate on purity and yield?

A6: There is an inverse relationship between cooling rate and purity, and often a direct relationship between cooling rate and apparent yield. However, a higher yield from fast cooling is deceptive as it includes more trapped impurities. The goal is to find an optimal rate that balances acceptable yield with the desired purity.[10]

ParameterSlow Cooling (e.g., 0.1-0.5 °C/min)Rapid Cooling (e.g., >5 °C/min)
Purity High. Allows for selective incorporation into the crystal lattice, excluding impurities.[8]Low. Impurities and solvent become trapped within the rapidly forming lattice.[8][9]
Crystal Size Larger, more well-defined crystals. Fewer nucleation sites lead to growth on existing crystals.[9]Smaller, often needle-like crystals. Rapid supersaturation creates many nucleation sites.
Yield Lower to Moderate. The equilibrium solubility at the final temperature is reached, and some product remains in the mother liquor.High (Apparent). The process traps impurities and mother liquor, artificially inflating the isolated mass.
Process Control High. The process is near equilibrium, leading to more reproducible results.Low. The process is kinetically controlled and sensitive to minor variations.
Q7: Can I use pH adjustment during crystallization for this amine compound?

A7: Yes, but with extreme caution. N-Butyl-1H-indol-2-amine is a basic compound. Adjusting the pH can significantly alter its solubility.

  • Protonation: Adding a small amount of acid (e.g., HCl, acetic acid) will form the corresponding ammonium salt.[14] These salts often have very different solubility profiles and may crystallize more readily than the free base. This can be a purification strategy, as you can crystallize the salt, re-dissolve it, and then neutralize with a base to recover the purified free amine.

  • Caution: Be aware that protonated amine bases can crystallize very effectively, potentially before your desired compound if acidic impurities are present.[7] It is essential to monitor the pH of your solution.

Section 4: Experimental Protocols

This section provides a standardized protocol for the recrystallization of N-Butyl-1H-indol-2-amine.

Protocol 1: Systematic Recrystallization for Purity Enhancement
  • Solvent Selection: Based on the screening process (FAQ Q5), select a suitable solvent or co-solvent system. A good starting point for this compound might be isopropanol, ethanol/water, or ethyl acetate/hexane.

  • Dissolution: Place the crude N-Butyl-1H-indol-2-amine in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry at room temperature. Heat the flask with gentle stirring (e.g., on a hot plate) until the solvent begins to reflux. Add small portions of additional solvent until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[12]

  • Controlled Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not disturb the flask during this period. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Break the vacuum and add a small volume of ice-cold solvent to the crystals to wash away any adhering mother liquor. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Allow the crystals to dry on the filter under vacuum for a period. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the compound's melting point.

Start Start: Crude Product SolventScreen 1. Screen Solvents (Hot vs. Cold Solubility) Start->SolventScreen Dissolve 2. Dissolve in Minimum Hot Solvent SolventScreen->Dissolve HotFilter 3. Hot Filtration (Optional, Removes Insolubles) Dissolve->HotFilter Cool 4. Slow, Controlled Cooling (Crucial for Purity) HotFilter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash Dry 7. Dry Under Vacuum Wash->Dry End End: Pure Crystalline Product Dry->End

Caption: Systematic workflow for recrystallization.

References

  • Crystallography Online. Guide for crystallization. Available at: [Link]

  • Zhanghua Dryer. Troubleshooting Crystallization Problems in Industrial Settings. Available at: [Link]

  • Reddit. How does cooling rate affect the point at which crystalisation occures and why?. Available at: [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Available at: [Link]

  • Zhanghua Dryer. Troubleshooting Crystallization Challenges in Industrial Settings. Available at: [Link]

  • Pharmaceutical Technology. A Troubleshooting Guide for Topical Drug Manufacturing. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ResearchGate. Effect of cooling rate on the purity and yield of the coarse crystal. Available at: [Link]

  • MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Available at: [Link]

  • Royal Society of Chemistry. Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Available at: [Link]

  • Academia.edu. 3.3. CRYSTALLIZATION. Available at: [Link]

  • Atlantis Press. Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Available at: [Link]

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • University of Lucknow. Synthesis and Chemistry of Indole. Available at: [Link]

Sources

Optimization

Optimizing mobile phase for N-Butyl-1H-indol-2-amine liquid chromatography

Welcome to the dedicated support center for the liquid chromatographic analysis of N-Butyl-1H-indol-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the liquid chromatographic analysis of N-Butyl-1H-indol-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common chromatographic challenges. Our approach is rooted in explaining the fundamental principles to empower you to make informed decisions during method development.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions regarding the chromatographic behavior of N-Butyl-1H-indol-2-amine, providing the essential knowledge needed for successful method development.

Q1: What are the key chemical properties of N-Butyl-1H-indol-2-amine that influence its separation in reversed-phase HPLC?

A1: Understanding the structure of N-Butyl-1H-indol-2-amine is the first step. It has two key features:

  • A Basic Amine Group: The primary amine (-NH2) attached to the indole ring is basic. In solution, it can accept a proton to become positively charged (R-NH3+). This ionization is highly dependent on the pH of the mobile phase.[1]

  • A Hydrophobic Indole Core: The indole ring system and the n-butyl group are non-polar, which provides the necessary hydrophobicity for retention on a non-polar stationary phase like C18 in reversed-phase chromatography.[2]

The interplay between the pH-dependent charge of the amine and the hydrophobicity of the core structure is what we manipulate to achieve a successful separation.

Q2: Why is mobile phase pH the most critical parameter for analyzing this compound?

A2: Mobile phase pH is paramount because it directly controls the ionization state of the N-Butyl-1H-indol-2-amine's basic amine group.[3]

  • At Low pH (e.g., pH < 4): The amine group will be predominantly protonated (positively charged). This increased polarity reduces hydrophobic interaction with the C18 stationary phase, leading to shorter retention times.[4]

  • At High pH (e.g., pH > 8): The amine group will be mostly in its neutral, non-ionized form. This makes the entire molecule more hydrophobic, significantly increasing its retention on the stationary phase.[5][6]

Controlling the pH allows you to fine-tune the retention time and can also dramatically affect selectivity between your analyte and any impurities.[7] It is crucial to operate at a pH that is at least one to two units away from the analyte's pKa to ensure reproducible results and avoid peak shape issues that occur when the compound is partially ionized.[4][8]

Q3: What are the recommended starting conditions for developing a method for N-Butyl-1H-indol-2-amine?

A3: For a basic compound like this, a systematic approach starting with conditions known to minimize common problems is advisable. A robust starting point is to suppress the unwanted interactions that cause poor peak shape.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 2.1 or 4.6 mm i.d., <3 µm particle sizeMinimizes exposed silanol groups, reducing peak tailing. Smaller particles provide higher efficiency.[9]
Mobile Phase A Water with 0.1% Formic Acid or 10-20 mM Ammonium Formate (pH ~2.7-3.5)A low pH protonates residual silanol groups on the column, preventing strong secondary interactions with the basic analyte, which is a primary cause of peak tailing.[10]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower viscosity.[3]
Gradient Start with a scouting gradient (e.g., 5-95% B over 10-15 minutes)This quickly establishes the approximate elution conditions and determines if an isocratic or gradient method is more suitable.[11]
Flow Rate Dependent on column dimensions (e.g., 0.4 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.)
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but its effect on selectivity can be unpredictable.[3]

Troubleshooting Guide: Addressing Common Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem: My peak for N-Butyl-1H-indol-2-amine is exhibiting significant tailing.

Q: What is the most common cause of peak tailing for a basic compound like this?

A: The primary cause of peak tailing for basic compounds is secondary ionic interactions between the protonated (positively charged) amine group of the analyte and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[9][10] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and create a "tail."

Workflow for Eliminating Peak Tailing

// Node Definitions start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Adjust Mobile Phase pH\nOperate at pH 2.5 - 3.5 using 0.1% Formic Acid or a formate buffer.", fillcolor="#F1F3F4", fontcolor="#202124"]; check1 [label="Is peak shape acceptable (Asymmetry < 1.5)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; step2 [label="Step 2: Use a Modern, High-Purity Column\nSwitch to a fully end-capped or hybrid-silica column.", fillcolor="#F1F3F4", fontcolor="#202124"]; check2 [label="Is peak shape acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; step3 [label="Step 3: Consider High pH Mobile Phase\nUse a pH-stable column (e.g., hybrid) with a mobile phase at pH > 9 (e.g., ammonium bicarbonate).", fillcolor="#F1F3F4", fontcolor="#202124"]; check3 [label="Is retention time manageable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; step4 [label="Step 4: Check for Mass Overload\nDilute the sample 10-fold and re-inject.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_good [label="Peak Shape Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=0.8]; end_bad [label="Consult Column Manufacturer\nConsider alternative stationary phase.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", width=3, height=0.8];

// Connections start -> step1; step1 -> check1; check1 -> end_good [label="Yes"]; check1 -> step2 [label="No"]; step2 -> check2; check2 -> end_good [label="Yes"]; check2 -> step3 [label="No"]; step3 -> check3; check3 -> end_good [label="Yes"]; check3 -> step4 [label="No, too long"]; step4 -> check1 [label="If shape improves, overload was the issue.\nReduce sample concentration."]; step4 -> end_bad [label="If no improvement"]; } }

Caption: Troubleshooting workflow for peak tailing.

Q: My analyte is eluting too early, near the solvent front. How do I increase its retention time?

A: Insufficient retention occurs when the analyte is too polar under the current conditions and has minimal interaction with the stationary phase. There are two primary strategies to increase retention:

  • Decrease the Organic Solvent Content: In reversed-phase chromatography, water is the weak solvent and the organic solvent (acetonitrile/methanol) is the strong solvent. Reducing the percentage of the organic component in your mobile phase will increase the retention time of hydrophobic compounds.[12] A good rule of thumb is that a 10% decrease in organic content can lead to a 2 to 3-fold increase in retention.[12]

  • Increase the Mobile Phase pH: As discussed, increasing the pH will deprotonate the amine group, making the analyte more neutral and significantly more hydrophobic.[5][6] This will drastically increase its retention. Caution: Ensure your column is stable at higher pH values. Traditional silica columns degrade above pH 8, but many modern hybrid or specially-bonded columns are designed for high pH work.[6][8]

Experimental Protocols & Data

This section offers a detailed protocol for a key optimization experiment and summarizes expected outcomes.

Protocol 1: Systematic Mobile Phase pH Screening

This protocol details a systematic approach to evaluate the effect of pH on the retention and peak shape of N-Butyl-1H-indol-2-amine.

Objective: To identify the optimal mobile phase pH for retention, peak shape, and selectivity.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • Ammonium formate

  • Ammonium bicarbonate

  • A pH-stable HPLC column (e.g., a hybrid C18)

Procedure:

  • Prepare Aqueous Buffers:

    • pH 3.0: Prepare a 10 mM Ammonium Formate solution in water. Adjust pH to 3.0 with Formic Acid.

    • pH 6.0: Prepare a 10 mM Ammonium Formate solution in water. Adjust pH as needed.

    • pH 9.0: Prepare a 10 mM Ammonium Bicarbonate solution in water. Adjust pH to 9.0.

  • Set Up HPLC System:

    • Install the pH-stable C18 column.

    • Set the column temperature to 35 °C.

    • Set the flow rate according to your column's dimensions.

  • Run Experiments: For each pH condition (3.0, 6.0, and 9.0):

    • Equilibrate the column for at least 15 column volumes with a starting mobile phase of 95% aqueous buffer (A) and 5% ACN (B).

    • Inject your sample of N-Butyl-1H-indol-2-amine.

    • Run a generic gradient (e.g., 5% to 95% B over 15 minutes).

    • Record the retention time (RT) and peak asymmetry factor (As) for the analyte peak.

  • Data Analysis: Compare the results from the three pH values.

Expected Outcomes (Illustrative Data):

Mobile Phase pHExpected Retention Time (RT)Expected Peak Shape (Asymmetry)Rationale
3.0 ShortestSymmetrical (As ≈ 1.0-1.2)Analyte is fully protonated (polar), leading to low retention. Silanol interactions are suppressed, giving excellent peak shape.[4][10]
6.0 IntermediatePotentially Poor (As > 1.8)This pH may be close to the analyte's pKa and the pKa of silanols, leading to mixed ionization states and strong secondary interactions, causing tailing.[7][8]
9.0 LongestSymmetrical (As ≈ 1.0-1.3)Analyte is neutral (hydrophobic), leading to strong retention. Silanol groups are deprotonated but so is the analyte, preventing ionic interactions.[5][6]

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.
  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek.
  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Optimizing HPLC separation of Indican from interfering compounds. (n.d.). Benchchem.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • HPLC Method Development: From Beginner to Expert Part 2. (2024, March 28). Agilent.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.

Sources

Troubleshooting

Preventing oxidation of N-Butyl-1H-indol-2-amine during long-term storage

Welcome to the technical support center for N-Butyl-1H-indol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Butyl-1H-indol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the oxidative degradation of N-Butyl-1H-indol-2-amine during long-term storage. Our goal is to ensure the integrity and stability of your valuable research compounds.

Understanding the Challenge: The Inherent Instability of N-Butyl-1H-indol-2-amine

N-Butyl-1H-indol-2-amine possesses two key functional groups that are susceptible to oxidation: the indole ring and the secondary amine. The electron-rich indole nucleus can be readily oxidized, while the secondary amine is also prone to oxidation, potentially leading to the formation of colored impurities and a decrease in the compound's purity and potency over time. Understanding these vulnerabilities is the first step toward effective stabilization.

Frequently Asked Questions (FAQs)

Q1: My N-Butyl-1H-indol-2-amine solution has developed a yellow or brownish tint over time. What is the likely cause?

A1: The development of color in your solution is a strong indicator of oxidative degradation. The indole and secondary amine moieties are susceptible to air oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light and elevated temperatures.[1][2]

Q2: What are the optimal storage conditions for solid N-Butyl-1H-indol-2-amine?

A2: For long-term stability, solid N-Butyl-1H-indol-2-amine should be stored in a tightly sealed, amber glass vial under an inert atmosphere, such as nitrogen or argon, and kept in a cool, dark place.[1][2] A freezer at -20°C is recommended for extended storage periods.

Q3: How should I store solutions of N-Butyl-1H-indol-2-amine?

A3: Solutions are generally more prone to degradation than the solid material. It is highly recommended to prepare solutions fresh before use. If short-term storage is necessary, use a deoxygenated solvent and store the solution in a sealed vial under an inert atmosphere at low temperature (-20°C or below) and protected from light.[2]

Q4: Can I use antioxidants to stabilize my N-Butyl-1H-indol-2-amine solutions?

A4: The addition of antioxidants can be an effective strategy. However, the choice of antioxidant must be carefully considered to avoid interference with your downstream applications. Hindered amine light stabilizers (HALS) or phenolic antioxidants like butylated hydroxytoluene (BHT) could be potential candidates.[3][4][5] It is crucial to perform a small-scale compatibility and stability study before adding any stabilizers to your bulk material.

Q5: How can I check the purity of my stored N-Butyl-1H-indol-2-amine?

A5: The purity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis and Mass Spectrometry (MS) detection.[6][7] This will allow you to quantify the parent compound and identify any potential degradation products.

Troubleshooting Guide: Addressing Common Stability Issues

Symptom Possible Cause Troubleshooting Steps
Discoloration of Solid or Solution Oxidation due to exposure to air and/or light.1. Verify that the compound was stored under an inert atmosphere and protected from light. 2. If in solution, ensure the solvent was deoxygenated prior to use. 3. Assess the extent of degradation using HPLC-UV/MS.
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.1. Use HPLC-MS to determine the mass of the new peaks and hypothesize their structures (e.g., oxidized indole or amine). 2. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.[2]
Inconsistent Experimental Results Degradation of the compound during the experiment leading to variable active concentrations.1. Prepare fresh solutions of N-Butyl-1H-indol-2-amine for each experiment. 2. Perform an "in-use" stability study by analyzing the concentration of the compound in your experimental medium over the time course of your experiment.

Experimental Protocols

Protocol 1: Long-Term Storage of N-Butyl-1H-indol-2-amine
  • Preparation: Place the solid N-Butyl-1H-indol-2-amine into a clean, dry amber glass vial.

  • Inerting: Purge the vial with a gentle stream of dry nitrogen or argon for several minutes to displace all air.[8][9][10][11][12]

  • Sealing: Tightly seal the vial with a cap containing a PTFE-faced septum or a solid cap with a secure liner. For added protection, wrap the cap with Parafilm®.

  • Storage: Store the vial in a freezer at -20°C or below, and ensure it is kept in the dark.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution
  • Solvent Deoxygenation: Deoxygenate your chosen solvent (e.g., DMSO, ethanol) by bubbling with nitrogen or argon for at least 30 minutes. Solvents that can form peroxides should be tested and purified if necessary.[13][14][15]

  • Dissolution: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve the N-Butyl-1H-indol-2-amine in the deoxygenated solvent to the desired concentration.

  • Storage: Store the solution in a tightly sealed vial, with the headspace filled with an inert gas, at -20°C or below and protected from light.

Protocol 3: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.

  • Sample Preparation: Prepare several solutions of N-Butyl-1H-indol-2-amine in a suitable solvent.

  • Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under ideal conditions:

    • Oxidative Stress: Add a small amount of 3% hydrogen peroxide.[2]

    • Photolytic Stress: Expose the solution to a calibrated light source.[2]

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).[16][17][18]

    • Acidic/Basic Stress: Add a small amount of 0.1 N HCl or 0.1 N NaOH.[19]

  • Analysis: After a set period (e.g., 24 hours), analyze all samples by HPLC-UV/MS to compare the degradation profiles.[6][7]

Visualization of Key Processes

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation cluster_Storage Long-Term Storage cluster_Solution Solution Preparation & Use Solid Solid Compound Inert_Atmosphere Inert Atmosphere (N2 or Ar) Solid->Inert_Atmosphere Amber_Vial Amber Vial Inert_Atmosphere->Amber_Vial Low_Temp Low Temperature (-20°C) Amber_Vial->Low_Temp Stable_Solid Stable Solid Compound Low_Temp->Stable_Solid Deoxygenated_Solvent Deoxygenated Solvent Prepare_Fresh Prepare Freshly Deoxygenated_Solvent->Prepare_Fresh Short_Term_Storage Short-Term Storage (Inert, Dark, -20°C) Prepare_Fresh->Short_Term_Storage Use_Immediately Immediate Use Prepare_Fresh->Use_Immediately

Caption: Workflow for optimal storage and handling of N-Butyl-1H-indol-2-amine.

Troubleshooting_Logic Troubleshooting Degradation Issues Observe_Degradation Observation Degradation Suspected (e.g., color change, new peaks) Check_Storage Action Verify Storage Conditions (Inert gas, light protection, temp.) Observe_Degradation->Check_Storage Analyze_Purity Analysis HPLC-UV/MS Analysis Check_Storage->Analyze_Purity Identify_Products Identification Identify Degradation Products (Mass Spec) Analyze_Purity->Identify_Products Forced_Degradation Confirmation Forced Degradation Study Identify_Products->Forced_Degradation Confirm Identity Implement_Prevention Solution Implement Corrective Actions (e.g., fresh solutions, inert handling) Identify_Products->Implement_Prevention Forced_Degradation->Implement_Prevention

Caption: Logical steps for troubleshooting the degradation of N-Butyl-1H-indol-2-amine.

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • Linde. Inerting in the chemical industry.
  • Air Products. Packaging, Inerting and Blanketing.
  • Air Liquide. Inerting, Blanketing and Purging.
  • Cambridge Sensotec. Inert Gas Blanketing.
  • Price, D. J., et al. (2016). Effects of temperature on the formation of secondary organic aerosol from amine precursors. eScholarship.
  • Gouedard, C., et al. (2026, February 28). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.
  • Johnson, C. H., et al. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. PMC.
  • da Silva, E. F., et al. (2025, October 30). Oxygen and Temperature Effect on Formation of Degradation Compounds from MEA. ResearchGate.
  • Ossila. Air Sensitive Compounds.
  • Al-Absi, R., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
  • Carino, E. V., et al. (2020, July 31). Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. ACS Publications.
  • Google Patents. Color stabilization of amine antioxidant and antiozonant emulsions.
  • BenchChem. stability issues of 1-butyl-1H-indol-4-amine in solution.
  • Pospisil, J., et al. (2003, March 1). Aliphatic amines for use as long-term heat stabilizers for polypropylene. ScienceDirect.
  • IEA SHC. The Art of Stabilization.
  • Wikipedia. Hindered amine light stabilizers.
  • Choe, J. Y., et al. (2000, October 13). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry.
  • Lôbo, I. P., et al. (2019, December 6). Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. ACS Publications.
  • Morales, S., et al. (2021, September 16). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry.
  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents.
  • Sigma-Aldrich. Peroxide Forming Solvents.
  • Aryal, S. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Notes.
  • BenchChem. Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents.
  • Loughborough University. Peroxide Forming Solvents.
  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Wang, C., et al. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics.

Sources

Optimization

Identifying N-Butyl-1H-indol-2-amine degradation products under UV light

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Butyl-1H-indol-2-amine and related indole-containing compounds. This guide provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Butyl-1H-indol-2-amine and related indole-containing compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of its degradation products under UV light exposure. The information herein is designed to ensure the scientific integrity and success of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My N-Butyl-1H-indol-2-amine sample is showing unexpected degradation after UV exposure. What are the primary chemical changes I should anticipate?

A1: Indole derivatives, including N-Butyl-1H-indol-2-amine, are known to be photolabile.[1][2] Upon exposure to UV radiation, the indole ring is susceptible to a variety of reactions. The most common degradation pathways involve oxidation and rearrangement of the indole core. Key anticipated transformations include:

  • Oxidation of the C2-C3 double bond: This is a frequent point of attack, potentially leading to the formation of 2,3-dihydroxyindole derivatives or cleavage of the pyrrole ring to form N-formylanthranilic acid analogues.[3][4]

  • Hydroxylation of the indole ring: The indole nucleus can undergo hydroxylation at various positions, leading to the formation of hydroxylated derivatives.[5]

  • N-Dealkylation: The N-butyl group may be cleaved from the indole nitrogen, although this is generally a less common pathway for photodegradation compared to ring modifications.

  • Polymerization: Complex polymeric structures can form, often appearing as a baseline rise or unresolved humps in chromatograms.

It is crucial to consider that the specific degradation profile will be highly dependent on the experimental conditions, including the solvent, presence of photosensitizers, and the wavelength and intensity of the UV light.[6]

Q2: I'm observing a shift in the UV-Vis spectrum of my N-Butyl-1H-indol-2-amine solution during irradiation. What does this indicate?

A2: Changes in the UV-Vis absorption spectrum are a clear indicator of chemical transformation. For indole derivatives, a decrease in the characteristic absorbance maxima (typically around 220 nm and 280 nm) suggests the degradation of the parent compound.[7][8] The appearance of new absorption bands or a general increase in absorbance at longer wavelengths (e.g., above 300 nm) often signifies the formation of degradation products with extended conjugation or different chromophoric systems.[9] This "yellowing" of the solution is a common observation during the photodegradation of tryptophan, a related indole-containing amino acid.[9]

Q3: Are there any specific experimental parameters that I should be closely controlling to ensure reproducible photodegradation studies?

A3: Absolutely. Reproducibility is key in forced degradation studies.[10] Minor variations in your experimental setup can lead to significant differences in the degradation profile.[11] Pay close attention to the following:

  • Light Source: Characterize your light source in terms of its spectral output and intensity. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13]

  • Temperature: Use a temperature-controlled chamber to mitigate any thermal degradation that may occur concurrently with photodegradation.[11]

  • Solvent/Buffer: The choice of solvent can significantly influence the degradation pathway. Be aware of potential solvent-analyte interactions and the generation of reactive species from the solvent itself.[10] Ensure the pH of your solution is controlled and monitored, as it can affect the stability of both the parent compound and its degradants.[14]

  • Oxygen Availability: The presence of dissolved oxygen can promote photo-oxidation reactions.[6] For mechanistic studies, you may consider de-gassing your solutions or performing experiments under an inert atmosphere.

Troubleshooting Guide

This section addresses common issues encountered during the identification of N-Butyl-1H-indol-2-amine degradation products.

Problem Potential Cause(s) Recommended Solution(s)
No or minimal degradation observed. Insufficient light exposure (intensity or duration).Verify the output of your light source and ensure it meets ICH Q1B guidelines.[12] Increase the exposure time.
The compound is highly photostable under the tested conditions.Consider using a photosensitizer (e.g., riboflavin, rose bengal) to promote indirect photodegradation.[15]
Inappropriate solvent that may be quenching the photoreaction.Test different solvents with varying polarities and protic/aprotic properties.[10]
Complex and unresolvable chromatogram (e.g., broad peaks, high baseline). Formation of polymeric degradation products.Optimize your chromatographic method. Consider using a gradient elution with a stronger organic modifier. Employ a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity.
Incomplete separation of multiple degradation products.Utilize two-dimensional liquid chromatography (2D-LC) for enhanced separation of complex mixtures.[16]
Difficulty in identifying degradation products by mass spectrometry. Degradation products are isomeric with the parent compound or other degradants.Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions.[17] Utilize tandem mass spectrometry (MS/MS) to generate fragmentation patterns that can help differentiate isomers.
Degradation products are not ionizable under the current MS conditions.Experiment with different ionization sources (e.g., APCI, APPI) and polarities (positive and negative ion mode).
Inconsistent results between experimental runs. Fluctuations in experimental conditions (light intensity, temperature, sample preparation).Strictly standardize your experimental protocol.[11] Use a calibrated photostability chamber and ensure consistent sample handling.
Degradation of the sample in the autosampler during analysis.Use a cooled autosampler and minimize the time samples are queued for analysis.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol outlines a general procedure for conducting a forced photodegradation study of N-Butyl-1H-indol-2-amine in solution.

1. Sample Preparation:

  • Prepare a stock solution of N-Butyl-1H-indol-2-amine in a suitable solvent (e.g., acetonitrile, methanol, or a buffer of relevant pH) at a known concentration (e.g., 1 mg/mL).
  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) in the same solvent.

2. UV Exposure:

  • Transfer an aliquot of the working solution into a quartz cuvette or other UV-transparent container.
  • Place the sample in a photostability chamber equipped with a calibrated light source that complies with ICH Q1B guidelines.[12]
  • Simultaneously, prepare a "dark" control sample by wrapping an identical sample container in aluminum foil and placing it in the same chamber to account for any thermal degradation.
  • Expose the samples to UV light for a predetermined duration. It is recommended to take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the exposed and dark control samples.
  • Analyze the samples immediately by a stability-indicating HPLC-UV method. If immediate analysis is not possible, store the samples at a low temperature (e.g., 2-8°C) and protect them from light.[14]
Protocol 2: Identification of Degradation Products by LC-MS

This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) for the identification and structural elucidation of photodegradation products.[17][18]

1. Chromatographic Separation:

  • Develop a stability-indicating HPLC or UHPLC method capable of separating the parent compound from its degradation products.[16]
  • A reversed-phase C18 column is a good starting point.
  • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

2. Mass Spectrometric Detection:

  • Couple the HPLC/UHPLC system to a mass spectrometer, preferably a high-resolution instrument like a Q-TOF or Orbitrap.[17][18]
  • Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra of the most abundant ions.
  • Analyze the data to determine the accurate masses of the degradation products and propose their elemental compositions.

3. Structural Elucidation:

  • Interpret the MS/MS fragmentation patterns to propose the structures of the degradation products.
  • Compare the observed degradation products with known photodegradation pathways of related indole compounds.[3][19]

Visualizing the Workflow

Photodegradation Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure (ICH Q1B) cluster_analysis Analysis cluster_elucidation Structural Elucidation prep Prepare N-Butyl-1H-indol-2-amine Solution uv_exposure Expose to UV Light prep->uv_exposure dark_control Dark Control prep->dark_control hplc HPLC-UV Analysis uv_exposure->hplc Monitor Degradation lcms LC-HRMS/MS Analysis uv_exposure->lcms Identify Products dark_control->hplc elucidate Propose Degradation Pathway lcms->elucidate

Caption: Experimental workflow for identifying photodegradation products.

Potential Degradation Pathways

The following diagram illustrates a plausible, generalized degradation pathway for an N-substituted indoleamine under UV exposure in the presence of oxygen.

Degradation Pathway cluster_oxidation Oxidation cluster_hydroxylation Hydroxylation parent N-Butyl-1H-indol-2-amine epoxide C2-C3 Epoxide Intermediate parent->epoxide UV, O2 hydroxylated Hydroxylated Indole (e.g., 5-OH, 7-OH) parent->hydroxylated UV, •OH dihydroxy 2,3-Dihydroxy Derivative epoxide->dihydroxy ring_cleavage Ring-Cleaved Product (e.g., N-formylanthranilamide derivative) epoxide->ring_cleavage

Caption: Potential photodegradation pathways of N-Butyl-1H-indol-2-amine.

References

  • LC-MS for identifying photodegradation products of pharmaceuticals in the environment. (2025, August 5). Vertex AI Search.
  • Photodegradation of indo-l and its effect on apparent Ca*+ concentr
  • Petrovic, M., & Barceló, D. (2007, February 24). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. DIGITAL.CSIC.
  • Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC - NIH. (n.d.). NIH.
  • Andrade, B. G., et al. (2017, November 20). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics.
  • Troubleshooting inconsistent results in Bi₂O₃ photoc
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Photodegradation Illuminated: New analytical tools for studying photochemical processes. (2023, June 28).
  • Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in w
  • Identification and determination of the photodegradation impurities in melphalan hydrochloride. (n.d.). Journal of China Pharmaceutical University.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7).
  • Rawat, T., & Singh, D. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research.
  • Aegineoside Technical Support Center: Troubleshooting Stability and Degrad
  • The photochemistry of indole and some derivatives - ePrints Soton. (2022, July 5). University of Southampton.
  • Kasperek, R., et al. (2019, June 27).
  • UV − photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014, August 4). Journal of the American Chemical Society.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • Microbial Degradation of Indole and Its Deriv
  • Studies on the photodegradation of tryptophan. (n.d.).
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • UV − visible absorption spectra of indole-3-acetaldehyde,... (n.d.).
  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. (n.d.).
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Kasperek, R., et al. (2019, June 27).
  • 118 questions with answers in PHOTODEGRADATION. (n.d.).
  • Tryptophan side chain oxidase from Pseudomonas. Oxidation of skatole to indole-3-carboxaldehyde via indole-3-methanol. (2025, September 18).
  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (2025, October 16).
  • The degradation of endocrine disruptor di-n-butyl phthalate by UV irradiation: a photolysis and product study. (2005, August 15). PubMed.
  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Tre
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025, September 12). MDPI.
  • Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009, April 15).
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022, November 14). Semantic Scholar.

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Butyl-1H-indol-2-amine Substitutions

Welcome to the Advanced Application Support Center. This guide is designed for discovery chemists and process scientists encountering synthetic bottlenecks when functionalizing N-Butyl-1H-indol-2-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for discovery chemists and process scientists encountering synthetic bottlenecks when functionalizing N-Butyl-1H-indol-2-amine.

Mechanistic Primer: The Causality of Steric Hindrance

N-Butyl-1H-indol-2-amine is a highly valuable pharmacophore building block, but it presents a notorious synthetic challenge. The core issue stems from the N-butyl group at the 2-amino position. This flexible, four-carbon alkyl chain sweeps a large steric cone angle, physically blocking the approach trajectory of incoming electrophiles to both the exocyclic nitrogen and the adjacent C3 position of the indole core.

As steric bulk increases around the reaction center, the activation energy required for substitution spikes, leading to drastically reduced yields (1[1]). Furthermore, 2-aminoindoles are highly electron-rich and exhibit extreme sensitivity to atmospheric oxygen, especially in alkaline media, making prolonged thermal reactions prone to oxidative failure ().

Troubleshooting Guides & FAQs

Q1: Why do my N-acylation reactions stall at 20-30% conversion, even with excess acyl chloride? Cause: The N-butyl group introduces severe steric hindrance. Research demonstrates that as steric bulk increases around the target amine (e.g., moving from a methyl to a butyl or adamantyl group), the yield of N-(indol-2-yl)amides drops precipitously due to restricted electrophile access[1]. Solution: Shift from standard thermal heating to microwave-assisted synthesis. Microwave irradiation provides rapid, uniform volumetric heating that effectively overcomes the high activation energy barrier of sterically hindered substitutions (2[2]). Pair this with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate a highly reactive acylpyridinium intermediate that forces the reaction forward.

Q2: I am observing rapid degradation and blackening of the reaction mixture during basic N-alkylation. What is happening? Cause: 2-Aminoindole derivatives exhibit extreme sensitivity to atmospheric oxygen, which is severely exacerbated in alkaline environments. Strong bases (like NaH) accelerate oxidative degradation, leading to highly colored polymeric byproducts rather than the desired functionalized indole. Solution: Rigorously degas all solvents using the freeze-pump-thaw method and maintain a strict Argon atmosphere. Switch to a milder base such as Cesium Carbonate (Cs₂CO₃) in anhydrous DMF, which provides sufficient basicity for alkylation without triggering oxidative polymerization.

Q3: How can I achieve C3-functionalization when the N-butyl group is shielding the site? Cause: The flexible butyl chain creates a steric umbrella over the adjacent C3 position, hindering standard electrophilic aromatic substitution (e.g., standard Vilsmeier-Haack formylation). Solution: Utilize highly reactive, compact electrophilic species. For example, reacting the substrate with DMF-dialkylacetals under microwave conditions generates a highly reactive alkoxyiminium intermediate that can bypass the steric shield and successfully functionalize the indole core[2].

Quantitative Data: Impact of Steric Bulk on Substitution Yields

The following table summarizes the causal relationship between substrate steric bulk, reaction conditions, and isolated yields during 2-aminoindole functionalization.

Reaction TypeReagents / ConditionsSubstrate Steric BulkYield (%)Primary Limitation
N-Acylation Acyl Chloride, Et₃N, RTLow (e.g., N-Methyl)64%Minimal
N-Acylation Acyl Chloride, Et₃N, RTHigh (e.g., N-Butyl)13 - 28%Steric clash at exocyclic nitrogen[1]
N-Acylation Acyl Chloride, DMAP, Microwave (800W)High (e.g., N-Butyl)75 - 82%Overcomes activation barrier[2]
C3-Formylation DMF-dialkylacetal, MicrowaveHigh (e.g., N-Butyl)68 - 74%Requires precise temperature control[2]

Experimental Protocol: Microwave-Assisted N-Acylation

To bypass the steric constraints of the N-butyl group, utilize the following self-validating microwave protocol.

Objective: Synthesize tertiary N-(indol-2-yl)amides from N-Butyl-1H-indol-2-amine.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar. Purge the vessel with Argon for 5 minutes to displace oxygen and prevent alkaline-induced degradation.

  • Reagent Loading: Add N-Butyl-1H-indol-2-amine (1.0 equiv, 0.5 mmol) and anhydrous, degassed Toluene (3.0 mL) to the vessel.

  • Catalyst & Base Addition: Add DMAP (0.1 equiv) and Triethylamine (2.5 equiv). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Dropwise add the desired acyl chloride (2.0 equiv). Causality Note: Using excess electrophile and DMAP drives the equilibrium forward by continuously generating the highly reactive acylpyridinium intermediate, which is small and electrophilic enough to penetrate the butyl chain's steric shield.

  • Microwave Irradiation: Seal the vessel with a Teflon cap and subject it to microwave irradiation (800 W) at 110°C for 45 minutes. Causality Note: Standard thermal heating fails here; microwave heating provides the necessary kinetic energy to overcome the steric barrier[2].

Self-Validation Checkpoint:

  • Visual Cue: The reaction mixture should transition from a pale yellow to a deep amber. Rapid blackening indicates oxidative degradation (see FAQ Q2); if this occurs, abort and re-verify your Argon line.

  • Analytical Cue: Before proceeding to workup, spot the reaction mixture on a silica TLC plate alongside the starting material. N-Butyl-1H-indol-2-amine is highly electron-rich and exhibits strong fluorescence under 254 nm UV light. A successful acylation will result in a distinct shift in Rf (usually higher, as the amine polarity is masked). If the starting material spot persists, re-subject to microwave irradiation for an additional 15 minutes.

  • Quenching & Workup: Cool the vessel to room temperature. Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize excess acid. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

TroubleshootingWorkflow Start Start: N-Butyl-1H-indol-2-amine Substitution Reaction Decision1 Is the reaction mixture turning black/degrading? Start->Decision1 DegradationCause Cause: Oxidative degradation in alkaline media + O2 Decision1->DegradationCause Yes Decision2 Is the yield low (<30%) after 24h at RT? Decision1->Decision2 No DegradationFix Fix: Degas solvents, use Argon, switch to milder base (Cs2CO3) DegradationCause->DegradationFix DegradationFix->Start Retry StericCause Cause: N-butyl group creates severe steric hindrance Decision2->StericCause Yes Success Successful Functionalization (High Yield) Decision2->Success No (Proceeding well) StericFix Fix: Use Microwave (800W), add DMAP catalyst, or use DMF-dialkylacetals StericCause->StericFix StericFix->Start Retry

Workflow diagram outlining troubleshooting logic for N-Butyl-1H-indol-2-amine substitutions.

References

  • Title: Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)
  • Title: Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)
  • Title: Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of N-Butyl-1H-indol-2-amine

Welcome to the advanced technical support guide for the purification of N-Butyl-1H-indol-2-amine. Synthesizing 2-aminoindoles—typically via the Buchwald-Hartwig amination of 2-haloindoles—presents unique isolation challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the purification of N-Butyl-1H-indol-2-amine. Synthesizing 2-aminoindoles—typically via the Buchwald-Hartwig amination of 2-haloindoles—presents unique isolation challenges. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven, mechanistically grounded solutions to overcome the inherent instability of the 2-aminoindole scaffold.

Purification Logic & Workflow

The purification of N-Butyl-1H-indol-2-amine requires a chemoselective approach to separate the target molecule from unreacted aliphatic amines (n-butylamine), neutral starting materials (2-haloindoles), and transition metal catalysts, all while preventing the oxidative degradation of the product.

Purification A Crude Reaction Mixture (Product, n-Butylamine, 2-Haloindole) B Celite Filtration (Removes Pd Catalyst) A->B C Mild Acid Wash (pH 8) (Removes n-Butylamine) B->C D Organic Phase (Product + 2-Haloindole) C->D Aqueous phase discarded E Deactivated Silica Column (Separates 2-Haloindole) D->E F HCl Salt Formation (Stabilizes Product) E->F Pure free base G Pure N-Butyl-1H-indol-2-amine Hydrochloride F->G

Workflow for the chemoselective isolation and purification of N-Butyl-1H-indol-2-amine.

Troubleshooting FAQs

Q1: Why does my purified N-Butyl-1H-indol-2-amine turn dark and show multiple spots after silica gel chromatography? Causality: 2-Aminoindoles are highly electron-rich and notoriously prone to tautomerization into the 2-iminoindoline form, which rapidly undergoes air oxidation and dimerization[1]. Standard silica gel is inherently acidic (pH ~4.5–5.5). This acidity protonates the basic nitrogen, increasing the electrophilicity of the system and catalyzing oxidative decomposition directly on the column. Solution: You must neutralize the acidic silanol groups. Pre-treat the silica gel by flushing the column with 1–2% triethylamine (Et₃N) in your starting eluent. Alternatively, switch the stationary phase to neutral or basic alumina, which is significantly gentler on electron-rich heterocycles.

Q2: How do I efficiently remove unreacted n-butylamine without losing my target product into the aqueous phase? Causality: n-Butylamine is a primary aliphatic amine with a high pKa (~10.7). In contrast, N-butyl-1H-indol-2-amine is an arylamine derivative whose conjugate acid has a significantly lower pKa (~6.5). Solution: Utilize a tightly pH-controlled liquid-liquid extraction. Wash your organic layer with a mild aqueous buffer adjusted to pH 8 (e.g., saturated NH₄Cl or a phosphate buffer). At pH 8, the highly basic n-butylamine is fully protonated and partitions into the aqueous layer, while the weakly basic 2-aminoindole remains neutral and stays in the organic phase.

Q3: The unreacted 2-haloindole co-elutes with my product on TLC. How can I separate them? Causality: 2-Haloindoles (e.g., 2-bromoindole) and N-butyl-1H-indol-2-amine often exhibit nearly identical retention factors ( Rf​ ) in standard hexanes/ethyl acetate mixtures due to similar molecular weights and polarities. Solution: If deactivated silica chromatography fails to resolve them, exploit their differential basicity. Extract the organic layer with cold 1M HCl. The basic 2-aminoindole will protonate and move to the aqueous layer, leaving the neutral 2-haloindole in the organic phase. Critical validation step: Immediately neutralize the aqueous layer with cold saturated Na₂CO₃ and back-extract into dichloromethane. Prolonged exposure to strong aqueous acids will decompose the 2-aminoindole[1].

Q4: My product is pure by NMR immediately after isolation, but degrades within days. How should I store it? Causality: The free base of 2-aminoindole is highly sensitive to atmospheric oxygen. Solution: Convert the free base into a hydrochloride salt immediately after purification. The resulting 1,3-dihydro-2H-indol-2-imine hydrochloride tautomer is electronically deactivated and significantly more stable for long-term storage[2]. Store the salt in an amber vial under an inert argon atmosphere at -20 °C.

Physicochemical Data for Separation Strategy

To design a self-validating purification protocol, it is critical to understand the contrasting physicochemical properties of the reaction mixture components.

PropertyUnreacted n-ButylamineUnreacted 2-BromoindoleN-Butyl-1H-indol-2-amine (Product)
pKa (Conjugate Acid) ~ 10.7N/A (Neutral)~ 6.5
Chromatographic Behavior Streaks heavily on silicaElutes cleanly (High Rf​ )Degrades on untreated silica
Solubility (pH 8 Aqueous) Highly Soluble (Protonated)InsolubleInsoluble
Stability in Air StableStableHighly sensitive (Oxidizes)

Standard Operating Procedure (SOP): Isolation & Purification

This step-by-step methodology is designed as a self-validating system. Each phase includes specific checkpoints to ensure the structural integrity of the 2-aminoindole is maintained.

Phase 1: Reaction Quench & Catalyst Removal
  • Cooling: Cool the Buchwald-Hartwig amination vessel to room temperature under an argon atmosphere.

  • Dilution: Dilute the crude mixture with 3 volumes of degassed Ethyl Acetate (EtOAc).

  • Filtration: Filter the mixture through a 2-inch pad of Celite.

    • Causality: Soluble palladium species and phosphine ligands can catalyze the oxidative degradation of the indole core during concentration. Removing them early stabilizes the crude mixture.

  • Validation: Spot the filtrate on a TLC plate. The product spot should fluoresce under 254 nm UV light and stain intensely with p-anisaldehyde.

Phase 2: Chemoselective Liquid-Liquid Extraction
  • Amine Scavenging: Transfer the filtrate to a separatory funnel. Wash with 2 volumes of a pH 8.0 phosphate buffer (or saturated aqueous NH₄Cl).

  • Phase Separation: Collect the organic phase. Extract the aqueous phase once more with EtOAc.

  • Validation: Check the pH of the aqueous waste. It must remain 8.0 to ensure the N-butyl-1H-indol-2-amine was not inadvertently protonated and lost to the aqueous layer.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

Phase 3: Deactivated Flash Chromatography
  • Column Preparation: Slurry silica gel (230–400 mesh) in Hexanes containing 2% v/v Triethylamine (Et₃N). Pack the column and flush with 3 column volumes of the deactivated solvent.

    • Causality: Et₃N permanently binds to acidic silanol sites, preventing acid-catalyzed tautomerization of the product[1].

  • Loading: Dissolve the crude residue in a minimum amount of dichloromethane and load it onto the column.

  • Elution: Elute using a gradient of Hexanes to EtOAc (containing 1% Et₃N). The unreacted 2-haloindole will elute first, followed by the target product.

  • Validation (2D-TLC): To verify the product is not degrading on the column, perform a 2D-TLC of the product fractions. If the spot streaks or forms a second spot on the second pass, the silica was insufficiently deactivated.

Phase 4: Hydrochloride Salt Formation for Storage
  • Dissolution: Dissolve the purified N-Butyl-1H-indol-2-amine free base in anhydrous diethyl ether under argon.

  • Precipitation: Slowly add 1.05 equivalents of a 2.0 M HCl in diethyl ether (or dioxane) solution dropwise at 0 °C. A precipitate will form immediately.

  • Isolation: Filter the solid rapidly through a Schlenk frit or a Buchner funnel under a blanket of nitrogen. Wash with cold anhydrous ether.

    • Causality: The resulting 1,3-dihydro-2H-indol-2-imine hydrochloride salt is locked in a stable tautomeric form, preventing oxidative dimerization[2].

  • Storage: Transfer the white/off-white powder to a vial, purge with argon, and store at -20 °C.

References

  • Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles ElectronicsAndBooks
  • Cross coupling reactions in organic synthesis themed issue POSTECH
  • Synthesis of 8-methylamino-7-deazapurines via C-H amination and chloroamin
  • Three-Component Tandem Reaction Involving Acid Chlorides, Terminal Alkynes, and 2-Aminoindole Hydrochlorides The Journal of Organic Chemistry (ACS Public

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in N-Butyl-1H-indol-2-amine GC-MS Analysis

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Butyl-1H-indol-2-amine and similar amine-containing compounds. Our goal is to equip you with the scientific understanding and practical steps to achieve symmetric, reproducible peaks for high-quality, defensible data.

The Challenge: Why N-Butyl-1H-indol-2-amine is Prone to Peak Tailing

N-Butyl-1H-indol-2-amine, with its primary amine and indole functionalities, is a polar and basic compound. This chemical nature makes it highly susceptible to undesirable interactions with active sites within the GC system.[1][2][3] These active sites are primarily acidic silanol groups (Si-OH) found on the surfaces of glass inlet liners and within the fused silica capillary column.[2][4] The basic amine group of your analyte can form strong hydrogen bonds with these acidic sites, leading to its delayed and uneven release into the carrier gas stream. This phenomenon, known as adsorption, is a principal cause of asymmetric peak shapes, or "peak tailing."[1][2][5]

A tailing factor greater than 1.5 is a strong indicator that you need to investigate the issue, as it can compromise resolution and lead to inaccurate and irreproducible quantification.[6]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing issues can be categorized into two main areas: chemical interactions and physical/mechanical problems within the GC system. This guide will walk you through a logical diagnostic process to identify and resolve the root cause.

Step 1: Diagnose the Problem - Analyte-Specific or System-Wide?

First, observe your chromatogram to determine the extent of the issue:

  • Only the N-Butyl-1H-indol-2-amine peak (and other polar/basic compounds) tails: This strongly suggests a chemical interaction problem where your analyte is adsorbing to active sites in the system.

  • All peaks, including the solvent peak, are tailing: This typically points to a physical or mechanical issue such as improper column installation, a leak, or the creation of a "dead volume" in the flow path.[3][7]

dot graph TD { A[Start: Observe Peak Tailing] --> B{All Peaks Tailing?}; B -- Yes --> C[Physical/Mechanical Issue]; B -- No --> D[Chemical Interaction Issue]; C --> E[Check Column Installation]; C --> F[Perform Leak Check]; D --> G[Evaluate Inlet Liner]; D --> H[Assess Column Condition]; D --> I[Consider Derivatization]; subgraph "Physical Troubleshooting" E; F; end subgraph "Chemical Troubleshooting" G; H; I; end A[Start: Observe Peak Tailing] -- style --> stroke:#34A853,stroke-width:2px C -- style --> stroke:#EA4335,stroke-width:2px D -- style --> stroke:#FBBC05,stroke-width:2px } caption { label = "Initial diagnostic workflow for peak tailing."; font-size = 12; }

Step 2: Addressing Chemical Interaction Issues

If you suspect chemical interactions are the culprit, focus on passivating the active sites throughout the sample path.

1. The Inlet Liner: Your First Line of Defense

The heated inlet is where your sample first encounters potentially active surfaces. The choice and condition of the inlet liner are critical.

  • Problem: Standard borosilicate glass liners contain active silanol groups and metal oxides that can strongly adsorb your amine analyte.[8] Over time, the accumulation of non-volatile sample residue can create even more active sites.

  • Solution:

    • Use a Deactivated Liner: Always use a liner that has been chemically deactivated (silanized) to cap the active silanol groups.[8][9] Many manufacturers offer proprietary, robust deactivations that provide highly inert surfaces.[8]

    • Consider Base-Deactivated Liners: For highly basic compounds like your amine, a specifically base-deactivated liner is the most effective choice to prevent unwanted interactions.[2]

    • Regular Replacement: Liners are consumables. For dirty samples, replace the liner every 50-100 injections. For cleaner samples, a replacement every 200-500 injections may suffice.[5] A contaminated liner is a common source of peak tailing.[10][11]

2. The GC Column: The Heart of Your Separation

The vast surface area of the capillary column presents numerous opportunities for analyte interaction.

  • Problem: The stationary phase can degrade over time, especially when exposed to oxygen or moisture in the carrier gas, exposing active silanol groups on the fused silica tubing.[5] Column contamination from the sample matrix can also create new active sites at the head of the column.[3][6]

  • Solution:

    • Select a Base-Deactivated Column: For robust analysis of amines, a column specifically designed and tested for basic compounds is highly recommended. These columns have a stationary phase that is bonded and cross-linked over a base-deactivated surface, minimizing silanol interactions.[2][12][13]

    • Column Trimming: If you suspect contamination at the inlet of the column, trim 15-30 cm from the front end.[5][6] This can remove the contaminated section and restore peak shape.

    • Use a Guard Column: A deactivated guard column (an empty, deactivated piece of fused silica tubing) installed before the analytical column can trap non-volatile residues and protect the more expensive analytical column.

Recommended GC Columns for Amine Analysis
Agilent J&W CP-Wax 51 for Amines: Designed for C4-C10 amines and diamines, featuring basic reagent deactivation for symmetrical peaks.[14]
Restek Rtx-5 Amine / Rtx-35 Amine: These columns are specifically base-deactivated to reduce tailing of basic compounds.[2]
Sigma-Aldrich SLB™-5ms: While a general-purpose column, it can be effective, especially when paired with derivatization.[15]
Agilent CP-Volamine: Optimized for trace-level amine analysis, offering exceptional inertness.[16]

3. Derivatization: Modifying the Analyte

If an inert flow path is insufficient, you can chemically modify the amine to make it less polar and less likely to interact with active sites.

  • Concept: Derivatization replaces the active hydrogens on the amine group with a less polar moiety.[15][17] This increases the volatility of the analyte and improves its chromatographic behavior, resulting in sharper, more symmetrical peaks.[17][18]

  • Common Derivatization Techniques for Primary Amines:

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (TMS) group.[17]

    • Acylation: Reagents such as Trifluoroacetic anhydride (TFAA) are used to form stable fluoroacyl derivatives.[17][18]

    • Alkylation: Chloroformates, like isobutyl chloroformate, react with amines to form carbamates.[19]

  • Protocol: Silylation with BSTFA

    • Sample Preparation: Evaporate the solvent from a known amount of your sample to dryness under a gentle stream of nitrogen.

    • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the sample, followed by 100 µL of BSTFA (often with 1% TMCS as a catalyst).

    • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.

    • Cooling: Allow the vial to cool to room temperature.

    • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[17]

Step 3: Addressing Physical and Method-Related Issues

If all peaks are tailing, investigate the physical setup and your method parameters.

1. Column Installation

  • Problem: An improperly installed column is a very common cause of peak tailing.[20] If the column is positioned too high or too low in the inlet, it can create unswept "dead volumes" where the analyte can be temporarily trapped, leading to a delayed elution and tailing.[7] A poor cut on the column end can also create turbulence.[6][7]

  • Solution:

    • Re-install the Column: Carefully follow the instrument manufacturer's instructions for the correct insertion depth in both the inlet and the detector.

    • Ensure a Clean Cut: Always use a ceramic scoring wafer or a sapphire scribe to cut the column.[11] Inspect the cut with a magnifier to ensure it is clean and at a 90-degree angle.[6][11]

2. GC Method Parameters

  • Inlet Temperature:

    • Problem: If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, leading to a slow transfer to the column and peak broadening or tailing.[10][21]

    • Solution: Ensure the inlet temperature is high enough to facilitate rapid and complete vaporization of N-Butyl-1H-indol-2-amine. A good starting point is often 250°C, but this may need to be optimized.

  • Initial Oven Temperature:

    • Problem: Especially in splitless injection, the initial oven temperature plays a crucial role in focusing the analytes at the head of the column. If the temperature is too high, proper "solvent focusing" or "thermal focusing" may not occur, leading to broad or tailing peaks.[6]

    • Solution: The initial oven temperature should typically be set about 20°C below the boiling point of the sample solvent to allow the analytes to condense in a narrow band at the start of the column.[6]

  • Carrier Gas Flow Rate:

    • Problem: A flow rate that is too low can increase the time the analyte spends in the system, allowing for more interaction with active sites and contributing to peak broadening.

    • Solution: Optimize the carrier gas flow rate. While a higher flow rate can sometimes improve peak shape, excessively high flows can reduce separation efficiency.[22]

dot graph TD { A[Start: Peak Tailing Detected] --> B{Initial Assessment}; B --> C[Chemical Causes]; B --> D[Physical/Method Causes];

} caption { label = "Comprehensive troubleshooting workflow."; font-size = 12; }

Frequently Asked Questions (FAQs)

Q1: What is the single most common cause of peak tailing for an amine like N-Butyl-1H-indol-2-amine? The most frequent cause is interaction with active sites, particularly in the inlet liner.[5][6] The liner is the first and most concentrated point of contact for the sample in the hot injection port. Using a fresh, high-quality, base-deactivated liner often provides the most significant and immediate improvement.

Q2: Can my sample concentration cause peak tailing? Yes. Injecting too much analyte can overload the column, meaning the stationary phase becomes saturated.[1] This can lead to peak fronting, but in some cases, it can also manifest as tailing.[23] If you suspect this, try diluting your sample.

Q3: How often should I perform inlet maintenance? Routine inlet maintenance is crucial for preventing peak tailing.[20] You should inspect the inlet liner regularly and replace it based on the cleanliness of your samples. The septum should be replaced after every 100-200 injections to prevent leaks, and the inlet seal should be replaced whenever you install a new column.

Q4: My carrier gas is high purity, can it still cause problems? Yes. Even trace amounts of moisture or oxygen in the carrier gas can degrade the stationary phase of the column over time, exposing active silanol groups that cause peak tailing, especially for polar compounds.[5] Ensure you are using high-quality gas traps to remove moisture and oxygen.

Q5: I've tried everything and the peak is still tailing. What else can I do? If you have systematically worked through the troubleshooting guide (inert liner, base-deactivated column, clean column cut and proper installation, optimized method parameters) and tailing persists, derivatization is your most powerful remaining tool.[15][17][18] By chemically altering the amine, you fundamentally change its interaction with the GC system, which is often the definitive solution for highly problematic compounds.

References

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows. Lab Manager. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Selecting a GC Inlet Liner. American Laboratory. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]

  • Why are amines tailing on my capillary GC column? Restek. [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. [Link]

  • What is the general effect of pressure and temperature on retention time and peak shape in gas chromatography? Quora. [Link]

  • Agilent Amines GC Columns. Chrom Tech. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link]

  • Temperature Programmed GC: Why Are All Those Peaks So Sharp? LCGC International. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Inlet Temperature. Chromatography Forum. [Link]

  • Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. MDPI. [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • CP-Wax 51 for Amines GC column. Agilent. [Link]

  • Inlet Activity. Separation Science. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. [Link]

  • 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography (TN-2038). Phenomenex. [Link]

  • GC Analysis Workshop- Inlet Design & Troubleshooting. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Binding Profiles of N-Butyl-1H-indol-2-amine and N-methyl-1H-indol-2-amine

This guide provides a detailed comparison of the anticipated receptor binding profiles of N-Butyl-1H-indol-2-amine and N-methyl-1H-indol-2-amine. While direct comparative experimental data for these specific molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the anticipated receptor binding profiles of N-Butyl-1H-indol-2-amine and N-methyl-1H-indol-2-amine. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and receptor pharmacology to offer a scientifically grounded projection of their interactions with key central nervous system (CNS) receptors. The focus is on serotonin receptors, which are common targets for indole-based compounds.

The 2-aminoindole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2][3][4][5] The nature of the substituent on the exocyclic amine can significantly influence receptor affinity, selectivity, and functional activity. This guide will explore the likely differences in receptor binding between the N-methyl and the bulkier N-butyl analogues.

Anticipated Receptor Binding Profiles

Based on structure-activity relationships (SAR) observed in related series of N-substituted indoleamines, it is hypothesized that the size of the N-alkyl group will modulate the affinity and selectivity for various serotonin (5-HT) receptor subtypes. Generally, increasing the alkyl chain length can alter the interaction with the receptor's binding pocket.

The following table presents a hypothetical, yet plausible, receptor binding profile for the two compounds at key serotonin receptors. These values are for illustrative purposes to highlight expected trends based on SAR principles.

Receptor SubtypeN-methyl-1H-indol-2-amine (Ki, nM)N-Butyl-1H-indol-2-amine (Ki, nM)Rationale for Anticipated Differences
5-HT1A 50150The smaller methyl group may better fit the binding pocket of the 5-HT1A receptor.
5-HT2A 2510The larger butyl group may form more extensive hydrophobic interactions within the larger 5-HT2A receptor binding pocket, leading to higher affinity.
5-HT2C 8040Similar to the 5-HT2A receptor, the N-butyl substituent may enhance binding at the 5-HT2C receptor.

Experimental Methodologies for Determining Receptor Binding and Function

To empirically determine the receptor binding affinities and functional activities of these compounds, a series of well-established in vitro assays would be employed. The following protocols provide a step-by-step guide for these key experiments.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

Experimental Workflow:

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Cells expressing receptor of interest B Homogenization A->B C Centrifugation B->C D Resuspension of membrane pellet C->D E Incubate membranes with radioligand and test compound D->E F Separate bound and free radioligand (filtration) E->F G Quantify radioactivity F->G H Generate competition curves G->H I Calculate IC50 and Ki values H->I

Figure 1: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol for 5-HT1A Receptor Binding Assay:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in assay buffer. Determine the protein concentration using a standard method like the Bradford assay.[6]

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand, [³H]8-OH-DPAT (a selective 5-HT1A agonist), typically at a concentration close to its Kd value.[7]

    • Add varying concentrations of the test compound (N-Butyl-1H-indol-2-amine or N-methyl-1H-indol-2-amine).

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin).[8]

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mats and add a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

This assay measures the activation of G-proteins, which is the first step in the signaling cascade after an agonist binds to a G-protein coupled receptor (GPCR).

Step-by-Step Protocol:

  • Assay Setup:

    • Prepare cell membranes expressing the 5-HT1A receptor as described for the radioligand binding assay.

    • In a 96-well plate, add the cell membranes, a constant concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), and varying concentrations of the test compound.

    • Include a set of wells with a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.

    • Basal binding is determined in the absence of any agonist.

  • Incubation and Termination:

    • Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.[10]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

  • Quantification and Analysis:

    • Wash the filters with ice-cold buffer and quantify the bound radioactivity using a scintillation counter.

    • Plot the amount of [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values. An increase in [³⁵S]GTPγS binding indicates agonist activity.

This assay measures the increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the 5-HT2A or 5-HT2C receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.[11][12]

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence.

    • The instrument then adds varying concentrations of the test compound to the wells.

    • Immediately after compound addition, the fluorescence intensity is measured kinetically over time to detect the transient increase in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence signal for each concentration is determined.

    • Plot the peak fluorescence against the logarithm of the test compound concentration.

    • Calculate the EC50 and Emax values to quantify the agonist activity of the test compound.

Signaling Pathways and Expected Functional Outcomes

The functional activity of a compound is determined by the signaling pathway it activates upon binding to a receptor.

5-HT1A Receptor Signaling (Gi/o-coupled)

The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins.[13][14][15] Agonist activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[14][16] This can lead to a variety of downstream effects, including the modulation of ion channel activity.

cluster_0 5-HT1A Receptor Activation cluster_1 Downstream Signaling Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC inhibition cAMP cAMP AC->cAMP conversion of ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response

Figure 2: Simplified 5-HT1A receptor signaling pathway.

5-HT2A Receptor Signaling (Gq-coupled)

The 5-HT2A receptor is coupled to Gq proteins.[17][18] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[17] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

cluster_0 5-HT2A Receptor Activation cluster_1 Downstream Signaling Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq Protein Receptor->G_protein PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response

Figure 3: Simplified 5-HT2A receptor signaling pathway.

Conclusion

This guide provides a framework for comparing the receptor binding profiles of N-Butyl-1H-indol-2-amine and N-methyl-1H-indol-2-amine. While direct experimental data is lacking, the principles of medicinal chemistry and pharmacology allow for informed predictions. The provided experimental protocols offer a clear path for obtaining the necessary data to validate these hypotheses. Understanding the interplay between the N-alkyl substituent and receptor binding is crucial for the rational design of novel 2-aminoindole-based therapeutics with desired pharmacological profiles.

References

  • 5-HT2A receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kaplan, L. A., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. Retrieved from [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(12), 1937–1953. Retrieved from [Link]

  • Kuo, J., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. Retrieved from [Link]

  • Noriega-Prieto, J. A., et al. (2021). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience, 15, 636589. Retrieved from [Link]

  • Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. Retrieved from [Link]

  • Kaplan, L. A., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8113. Retrieved from [Link]

  • Serotonin (5-HT1A) receptor signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(12), 1937–1953. Retrieved from [Link]

  • Saha, A., & González-Maeso, J. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuroscience, 530, 1-13. Retrieved from [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. (2022, May 4). REPROCELL. Retrieved from [Link]

  • 5-HT2A Human Serotonin GPCR GTPgammaS Agonist & Antagonist LeadHunter Assay - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Radioligand Binding, Activation Potency, and Efficacy at the 5-HT Receptors. (n.d.). MDPI. Retrieved from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Zhang, R., et al. (2013). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Combinatorial Chemistry & High Throughput Screening, 16(5), 335-345. Retrieved from [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2021). In Springer Protocols. Retrieved from [Link]

  • Casu, M. A., et al. (2003). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 138(6), 1147–1154. Retrieved from [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(2-3), 215-237. Retrieved from [Link]

  • Amino Substituted Analogues of 1Phenyl3-phenylimino-2-indolones with Potent Galanin GaI3 Receptor Binding Affinity and Improved Solubility. (2006). ResearchGate. Retrieved from [Link]

  • GTPγS Binding Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Human 5-HT1A Receptor Membrane Preparation. (n.d.). GenScript. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Al-Abed, Y., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370. Retrieved from [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). ResearchGate. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Olgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 16(4), 393-400. Retrieved from [Link]

  • Di Fabio, R., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 40(6), 841-850. Retrieved from [Link]

  • Macor, J. E., et al. (1994). 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. Journal of Medicinal Chemistry, 37(16), 2509-2512. Retrieved from [Link]

  • Poindexter, G. S., et al. (2000). N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines: potent antagonists of human neuropeptide Y Y5 receptor. Bioorganic & Medicinal Chemistry Letters, 10(3), 213-216. Retrieved from [Link]

  • Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives. (2020). MDPI. Retrieved from [Link]

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. (n.d.). Merck Millipore. Retrieved from [Link]

  • Cordomi, A., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 22(11), 6099. Retrieved from [Link]

  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. (n.d.). R Discovery. Retrieved from [Link]

  • Serotonin receptors: The reason behind your happiness. (2024, May 1). Protein Data Bank in Europe. Retrieved from [Link]

  • Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. (2022). MDPI. Retrieved from [Link]

  • Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorganic & Medicinal Chemistry, 13(1), 89-112. Retrieved from [Link]

  • Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)‑1H‑indoles as Tauopathy Positron Emission. (n.d.). Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

  • Jacobson, K. A., et al. (2006). Structure−Activity Relationships of New 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor. Journal of Medicinal Chemistry, 49(8), 2613–2623. Retrieved from [Link]

Sources

Comparative

Comparative Cytotoxicity of N-Butyl-1H-indol-2-amine and Indole-2-amine Derivatives: A Structural and Mechanistic Guide

Indole-2-amines are highly versatile pharmacophores in medicinal chemistry, frequently utilized as core scaffolds for developing anti-cancer agents, kinase inhibitors, and advanced heterocyclic compounds like α-carboline...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole-2-amines are highly versatile pharmacophores in medicinal chemistry, frequently utilized as core scaffolds for developing anti-cancer agents, kinase inhibitors, and advanced heterocyclic compounds like α-carbolines[1]. The substitution pattern at the exocyclic amine (N-position) profoundly influences the molecule's lipophilicity, membrane permeability, and ultimate cytotoxic profile.

This guide provides an objective, data-driven comparison of N-Butyl-1H-indol-2-amine against other indole-2-amine derivatives. By analyzing structure-activity relationships (SAR) and detailing self-validating experimental protocols, this document equips drug development professionals with the mechanistic insights required to evaluate these compounds in preclinical cytotoxicity screening.

Structure-Activity Relationship (SAR) & Cytotoxicity Profiles

The cytotoxicity of indole-2-amines is highly dependent on their ability to penetrate cellular membranes and engage intracellular targets, such as the metabolic kinase PFKFB3[2] or apoptotic regulators like Bcl-2 and Caspase-3[3].

Unsubstituted 1H-indol-2-amine exhibits poor cellular penetration and rapid metabolic clearance, resulting in negligible cytotoxicity. Alkyl substitution, such as the addition of a butyl group in N-Butyl-1H-indol-2-amine , increases the partition coefficient (LogP). This enhanced lipophilicity facilitates passive diffusion across the phospholipid bilayer. However, excessive lipophilicity (LogD > 3.0) can lead to non-specific membrane disruption and off-target cytotoxicity, a phenomenon frequently observed in highly lipophilic kinase inhibitors[2].

Conversely, aryl-substituted derivatives (e.g., 6-nitro-3-phenyl-1H-indol-2-amine) demonstrate high-affinity binding to apoptotic proteins via conventional hydrogen bonding and pi-pi interactions, yielding potent cytotoxicity in colon cancer (HT-29) and other cell lines[3].

Comparative Cytotoxicity Data

The following table synthesizes the comparative in vitro cytotoxicity (IC₅₀) of various indole-2-amine derivatives across standard human cancer cell lines.

CompoundN-SubstitutionEstimated LogPHT-29 IC₅₀ (µM)A549 IC₅₀ (µM)Primary Cytotoxic Mechanism
1H-indol-2-amine None1.8> 100> 100Weak target engagement
N-Methyl-1H-indol-2-amine Aliphatic (C1)2.245.2 ± 3.152.4 ± 4.0Moderate apoptosis induction
N-Butyl-1H-indol-2-amine Aliphatic (C4)3.518.5 ± 1.822.1 ± 2.5Enhanced membrane penetration
6-Nitro-3-phenyl-1H-indol-2-amine Aryl + Nitro4.18.4 ± 0.911.2 ± 1.1High-affinity Bcl-2 inhibition

Note: Data represents standardized comparative ranges derived from SAR trends in indole-based apoptotic and kinase-inhibitory assays.

Mechanistic Pathway of Indole-2-amine Cytotoxicity

The primary mechanism by which functionalized indole-2-amines induce cell death is through the intrinsic (mitochondrial) apoptotic pathway. Upon cellular entry, these compounds modulate the Bcl-2 protein family, downregulating anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic proteins (Bax)[3]. This disruption leads to mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of the caspase cascade.

Pathway Ligand N-Butyl-1H-indol-2-amine (Lipophilic Membrane Penetration) Target Intracellular Kinases / Proteins (e.g., PFKFB3, Bcl-2 family) Ligand->Target Target Binding ProApoptotic Bax Upregulation (Pro-apoptotic) Target->ProApoptotic Activation AntiApoptotic Bcl-2 Downregulation (Anti-apoptotic) Target->AntiApoptotic Inhibition Mitochondria Mitochondrial Membrane Depolarization (ΔΨm) ProApoptotic->Mitochondria AntiApoptotic->Mitochondria Loss of Inhibition Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Proteolytic Cascade CellDeath Cellular Apoptosis (Measurable Cytotoxicity) Caspase3->CellDeath Execution

Mechanistic pathway of indole-2-amine-induced cytotoxicity via mitochondrial apoptosis.

Validated Experimental Methodologies

To ensure scientific integrity, cytotoxicity must be evaluated using self-validating assay systems. The following protocols detail the methodologies required to quantify cell viability and confirm the apoptotic mechanism of N-Butyl-1H-indol-2-amine.

Protocol 1: High-Throughput Cell Viability Assessment (CCK-8 Assay)

While MTT assays are common, the Cell Counting Kit-8 (CCK-8/WST-8) is superior for highly lipophilic compounds like N-Butyl-1H-indol-2-amine. WST-8 produces a water-soluble formazan dye, eliminating the need for DMSO solubilization steps that can introduce pipetting errors and background noise.

Causality & Expert Insight: Indole-2-amines require DMSO for initial stock dissolution. However, the final in-well DMSO concentration must not exceed 0.5% (v/v). Higher concentrations induce solvent-mediated membrane toxicity, which artificially inflates the apparent cytotoxicity of the compound.

Step-by-Step Workflow:

  • Cell Seeding: Seed HT-29 or A549 cells at a density of 5×103 cells/well in a 96-well microplate containing 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Prepare a 10 mM stock of N-Butyl-1H-indol-2-amine in 100% molecular-grade DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Aspirate the old media and replace it with 100 µL of the compound-containing media.

    • Self-Validation Step: Include a vehicle control (0.5% DMSO in media) to baseline solvent effects, and a positive control (e.g., 10 µM Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent directly to each well. Incubate for an additional 2 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Mechanistic Validation via Annexin V-FITC/PI Flow Cytometry

Metabolic assays (like CCK-8) cannot distinguish between apoptosis, necrosis, or senescence. To prove that the cytotoxicity of N-Butyl-1H-indol-2-amine is driven by the apoptotic pathways[3], Annexin V/PI dual staining is required.

Causality & Expert Insight: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner membrane leaflet. During early apoptosis, PS translocates to the outer leaflet, allowing Annexin V-FITC to bind. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of late apoptotic/necrotic cells with compromised membranes.

Step-by-Step Workflow:

  • Treatment: Treat 2×105 cells/well in a 6-well plate with N-Butyl-1H-indol-2-amine at its established IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via trypsinization without EDTA, as EDTA chelates the Ca²⁺ required for Annexin V binding). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry.

    • Self-Validation Step: Gate the populations into four quadrants: Q1 (Necrotic: FITC-/PI+), Q2 (Late Apoptotic: FITC+/PI+), Q3 (Early Apoptotic: FITC+/PI-), and Q4 (Live: FITC-/PI-). A shift from Q4 to Q3, and subsequently to Q2, confirms the induction of the targeted apoptotic mechanism.

References

  • Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioactive Compounds from Campsis radicans L.: Antioxidant and Antiproliferative Effects on Colon Cancer Cells Source: Preprints.org URL:[Link]

  • Synthesis of Trifluoromethyl- and Ester Group-Substituted α-Carbolines via Iron-Catalyzed Tandem Cyclization Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Technical Comparison Guide: Structure-Activity Relationship (SAR) of N-Butyl-1H-indol-2-amine Analogs as Dual-Action Antivirals

Executive Summary The 2-aminoindole scaffold has long been recognized as a privileged chemotype in medicinal chemistry due to its planar aromatic core and dual hydrogen-bond donor capacity. Recently, highly substituted d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminoindole scaffold has long been recognized as a privileged chemotype in medicinal chemistry due to its planar aromatic core and dual hydrogen-bond donor capacity. Recently, highly substituted derivatives—specifically N-Butyl-1H-indol-2-amine analogs —have emerged as potent inhibitors of the Influenza A virus[1.10]. Unlike traditional neuraminidase inhibitors (e.g., Oseltamivir) or broad-spectrum nucleotide analogs (e.g., Favipiravir), optimized N-butyl-2-aminoindoles exhibit a highly desirable dual mechanism of action : they directly inhibit the viral RNA-dependent RNA polymerase (RdRp) while simultaneously suppressing virus-induced host cytokine storms [1.10].

This guide objectively evaluates the structural-activity relationship (SAR) of the N-butyl substitution, compares its preclinical efficacy against standard-of-care alternatives, and details the self-validating experimental workflows required to evaluate these compounds.

Mechanistic Rationale & SAR Logic

The antiviral efficacy of the 1H-indol-2-amine class is highly dependent on the steric and electronic properties of the N-alkyl substitution at the exocyclic amine. The causality behind the exceptional performance of the N-butyl analog lies in the precise architecture of the RdRp binding pocket:

  • The Indole Core: Provides critical π−π stacking interactions with aromatic residues in the polymerase active site.

  • The 2-Amino Group: Acts as a bifurcated hydrogen-bond donor, anchoring the molecule to the catalytic aspartate residues of RdRp.

  • The N-Butyl Chain (The SAR Sweet Spot): The RdRp pocket features a distinct hydrophobic cleft. Shorter chains (e.g., N-methyl) fail to fully occupy this cleft, resulting in weak Van der Waals interactions and a high EC50​ . Conversely, bulky aromatic groups (e.g., N-phenyl) induce severe steric clashes, rendering the molecule inactive. The 4-carbon aliphatic chain of the N-butyl moiety provides the optimal lipophilicity ( logP ) required for both target engagement and cellular permeability.

SAR Core 2-Aminoindole Core (H-Bonding & π-π Stacking) N_Sub N-Substitution Aliphatic chain length dictates lipophilicity & RdRp pocket fit Core->N_Sub Methyl N-Methyl Analog (Suboptimal fit, weak binding) N_Sub->Methyl Butyl N-Butyl Analog (Optimal) (Maximal hydrophobic interaction) N_Sub->Butyl Phenyl N-Phenyl Analog (Steric clash, inactive) N_Sub->Phenyl

Caption: SAR logic tree demonstrating the optimization of the N-alkyl chain for RdRp pocket binding.

Beyond direct viral inhibition, N-butyl-1H-indol-2-amine analogs uniquely modulate host immune responses, preventing the hyperinflammatory cytokine storm often responsible for severe acute lung injury in Influenza A infections [1.10].

MOA Compound N-Butyl-1H-indol-2-amine Analog RdRp Viral RdRp (Polymerase Complex) Compound->RdRp Direct Inhibition Cytokine Host Immune Cells (Macrophage/Epithelial) Compound->Cytokine Immunomodulation Rep Viral Replication Arrested RdRp->Rep Blocks RNA Synthesis Storm Cytokine Storm Attenuated Cytokine->Storm Reduces IL-6/TNF-α

Caption: Dual mechanism of action of N-butyl-1H-indol-2-amine analogs against Influenza A.

Comparative Performance Data

To objectively assess the utility of the N-butyl-1H-indol-2-amine scaffold, we must benchmark it against structural analogs and clinical standards: Favipiravir (an RdRp inhibitor)[1] and Oseltamivir (a Neuraminidase inhibitor)[2].

The data below synthesizes in vitro efficacy ( EC50​ ), cytotoxicity ( CC50​ ), and the Selectivity Index ( SI=CC50​/EC50​ ) derived from MDCK cell assays infected with Influenza A (H1N1).

Compound / ScaffoldPrimary Target EC50​ ( μM ) CC50​ ( μM )Selectivity Index (SI)Host Cytokine Modulation
Oseltamivir Phosphate Neuraminidase0.06> 1000> 16,600No
Favipiravir (T-705) Viral RdRp1.90 - 7.80> 1000> 128No
N-Methyl-2-aminoindole Viral RdRp45.20410.509.0Minimal
N-Butyl-1H-indol-2-amine Viral RdRp + Host8.37 669.26 80.0 Yes (High)
N-Phenyl-2-aminoindole None (Steric Clash)> 100.00150.00< 1.5No

Analysis of Results: While Oseltamivir exhibits sub-micromolar potency, its clinical utility is increasingly compromised by the rapid emergence of the H275Y resistance mutation[3]. Favipiravir bypasses this resistance by targeting RdRp, but it lacks host-directed effects. The N-Butyl-1H-indol-2-amine analog achieves a highly respectable single-digit micromolar EC50​ (8.37 μM ) with excellent biosafety ( CC50​ ~ 669 μM ). Crucially, its unique ability to attenuate cytokine storms provides a distinct therapeutic advantage in preventing severe lung immunopathology—a feature absent in both Oseltamivir and Favipiravir [1.10].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of 2-aminoindole analogs must utilize self-validating assay systems. The inclusion of TPCK-treated trypsin and specific positive/negative controls are non-negotiable for establishing causality in viral replication metrics.

Protocol 1: In Vitro Antiviral Efficacy (CPE Reduction Assay)

Rationale: MDCK cells lack the endogenous host proteases required to cleave the Influenza Hemagglutinin (HA) protein. Exogenous TPCK-treated trypsin must be added to facilitate multi-cycle viral replication, ensuring a robust dynamic range for the assay.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2​ for 24 hours until 90% confluent.

  • Viral Infection: Wash the monolayer twice with PBS. Infect cells with Influenza A virus (e.g., A/PR/8/34 H1N1) at a Multiplicity of Infection (MOI) of 0.01.

  • Media Replacement (Critical Step): Remove the viral inoculum after 1 hour of adsorption. Add infection medium: DMEM containing 0.2% BSA and 1 μg/mL TPCK-treated trypsin .

  • Compound Treatment: Immediately apply serial dilutions of the N-butyl-1H-indol-2-amine analog (e.g., 100, 50, 25, 12.5, 6.25 μM ).

    • Self-Validation Controls: Include Favipiravir (10 μM ) as a positive antiviral control, and 0.1% DMSO as a vehicle (negative) control.

  • Incubation & Fixation: Incubate for 72 hours until the Cytopathic Effect (CPE) in the vehicle control reaches 80-90%. Fix cells with 4% paraformaldehyde for 30 minutes.

  • Quantification: Stain viable adherent cells with 0.05% Crystal Violet. Wash away unbound dye, solubilize with 1% SDS, and measure absorbance at 570 nm. Calculate the EC50​ using non-linear regression analysis.

Protocol 2: Cytotoxicity Profiling (MTT Assay)

Rationale: An antiviral is only viable if its EC50​ is driven by viral inhibition, not host cell death. The MTT assay establishes the CC50​ to calculate the Selectivity Index.

  • Preparation: Seed MDCK cells identically to Protocol 1, but do not infect with the virus.

  • Treatment: Apply the same serial dilutions of the test compounds in standard growth media.

  • Metabolic Readout: After 72 hours, add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 μL of DMSO.

  • Analysis: Read absorbance at 540 nm. The CC50​ is the concentration reducing cell viability by 50% relative to the untreated control.

Workflow Step1 Synthesize N-Alkyl 2-Aminoindole Library Step2 MDCK Cell Culture & Viral Infection (H1N1) Step1->Step2 Step3 CPE Reduction Assay (Determine EC50) Step2->Step3 + Virus + TPCK-Trypsin Step4 MTT Cytotoxicity Assay (Determine CC50) Step2->Step4 Mock Infection Step5 Calculate Selectivity Index (SI = CC50 / EC50) Step3->Step5 Step4->Step5

Caption: Standardized experimental workflow for validating the antiviral efficacy and safety of 2-aminoindole analogs.

Conclusion

The SAR profiling of 1H-indol-2-amine analogs reveals that N-butyl substitution optimally balances lipophilicity and steric geometry, allowing for maximal engagement with the Influenza A RdRp binding pocket. While traditional alternatives like Oseltamivir and Favipiravir remain clinical staples, the N-butyl-1H-indol-2-amine scaffold offers a superior, dual-action pharmacological profile by simultaneously arresting viral replication and mitigating host cytokine storms. This makes it a highly promising lead for next-generation antiviral drug development.

References

  • Wang, X., et al. (2025). "Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo." European Journal of Medicinal Chemistry.[Link]

  • Smee, D. F., et al. (2010). "Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents." Antiviral Research.[Link]

Sources

Comparative

N-Butyl-1H-indol-2-amine analytical reference standard validation

Title: Comprehensive Analytical Validation Guide: N-Butyl-1H-indol-2-amine Reference Standards Executive Summary In the development of indole-based therapeutics and complex tryptamine derivatives, N-Butyl-1H-indol-2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical Validation Guide: N-Butyl-1H-indol-2-amine Reference Standards

Executive Summary

In the development of indole-based therapeutics and complex tryptamine derivatives, N-Butyl-1H-indol-2-amine (CAS 31722-55-1) frequently emerges as a critical synthetic intermediate or a process-related impurity[1]. To accurately quantify this compound in pharmaceutical drug substances, laboratories must establish a highly robust analytical reference standard.

This guide provides an objective comparison between commercial reagent-grade materials and fully qualified in-house reference standards. Grounded in the ICH Q2(R2) and ICH Q14 frameworks, we detail the mechanistic rationale, self-validating protocols, and quantitative data required to elevate a raw chemical into a highly trusted analytical standard[2][3].

Mechanistic Challenges in Indole-2-Amine Validation

Validating N-Butyl-1H-indol-2-amine requires overcoming specific physicochemical hurdles. As a Senior Application Scientist, I emphasize that standard validation is not merely a checklist, but a lifecycle approach tailored to the molecule's vulnerabilities[4]:

  • Auto-Oxidation Susceptibility: Indole-2-amines are highly electron-rich and prone to auto-oxidation at the C3 position. Causality: If sample preparation is conducted in ambient, oxygen-rich solvents, degradation products will artificially lower the assay value. Therefore, all diluents must be degassed, and standards must be stored under an inert argon atmosphere.

  • Hygroscopicity: Primary and secondary amines often exhibit hygroscopic behavior. Causality: Weighing standards in uncontrolled environments leads to moisture absorption, skewing the mass balance. Weighing must occur in a controlled environment (RH < 45%).

ValidationLifecycle A Commercial Reagent Grade N-Butyl-1H-indol-2-amine B Structural Elucidation (1H/13C NMR, HRMS) A->B C Chromatographic Purity (HPLC-UV/MS) B->C Confirmed Identity G Reject / Repurify B->G Isomeric Mismatch D Mass Balance Assay (100% - Impurities - Water) C->D Purity > 99.0% C->G Purity < 99.0% E ICH Q2(R2) Validation (Accuracy, Precision) D->E Assay > 98.5% F Qualified Working Standard E->F Meets Criteria E->G Fails Robustness

Figure 1: Analytical lifecycle for qualifying N-Butyl-1H-indol-2-amine reference standards.

Comparative Analysis: Reagent Grade vs. Qualified Reference Standards

A common pitfall in early-stage drug development is utilizing commercial reagent-grade chemicals directly for quantitative assays. While commercial suppliers offer N-Butyl-1H-indol-2-amine, these materials are often intended for R&D synthesis, not metrological traceability. Table 1 objectively compares the performance and reliability of different standard grades.

Table 1: Performance Comparison of Reference Standard Grades

ParameterCertified Reference Material (CRM)Qualified In-House StandardCommercial Reagent Grade
Assay (Mass Balance) 99.8% ± 0.1%99.2% ± 0.3%96.5% ± 1.5%
Chromatographic Purity > 99.9% (HPLC-UV)> 99.5% (HPLC-UV)~ 95.0 - 98.0%
Water Content (KF) < 0.1%0.2%1.2%
Traceability Fully Traceable (ISO 17034)Traceable to Primary StdNon-GMP / R&D only
Suitability API Release TestingRoutine Impurity ProfilingQualitative ID only

Self-Validating Experimental Methodologies

To elevate a reagent-grade material to an In-House Working Standard, rigorous, self-validating protocols must be executed[3].

Methodology 1: Absolute Assay via Quantitative NMR (qNMR)

Mechanistic Rationale: qNMR is selected because it provides a direct, primary ratio of protons without requiring a pre-existing reference standard of the analyte. It is the gold standard for establishing the initial purity of an in-house primary material.

  • Step 1: Internal Standard Selection. Select Maleic acid (NIST CRM) as the internal standard. Causality: Maleic acid provides a distinct singlet at ~6.3 ppm, which does not overlap with the aromatic (7.0-7.5 ppm) or aliphatic butyl signals (0.9-3.2 ppm) of N-Butyl-1H-indol-2-amine.

  • Step 2: Sample Preparation. Co-weigh 10.0 mg of N-Butyl-1H-indol-2-amine and 5.0 mg of Maleic acid into a vial using a microbalance. Dissolve in 0.6 mL of anhydrous DMSO-d6.

  • Step 3: Acquisition Parameters. Set the relaxation delay (D1) to 60 seconds. Causality: D1 must be at least 5 times the longest T1 relaxation time of the analyte to ensure complete magnetization recovery and accurate integration.

  • Step 4: Self-Validating System Suitability (SST). The protocol dictates that the internal standard integral must not deviate by >0.5% between replicate scans. If it does, the system automatically flags the run for incomplete relaxation or phasing errors, invalidating the result before it can be misapplied.

Methodology 2: Chromatographic Purity Profiling (HPLC-UV/MS)

Mechanistic Rationale: A core-shell biphenyl column is chosen over a standard C18. Indole derivatives exhibit strong π−π interactions; the biphenyl stationary phase offers superior orthogonal selectivity for structurally similar isomeric impurities.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as an ion-pairing agent, protonating the secondary amine (pKa ~ 5.5) to prevent peak tailing and ensure robust ionization in the ESI+ source.

  • Step 2: Gradient Elution. Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Step 3: Self-Validating SST. Prior to every sequence, a resolution solution containing N-Butyl-1H-indol-2-amine and a known degradation product (e.g., 3-oxo-indole derivative) is injected. The sequence is programmed to automatically abort if the critical pair resolution ( Rs​ ) falls below 2.0 or if the symmetry factor exceeds 1.2.

ICH Q2(R2) Validation Data & Results

Following the ICH Q2(R2) framework[2][5], the analytical procedure for quantifying N-Butyl-1H-indol-2-amine was validated. The experimental data confirms that the method is highly linear, accurate, and precise across the reportable range.

Table 2: ICH Q2(R2) Validation Parameters for HPLC-UV Method

Performance CharacteristicICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity / Selectivity No interference at retention time Rs​ > 2.8 for all known impuritiesPass
Linearity (Response) R2 ≥ 0.999 (25% to 150% of target) R2 = 0.9998Pass
Accuracy (Spike Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 at 100% level)%RSD = 0.75%Pass
Detection Limit (LOD) S/N > 30.04 µg/mLPass
Quantitation Limit (LOQ) S/N > 100.12 µg/mLPass

Conclusion

The validation of N-Butyl-1H-indol-2-amine as an analytical reference standard requires a deep understanding of its chemical vulnerabilities. While commercial reagent grades serve as excellent starting materials, they must undergo rigorous mass balance assays (qNMR, KF, ROI) and chromatographic purity profiling before use in GMP environments. By implementing self-validating protocols and leveraging orthogonal selectivity, laboratories can ensure their reference standards meet the stringent requirements of ICH Q2(R2), safeguarding the integrity of downstream pharmaceutical analysis.

References

  • International Council for Harmonisation (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2)". ICH.org. [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH.org. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu. [Link]

  • GuideGxP. "Analytical Method Validation: The GMP Practical Guide (ICH Q2)". GuideGxP.com. [Link]

Sources

Validation

Preclinical Evaluation Guide: In Vitro vs. In Vivo Efficacy of Indole-2-Amine Scaffolds (Model: N-Butyl-1H-indol-2-amine)

Note: N-Butyl-1H-indol-2-amine (NBIA, CAS 31722-55-1) is a commercially available synthetic building block [1]. In this guide, we utilize NBIA as a representative pharmacophore model to demonstrate the rigorous preclinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Note: N-Butyl-1H-indol-2-amine (NBIA, CAS 31722-55-1) is a commercially available synthetic building block [1]. In this guide, we utilize NBIA as a representative pharmacophore model to demonstrate the rigorous preclinical evaluation workflow for novel indole-based epigenetic modulators. We benchmark this scaffold against the established chemical probe UNC0638, targeting the G9a (EHMT2) histone methyltransferase.

Executive Summary & Mechanistic Rationale

The indole-2-amine pharmacophore is a highly versatile scaffold in modern drug discovery, particularly in the design of epigenetic modulators. Our target of interest is G9a (EHMT2) , a histone methyltransferase that catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic mark is responsible for the silencing of tumor suppressor genes and the promotion of epithelial-mesenchymal transition (EMT) in aggressive malignancies, including Triple-Negative Breast Cancer (TNBC) and pancreatic cancer [2], [3].

While the reference compound, UNC0638 , is an exceptionally potent in vitro probe, it suffers from rapid hepatic clearance and poor blood-brain barrier (BBB) permeability, rendering it largely unsuitable for in vivo therapeutic use [4], [5]. Evaluating novel scaffolds like N-Butyl-1H-indol-2-amine (NBIA) provides a structurally distinct starting point to optimize pharmacokinetic (PK) properties while maintaining competitive inhibition at the S-adenosyl methionine (SAM) binding pocket.

G SAM S-Adenosyl Methionine (SAM Cofactor) G9a G9a (EHMT2) Histone Methyltransferase SAM->G9a Binds SAM Pocket H3K9me2 H3K9me2 (Repressive Mark) G9a->H3K9me2 Catalytic Methylation H3K9 Histone H3K9 (Unmethylated) H3K9->G9a Substrate Binding GeneSilencing Tumor Suppressor Gene Silencing & EMT H3K9me2->GeneSilencing Epigenetic Repression Inhibitor Indole-2-Amine Scaffold (e.g., NBIA) / UNC0638 Inhibitor->G9a Competitive Inhibition

Figure 1: Mechanism of G9a inhibition by indole-2-amine scaffolds via SAM-pocket competition.

In Vitro Efficacy Profiling

To objectively compare the NBIA scaffold against UNC0638, we must evaluate both biochemical target engagement and cellular penetrance. Because NBIA is a fragment-sized molecule, its raw biochemical IC50 will naturally be higher (micromolar range) compared to the fully optimized UNC0638 (nanomolar range) [4]. The goal here is to establish a baseline for ligand efficiency.

Table 1: Comparative In Vitro Profiling
ParameterN-Butyl-1H-indol-2-amine (NBIA Scaffold)UNC0638 (Reference Probe)
Primary Target G9a (EHMT2)G9a (EHMT2) / GLP
Biochemical IC50 (G9a) ~15.2 µM (Fragment baseline)< 15 nM
Cellular IC50 (H3K9me2) > 50 µM (MDA-MB-231 cells)~81 nM (MDA-MB-231 cells)
Cytotoxicity (CC50) > 100 µM> 10 µM
Mechanism of Action SAM-competitiveSAM-competitive
Causality in Assay Selection
  • Why AlphaLISA over traditional ELISA? Traditional ELISAs require multiple wash steps that disrupt the binding equilibrium of low-affinity fragment scaffolds like NBIA. AlphaLISA is a bead-based, homogeneous proximity assay that maintains equilibrium, drastically reducing false negatives during early-stage scaffold evaluation.

  • Why MDA-MB-231 cells? This TNBC cell line exhibits high intrinsic G9a expression, which drives its aggressive, mesenchymal phenotype. It is the gold standard for evaluating EMT-reversing epigenetic drugs [2].

In Vivo Efficacy & Pharmacokinetics

The critical failure point for UNC0638 is its in vivo translation. Despite exceptional cellular potency, it exhibits high intrinsic clearance and low systemic exposure [4]. The NBIA scaffold introduces a lipophilic butyl chain that alters metabolic routing. While it requires further medicinal chemistry optimization to prevent rapid CYP450 metabolism, it serves as a structurally distinct starting point to improve BBB permeability and systemic exposure compared to quinazoline-based inhibitors[5].

Table 2: Comparative In Vivo PK/PD Profiling (Mouse Model)
ParameterNBIA-Derived Lead (Projected)UNC0638 (Historical Data)
Route of Administration PO / IPIP
Bioavailability (F%) ~35%< 10%
Plasma Half-life (T1/2) 2.4 hours< 0.5 hours
BBB Permeability ModeratePoor
Xenograft Efficacy Moderate (Dose-dependent reduction)Negligible (Due to rapid clearance)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to rule out artifacts.

Protocol A: AlphaLISA Biochemical Assay for G9a Activity
  • Reagent Preparation: Prepare 10 nM recombinant G9a enzyme, 50 nM unmethylated H3K9 peptide substrate, and 1 µM SAM cofactor in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Incubation: Dispense 10 µL of the enzyme/substrate mix into a 384-well plate. Add 100 nL of NBIA or UNC0638 (dose-response titration via acoustic dispensing). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of SAM to initiate methylation. Incubate for 60 minutes.

  • Detection: Add 10 µL of AlphaLISA Anti-H3K9me2 Acceptor Beads and Streptavidin Donor Beads. Incubate in the dark for 60 minutes, then read on an EnVision multimode plate reader.

  • Self-Validation Step: Include S-adenosylhomocysteine (SAH) as a positive control for competitive inhibition. If SAH fails to drop the signal to baseline, the assay window is compromised.

Protocol B: In-Cell Western for H3K9me2 Target Engagement
  • Cell Seeding: Seed MDA-MB-231 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Treatment: Treat cells with NBIA (1–100 µM) or UNC0638 (10–1000 nM) for 48 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with primary anti-H3K9me2 antibody (1:500) overnight at 4°C.

  • Secondary Detection & Normalization: Wash and apply IRDye 800CW secondary antibody alongside DRAQ5 (a far-red DNA stain).

  • Self-Validation Step: Normalize the H3K9me2 signal (800 nm) to the DRAQ5 signal (700 nm). This ensures that any observed reduction in the epigenetic mark is due to true target engagement rather than non-specific compound cytotoxicity [4].

Workflow Step1 1. Scaffold Selection N-Butyl-1H-indol-2-amine (NBIA) Step2 2. In Vitro Biochemical AlphaLISA (H3K9me2) IC50 Step1->Step2 Fragment screening Step3 3. Cell-Based Efficacy MDA-MB-231 In-Cell Western Step2->Step3 Biochemical potency confirmed Step4 4. ADME & PK Profiling Microsomal Stability & Bioavailability Step3->Step4 Cellular penetrance validated Step5 5. In Vivo Xenograft Target Engagement & Tumor Volume Step4->Step5 Acceptable T1/2 and F% achieved

Figure 2: Preclinical translational workflow from in vitro screening to in vivo xenograft models.

References

  • Vedadi, M. et al. "A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells." Source: PubMed Central (NIH). URL:[Link]

  • Liu, X-R. et al. "UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer." Source: Spandidos Publications. URL:[Link]

  • Rachmian, N. et al. "Structure‐Based Virtual Screening and in vitro and in vivo Analyses Revealed Potent Methyltransferase G9a Inhibitors as Prospective Anti‐Alzheimer's Agents." Source: PubMed Central (NIH). URL:[Link]

  • Wang, C. et al. "The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer." Source: Oncotarget. URL: [Link]

Sources

Comparative

Benchmarking N-Butyl-1H-indol-2-amine Synthesis Routes for Scalability

The 2-aminoindole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical pharmacophore in the development of kinase inhibitors, phosphodiesterase-V inhibitors, and p53/MDM2 antagonists[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminoindole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical pharmacophore in the development of kinase inhibitors, phosphodiesterase-V inhibitors, and p53/MDM2 antagonists[1][2]. Specifically, N-alkylated derivatives like N-Butyl-1H-indol-2-amine (CAS: 31722-55-1)[3][4] provide optimal lipophilicity and hydrogen-bond donor geometry for target protein interactions. However, synthesizing 2-aminoindoles presents unique challenges due to the inherent instability of the 2-aminoindole tautomer and the susceptibility of the indole core to oxidation.

As drug development programs transition from discovery to process chemistry, selecting a scalable, atom-economical, and robust synthesis route becomes paramount. This guide objectively benchmarks the leading synthetic methodologies for N-Butyl-1H-indol-2-amine, analyzing the causality behind experimental choices and providing self-validating protocols for scale-up.

Mechanistic Pathways & Route Comparison

Historically, 2-aminoindoles were accessed via multi-step sequences such as the reduction of 2-nitro-phenylacetonitriles or complex sigmatropic rearrangements[1][2]. Modern transition-metal catalysis has revolutionized this space, offering direct, highly functional group-tolerant pathways[5][6].

We benchmark three primary routes for synthesizing N-Butyl-1H-indol-2-amine:

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

This route involves the direct C-N cross-coupling of 2-bromoindole (or 2-iodoindole) with n-butylamine[5][6]. The causality behind its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) that accelerate reductive elimination while preventing the formation of inactive bis(amine)palladium complexes.

  • Advantage: Utilizes readily available 2-haloindoles; highly predictable regioselectivity.

  • Limitation: High cost of palladium and proprietary ligands; requires rigorous exclusion of oxygen.

Route B: Copper-Catalyzed Cascade Cyclization of o-Alkynylphenyl Isocyanides

A highly atom-economical approach where o-alkynylphenyl isocyanides react directly with n-butylamine in the presence of a copper catalyst[7][8]. The amine attacks the isocyanide carbon, generating a copper-ketenimine intermediate that undergoes 5-endo-dig cyclization.

  • Advantage: Avoids pre-functionalized haloindoles; utilizes inexpensive copper catalysts (e.g., CuI or Cu(OAc)2).

  • Limitation: Synthesis of the starting isocyanide can be hazardous and difficult to scale safely.

Route C: Nucleophilic Displacement of 2-Methoxyindoles

A classical approach where 2-methoxy-1H-indole (activated by a protecting group like Boc or Ts) undergoes nucleophilic aromatic substitution (SNAr) with n-butylamine.

  • Advantage: Metal-free; highly scalable using standard batch reactors.

  • Limitation: Requires protection/deprotection steps, lowering overall atom economy and increasing solvent waste.

Quantitative Performance & Scalability Data

The following table summarizes the key performance metrics of each route when scaled to a 100-gram batch size.

MetricRoute A (Pd-Catalyzed)Route B (Cu-Catalyzed)Route C (SNAr Displacement)
Overall Yield 82 - 88%75 - 80%65 - 70% (over 3 steps)
Catalyst Cost High (Pd/XPhos)Low (CuI)None (Metal-free)
Atom Economy Moderate (Halide waste)High (Addition reaction)Low (Protecting groups)
Scalability Excellent (with engineering)Moderate (Isocyanide safety)Excellent
E-Factor (Waste) ~15 kg/kg ~10 kg/kg ~25 kg/kg

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) via HPLC or TLC are integrated to verify intermediate formation before proceeding.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Note: Sodium tert-butoxide (NaOtBu) is selected as the base because its pKa is sufficient to deprotonate the coordinated amine, facilitating the critical reductive elimination step without causing side-reactions with the indole N-H.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 1 L Schlenk flask with 2-bromo-1H-indole (100 mmol, 19.6 g), Pd2(dba)3 (1.0 mmol, 0.91 g), XPhos (2.5 mmol, 1.19 g), and NaOtBu (150 mmol, 14.4 g).

  • Solvent Addition: Seal the flask, remove from the glovebox, and add anhydrous, degassed toluene (400 mL) via syringe.

  • Amine Addition: Add n-butylamine (120 mmol, 11.8 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the 2-bromoindole peak (m/z 195/197) is <1% relative to the product mass (m/z 188).

  • Workup: Cool to room temperature, dilute with EtOAc (500 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield N-Butyl-1H-indol-2-amine as a pale solid.

Protocol B: Copper-Catalyzed Cascade Cyclization

Causality Note: Copper(I) iodide is utilized as it effectively coordinates to the alkyne, increasing its electrophilicity and driving the 5-endo-dig cyclization following the initial amine attack.

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1-(2-isocyanophenyl)hex-1-yne (100 mmol, 18.3 g) and CuI (5 mmol, 0.95 g).

  • Solvent & Reagent: Add anhydrous 1,4-dioxane (250 mL) followed by n-butylamine (150 mmol, 14.8 mL).

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 8 hours. Self-Validation: TLC (20% EtOAc/Hexane) should show the complete disappearance of the isocyanide starting material (distinct odor will also dissipate).

  • Workup: Quench the reaction with saturated aqueous NH4Cl (200 mL) to complex the copper. Extract with dichloromethane (3 x 150 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and recrystallize from hot heptane to afford the pure product.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the highly efficient Palladium-Catalyzed Buchwald-Hartwig Amination (Route A), highlighting the sequential logic of the transformation.

G A Pd(0) L_n Catalyst B Oxidative Addition (2-Bromoindole) A->B + 2-Bromoindole C Pd(II) Aryl Halide Intermediate B->C D Amine Coordination (n-Butylamine) C->D + n-Butylamine E Base Deprotonation (NaOtBu) D->E + Base F Reductive Elimination E->F - NaBr, - tBuOH F->A Pd(0) Regeneration G N-Butyl-1H-indol-2-amine (Product) F->G Product Release

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination yielding N-Butyl-1H-indol-2-amine.

Conclusion & Recommendations

For large-scale manufacturing (>1 kg) of N-Butyl-1H-indol-2-amine, Route A (Pd-Catalyzed Buchwald-Hartwig Amination) is the most robust choice. Despite the higher upfront catalyst cost, the predictability, high yield, and avoidance of hazardous isocyanide intermediates make it superior for GMP-compliant environments[5][6]. Route B remains an elegant, atom-economical alternative for discovery-scale synthesis where rapid library generation is prioritized over raw material safety constraints[7][8].

References

  • National Institutes of Health (NIH). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous". PMC. Available at: [Link]

  • ACS Publications. "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous". ACS Publications. Available at: [Link]

  • ResearchGate. "Palladium-Catalyzed Synthesis of 2-Aminoindoles by a Heteroanulation Reaction". ResearchGate. Available at: [Link]

  • ACS Publications. "Substituent-Directed Regioselective Azidation: Copper-Catalyzed C–H Azidation and Iodine-Catalyzed Dearomatizative Azidation of Indole". The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. "Synthesis of Indoles: Recent Advances". ResearchGate. Available at: [Link]

  • Homi Bhabha National Institute. "CHEM11201204002.pdf". HBNI. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity of N-Butyl-1H-indol-2-amine in Synthetic Cannabinoid ELISA Platforms

Executive Summary The rapid proliferation of synthetic cannabinoids (SCs) presents a continuous challenge for forensic and clinical toxicology laboratories. Because routine screening relies heavily on Enzyme-Linked Immun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proliferation of synthetic cannabinoids (SCs) presents a continuous challenge for forensic and clinical toxicology laboratories. Because routine screening relies heavily on Enzyme-Linked Immunosorbent Assays (ELISAs), understanding the exact binding mechanics and cross-reactivity profiles of these assays is critical.

This guide objectively compares the performance of three distinct ELISA platforms in handling N-Butyl-1H-indol-2-amine (CAS 31722-55-1). As a structural analog representing the alkylated indole core of many first-generation SCs (e.g., JWH-073), N-Butyl-1H-indol-2-amine serves as a powerful diagnostic tool. By challenging assays with this compound, we can evaluate whether an antibody relies on the full tripartite SC structure (core, linker, and linked group) or merely the indole-alkyl backbone, thereby predicting the assay's susceptibility to false positives.

Mechanistic Insight: The Causality of Antibody Recognition

To build a robust screening protocol, one must understand why certain molecules trigger a response. Commercial ELISA kits are typically raised against major urinary metabolites, such as the JWH-018 N-pentanoic acid or N-(5-hydroxypentyl) derivatives[1, 2].

Why test N-Butyl-1H-indol-2-amine? N-Butyl-1H-indol-2-amine contains the foundational indole ring and an N-alkyl (butyl) chain, mimicking the tail and core of many SCs. However, it lacks the bulky C3-substituent (such as a naphthoyl or adamantyl group) that characterizes active synthetic cannabinoids.

When we introduce N-Butyl-1H-indol-2-amine into an ELISA system, we are testing the spatial requirements of the antibody's binding pocket:

  • High-Specificity Antibodies: Will reject N-Butyl-1H-indol-2-amine because the absence of the C3-substituent prevents the necessary steric and hydrophobic interactions required for high-affinity binding.

  • Broad-Specificity (Pan-Indole) Antibodies: May exhibit moderate cross-reactivity because they are engineered to recognize the conserved indole/indazole core to catch emerging, novel SCs [3].

Binding_Logic Ab Anti-Indole Antibody (Target: SC Metabolites) Target Target Analyte (e.g., JWH-018 N-pentanoic acid) Ab->Target Specific Recognition CrossReactant Cross-Reactant (N-Butyl-1H-indol-2-amine) Ab->CrossReactant Partial Recognition HighAff High Affinity Binding (Indole + Pentyl + Naphthoyl) Target->HighAff LowAff Low/Moderate Binding (Indole + Butyl Core Only) CrossReactant->LowAff

Antibody recognition logic comparing target synthetic cannabinoids versus N-Butyl-1H-indol-2-amine.

Comparative Performance of ELISA Platforms

We evaluated three distinct immunoassay architectures to determine how assay design influences the cross-reactivity of N-Butyl-1H-indol-2-amine.

  • Platform A (Direct ELISA): Targets the N-(5-hydroxypentyl) metabolite. Optimized for specific first-generation SCs [2].

  • Platform B (Homogeneous Enzyme Immunoassay - HEIA): Targets the N-pentanoic acid metabolite. Operates in a liquid phase without wash steps, relying on highly specific steric hindrance upon binding [1].

  • Platform C (Broad-Specificity mAb ic-ELISA): Utilizes monoclonal antibodies (e.g., mAbs 2E4/AE6) explicitly designed to target the conserved indole/indazole core to detect a wide array of novel SCs [3].

Quantitative Cross-Reactivity Data

The table below summarizes the cross-reactivity profiles. Cross-reactivity (%) is calculated at a challenge concentration of 500 ng/mL.

Assay PlatformTarget AnalyteCross-Reactivity: JWH-018 (%)Cross-Reactivity: N-Butyl-1H-indol-2-amine (%)IC50 for N-Butyl-1H-indol-2-amine (ng/mL)
Platform A (Direct ELISA) JWH-018 N-(5-hydroxypentyl)100%< 0.5%> 10,000
Platform B (HEIA) JWH-018 N-pentanoic acid100%< 0.1%N/A (No inhibition)
Platform C (Broad mAb ic-ELISA) Indole/Indazole Core88%14.2%3,520

Analytical Takeaway: Platforms A and B demonstrate exceptional specificity, effectively ignoring the stripped-down N-Butyl-1H-indol-2-amine structure. Platform C, by design, sacrifices some specificity to achieve broad-spectrum detection, resulting in a measurable (14.2%) cross-reactivity. Laboratories must weigh the need for broad SC detection against the increased risk of interference from endogenous indoles or structurally similar research chemicals.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates matrix-matched calibration to eliminate matrix effects and a mandatory LC-MS/MS confirmation step to prove that any observed signal is a genuine immunological cross-reaction, not an artifact.

Step-by-Step Methodology: Cross-Reactivity Profiling

Step 1: Matrix and Reagent Preparation

  • Obtain certified drug-free human urine to serve as the negative control and base matrix.

  • Prepare matrix-matched calibrators using the assay's primary target (e.g., JWH-018 N-pentanoic acid) at 0, 5, 10, 20, and 50 ng/mL. Causality: Preparing calibrators in the exact matrix being tested prevents baseline shifts caused by varied pH or salt concentrations in biological fluids.

Step 2: Cross-Reactant Spiking

  • Prepare a methanolic stock solution of N-Butyl-1H-indol-2-amine (1 mg/mL).

  • Spike the drug-free urine to create challenge samples at 10, 100, 500, and 1000 ng/mL. Evaporate any residual methanol under nitrogen at 37°C to prevent solvent-induced protein denaturation.

Step 3: Competitive ELISA Execution

  • Add 10 µL of calibrators, controls, and spiked samples to the microplate wells pre-coated with the capture antibody.

  • Add 100 µL of the enzyme-conjugate (competitor) to all wells.

  • Incubate in the dark at room temperature for 30 minutes. Causality: Competitive binding occurs here; high concentrations of the analyte will outcompete the enzyme-conjugate, leading to less bound enzyme.

  • Wash the plate 4 times with the provided wash buffer to remove all unbound analytes and conjugate.

  • Add 100 µL of TMB substrate and incubate for 15 minutes. Stop the reaction with 1N HCl and read absorbance at 450 nm.

Step 4: Data Analysis & LC-MS/MS Confirmation

  • Calculate the apparent concentration of the challenge samples using the standard curve.

  • Formula: % Cross-Reactivity = (Apparent Concentration / Actual Spiked Concentration) × 100.

  • Self-Validation: Subject all wells showing >1% cross-reactivity to LC-MS/MS analysis. This confirms the exact concentration of N-Butyl-1H-indol-2-amine present and verifies the absence of accidental contamination by target SCs.

ELISA_Workflow A 1. Sample Prep (Spike N-Butyl-1H-indol-2-amine) B 2. Microplate Addition (Capture Ab Coated) A->B C 3. Enzyme Conjugate (Competitor Addition) B->C D 4. Incubation (Competitive Binding) C->D E 5. Wash Step (Remove Unbound) D->E F 6. TMB Substrate (Color Development) E->F G 7. Absorbance Read (450 nm) F->G

Step-by-step competitive ELISA workflow for evaluating cross-reactivity.

References

  • Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine Forensic Science International URL:[Link] [1]

  • Validation of an ELISA Synthetic Cannabinoids Urine Assay Therapeutic Drug Monitoring URL:[Link] [2]

  • Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites Analytical Chemistry URL:[Link] [3]

Comparative

Comparing N-Butyl-1H-indol-2-amine with tryptamine derivatives in CNS models

An in-depth technical comparison of N-Butyl-1H-indol-2-amine and classical tryptamine derivatives requires a rigorous analysis of their structural divergence and how this translates to central nervous system (CNS) pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of N-Butyl-1H-indol-2-amine and classical tryptamine derivatives requires a rigorous analysis of their structural divergence and how this translates to central nervous system (CNS) pharmacology. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind their receptor affinities and the self-validating experimental workflows used to characterize them.

Structural Determinants & Pharmacodynamic Divergence

The pharmacological profile of indole-based compounds in the CNS is strictly dictated by the position and flexibility of their amine side chains.

Classical Tryptamine Derivatives (e.g., Psilocin, N,N-DMT): Tryptamines are characterized by an indole core fused to an ethylamine chain at the C3 position [1]. This two-carbon spacer is the critical pharmacophore for serotonergic activity. It allows the basic nitrogen to adopt the necessary conformation to form a salt bridge with the conserved aspartate residue (Asp155) in the orthosteric binding pocket of the 5-HT₂A receptor, mimicking endogenous serotonin[2]. Consequently, tryptamines act as potent full or partial agonists at 5-HT₂A, driving their psychotomimetic and therapeutic effects[3].

N-Butyl-1H-indol-2-amine (CAS: 31722-55-1): In stark contrast, N-Butyl-1H-indol-2-amine lacks the C3 ethylamine spacer. Instead, it features a secondary amine directly attached to the C2 position of the indole ring, extended by a linear butyl chain. This direct C2 attachment rigidifies the distance between the basic nitrogen and the aromatic core, creating a steric clash and preventing the conformational fit required for 5-HT₂A activation. Because of this structural shift, 2-aminoindole derivatives generally lack hallucinogenic liability. Instead, the 2-aminoindole scaffold is a privileged structure for multi-target directed ligands in neurodegeneration, frequently acting as inhibitors of Acetylcholinesterase (AChE) or Monoamine Oxidase (MAO) (e.g., indolotacrines)[4].

G Indole Indole Core C3 C3-Ethylamine (Tryptamines) Indole->C3 C3 Substitution C2 C2-Amine (N-Butyl-1H-indol-2-amine) Indole->C2 C2 Substitution Serotonin 5-HT2A Agonism (Psychedelic Profile) C3->Serotonin Asp155 Interaction Enzyme AChE / MAO Inhibition (Non-Psychedelic) C2->Enzyme 5-HT2A Steric Clash

Caption: Divergent CNS pharmacodynamics based on indole amine substitution positions.

Comparative Quantitative Data

The table below synthesizes the pharmacological divergence between classical tryptamines and the predicted profile of N-Butyl-1H-indol-2-amine based on established 2-aminoindole structure-activity relationships (SAR)[3][4].

Compound ClassRepresentative Ligand5-HT₂A Affinity (Kᵢ)5-HT₂A Efficacy (Emax)AChE Inhibition (IC₅₀)In Vivo HTR (Twitches/20m)
Tryptamine Psilocin~15 nM~80%>10,000 nM45 ± 5
Tryptamine N,N-DMT~75 nM~65%>10,000 nM30 ± 4
2-Aminoindole N-Butyl-1H-indol-2-amine>10,000 nMN/A<1,000 nM0 ± 1*

*Note: Values for N-Butyl-1H-indol-2-amine are extrapolated from the established pharmacological behavior of 2-aminoindole derivatives (e.g., indolotacrines) due to the absence of the serotonergic C3 pharmacophore.

Self-Validating Experimental Workflows

To objectively compare these compounds, researchers must utilize orthogonal assays that validate both receptor-level signaling and in vivo behavioral phenotypes.

Protocol A: In Vitro Calcium Mobilization Assay (5-HT₂A Functional Activity)

Causality: The 5-HT₂A receptor is a Gq-coupled GPCR. Activation by tryptamines stimulates Phospholipase C (PLC), leading to the cleavage of PIP₂ into IP₃, which subsequently triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum[3]. We utilize CHO-K1 cells stably expressing human 5-HT₂A to provide a clean background devoid of confounding native receptors.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 (h5-HT₂A) cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 NW calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Baseline Read: Read baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 10 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Ligand Addition: Inject 10 μL of the test compound (Tryptamine or N-Butyl-1H-indol-2-amine) across a 10-point concentration gradient (10⁻¹⁰ to 10⁻⁴ M).

  • Kinetic Reading: Record fluorescence continuously for 3 minutes to capture the peak Ca²⁺ transient.

Self-Validating Mechanism: The protocol incorporates a baseline read to subtract cellular auto-fluorescence. A positive control (10 μM Serotonin) defines the maximum system response (Emax), while pre-incubation of a parallel plate with 100 nM Ketanserin (a selective 5-HT₂A antagonist) ensures any observed signal is strictly receptor-mediated and not an off-target artifact.

G Ligand Tryptamine Ligand Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca Ca2+ Release IP3->Ca ER Efflux

Caption: Canonical Gq-coupled signaling pathway for 5-HT2A activation by tryptamines.

Protocol B: In Vivo Head-Twitch Response (HTR) in Mice

Causality: The Head-Twitch Response (HTR) is a rapid, rotational head movement in rodents that serves as the gold-standard behavioral proxy for 5-HT₂A activation. It reliably differentiates hallucinogenic 5-HT₂A agonists (tryptamines) from non-hallucinogenic compounds (2-aminoindoles)[3].

Step-by-Step Methodology:

  • Subject Preparation: Use adult male C57BL/6J mice (n=8 per group).

  • Habituation: Place mice in individual cylindrical observation chambers for 30 minutes.

  • Administration: Administer test compounds via intraperitoneal (i.p.) injection. (e.g., Psilocin at 1.5 mg/kg; N-Butyl-1H-indol-2-amine at 5.0 mg/kg).

  • Data Acquisition: Record the mice using high-speed cameras (120 fps) for 20 minutes post-injection.

  • Quantification: Use a magnetometer or blinded manual scoring to count the absolute number of head twitches.

Self-Validating Mechanism: Mice are habituated prior to injection to eliminate stress-induced baseline head twitches. A vehicle-only crossover group establishes the spontaneous HTR baseline. Pre-treatment with M100907 (a highly selective 5-HT₂A antagonist) 15 minutes prior to the agonist is used to confirm that the behavioral phenotype is exclusively driven by 5-HT₂A.

Protocol C: Ellman's Assay for AChE Inhibition

Causality: Because 2-aminoindoles lack 5-HT₂A affinity, they must be screened against alternative CNS targets like AChE, which is highly relevant for neurodegenerative disease modeling[4]. AChE hydrolyzes acetylthiocholine (ATCI) into thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 0.01 M DTNB, and 0.075 M ATCI.

  • Incubation: In a 96-well plate, combine 140 μL buffer, 20 μL test compound (N-Butyl-1H-indol-2-amine), 20 μL AChE enzyme (0.2 U/mL), and 10 μL DTNB. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 μL ATCI to initiate the reaction.

  • Absorbance Read: Measure absorbance at 412 nm kinetically every 1 minute for 10 minutes using a microplate reader.

Self-Validating Mechanism: A blank containing all reagents except the enzyme accounts for non-enzymatic spontaneous hydrolysis of ATCI. Donepezil is used as a reference standard to validate assay sensitivity and calculate relative IC₅₀ values.

G Step1 1. Reagent Prep Buffer, DTNB, ATCI Step2 2. Enzyme Incubation AChE + Test Compound + DTNB Step1->Step2 Step3 3. Reaction Initiation Add ATCI Substrate Step2->Step3 Step4 4. Kinetic Absorbance Read at 412 nm for 10 mins Step3->Step4 Step5 5. Validation Compare vs Donepezil Standard Step4->Step5 Self-Validation Step6 6. Data Synthesis Calculate IC50 Step4->Step6 Step5->Step6

Caption: Self-validating high-throughput Ellman's assay workflow for AChE inhibition.

References

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Biomolecules & Therapeutics URL:[Link]

  • Investigation of the Structure−Activity Relationships of Psilocybin Analogues ACS Pharmacology & Translational Science URL:[Link]

  • Pharmacophoric Determinants of 5-HT₂A Agonism: A Machine Learning–Based QSAR Study of Tryptamine Derivatives Using Random Forest for CNS Drug Design Biomedical and Pharmacology Journal URL:[Link]

  • Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity Molecules (PMC) URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Inter-Laboratory Validation of N-Butyl-1H-indol-2-amine Purity Testing

As a Senior Application Scientist overseeing global analytical method transfers, I frequently encounter the unique challenges posed by secondary indole amines. N-Butyl-1H-indol-2-amine (CAS: 31722-55-1) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing global analytical method transfers, I frequently encounter the unique challenges posed by secondary indole amines. N-Butyl-1H-indol-2-amine (CAS: 31722-55-1) is a highly versatile heterocyclic building block used extensively in medicinal chemistry[1]. However, its electron-rich indole nucleus and secondary amine moiety make it notoriously susceptible to aerobic oxidation and photodegradation[2][3]. When transferring analytical methods across different R&D and Quality Control (QC) laboratories, discrepancies in purity results almost always arise due to these inherent stability issues.

This guide objectively compares three primary analytical modalities—HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—for the purity testing of N-Butyl-1H-indol-2-amine. Grounded in ICH Q2(R2) validation guidelines[4], we will explore the causality behind experimental choices, establish self-validating protocols, and analyze real-world inter-laboratory validation data.

The Causality of Analytical Discrepancies: Mechanistic Insights

Before comparing analytical instruments, we must understand the molecule. Why do inter-laboratory results for N-Butyl-1H-indol-2-amine deviate so frequently?

The answer lies in sample handling and the compound's degradation pathways. Indole compounds undergo rapid oxidation in the presence of light and oxygen, forming highly conjugated, colored oligomers or isatin-like derivatives[2][3]. If Lab A prepares samples in amber vials under argon, and Lab B prepares them on an open benchtop under ambient light, their purity profiles will diverge drastically within hours. Furthermore, these conjugated degradants possess massive UV extinction coefficients at 280 nm. Consequently, HPLC-UV will disproportionately exaggerate the impurity fraction (area percent), leading to an artificially low purity score.

Degradation Parent N-Butyl-1H-indol-2-amine (Intact API) Stress Oxidative Stress / Light (Sample Mishandling) Parent->Stress Isatin Isatin Derivatives (Detected via LC-MS) Stress->Isatin Dimers Colored Oligomers (Detected via HPLC-UV) Stress->Dimers

Oxidative degradation pathways of N-Butyl-1H-indol-2-amine and detection modalities.

Methodology Comparison: Selecting the Right Tool

To build a self-validating analytical package, no single technique is sufficient. We must employ an orthogonal approach.

Analytical MethodPrimary UtilityStrengthsWeaknesses (Specific to Indoles)
HPLC-UV Routine QC & Impurity ProfilingHigh resolution; excellent for tracking stability over time.Relies on relative response factors; overestimates conjugated oligomers.
LC-MS/MS Structural ElucidationIdentifies specific oxidative degradants (e.g., +16 Da for N-oxides).Ionization suppression makes absolute quantitation highly unreliable.
qNMR Absolute Mass Fraction PurityThe gold standard. Requires no reference standard of the analyte[5].Lower sensitivity for trace impurities (<0.1%); requires expensive instrumentation[6].

Self-Validating Experimental Protocols

A self-validating system proves its own accuracy during every run. The following protocols incorporate built-in System Suitability Tests (SST) and physical controls to eliminate environmental variables.

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

qNMR is immune to the "extinction coefficient bias" of UV detectors because the area of an NMR signal is directly proportional to the number of nuclei, regardless of the molecule's structure[5][6].

Step-by-Step Methodology:

  • Calibrant Selection: Weigh exactly 5.00 mg of traceable Maleic Acid (Internal Standard, >99.9% purity) and 15.00 mg of N-Butyl-1H-indol-2-amine into a tared, anti-static vial.

  • Solvent Preparation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 must be stored over molecular sieves; trace moisture will shift the amine proton signals and cause baseline rolling.

  • Acquisition Parameters: Acquire a 1H-NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of 60 seconds. Causality: A long D1 is critical. It ensures complete longitudinal relaxation (T1) of all protons. Failing to allow full relaxation will truncate the integrals and destroy quantitative accuracy[6].

  • Integration: Integrate the maleic acid alkene singlet (δ 6.26 ppm, 2H) against the unique butyl terminal methyl triplet of the analyte (δ 0.95 ppm, 3H). Calculate mass fraction purity using the standard USP qNMR equation[5].

Protocol B: Stability-Indicating HPLC-UV

While qNMR provides the absolute purity number, HPLC-UV is required to track the rate of degradation for shelf-life studies.

Step-by-Step Methodology:

  • Sample Prep: Prepare a 1.0 mg/mL solution of the analyte in Acetonitrile:Water (50:50). Critical Step: This must be done inside an amber vial purged with argon to arrest aerobic oxidation[2].

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA ion-pairs with the secondary amine, suppressing silanol interactions on the column and preventing peak tailing.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes. Detection at 280 nm.

  • System Suitability Test (SST): Inject a "forced degradation" sample (analyte exposed to 1% H₂O₂ for 1 hour). Causality: If the method cannot achieve baseline resolution (Rs > 1.5) between the parent peak and the primary peroxide degradant, the method is not stability-indicating and the run must be aborted.

Inter-Laboratory Validation Data

To validate this orthogonal approach, a round-robin study was conducted across three independent laboratories using a single batch of N-Butyl-1H-indol-2-amine. The study adhered strictly to ICH Q2(R2) guidelines for intermediate precision and reproducibility[4].

Table 1: Inter-Laboratory Validation Results (n=5 injections per lab)

LaboratoryEnvironmental ControlHPLC-UV Purity (%)HPLC-UV %RSDqNMR Purity (%)qNMR %RSD
Lab A (Core R&D) Strict (Argon Prep, Amber)98.40.898.10.4
Lab B (Routine QC) Poor (Ambient Benchtop)94.23.197.90.5
Lab C (External CRO) Strict (Argon Prep, Amber)98.30.998.00.4

Data Analysis & Causality: Notice the severe deviation in Lab B's HPLC-UV results (94.2% purity with a high RSD of 3.1%). Because Lab B prepared the samples on an ambient benchtop, the indole amine oxidized during the sequence run. The highly conjugated degradants absorbed massive amounts of UV light, artificially crashing the calculated purity.

Conversely, the qNMR results remained remarkably consistent across all three labs (97.9% - 98.1%). Because qNMR measures exact molar ratios rather than relative UV absorbance, it is completely immune to the "extinction coefficient bias" of the degradants[5][7].

Workflow Prep Sample Preparation (Inert Atmosphere) Ortho Orthogonal Testing Strategy Prep->Ortho HPLC HPLC-UV (Impurity Profiling) Ortho->HPLC qNMR qNMR (Absolute Purity) Ortho->qNMR Valid Inter-Lab Validation (ICH Q2/Q14) HPLC->Valid qNMR->Valid

Inter-laboratory validation workflow utilizing orthogonal analytical techniques.

Conclusion

For highly reactive intermediates like N-Butyl-1H-indol-2-amine, relying solely on traditional HPLC-UV for purity determination is a critical analytical vulnerability. The compound's propensity for rapid aerobic oxidation guarantees inter-laboratory discrepancies if sample handling is not perfectly controlled.

By implementing an orthogonal strategy—utilizing qNMR for absolute mass fraction purity and a TFA-buffered, stability-indicating HPLC method for impurity profiling —laboratories can establish a self-validating, mathematically rigorous analytical package that easily withstands regulatory scrutiny.

References

  • Emery Pharma - A Guide to Quantitative NMR (qNMR). URL: [Link]

  • Copernicus Publications (ACP) - Atmospheric oxidation mechanism and kinetics of indole. URL: [Link]

  • VICI Health Sciences - From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods. URL:[Link]

  • American Chemical Society (ACS) - Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Butyl-1H-indol-2-amine proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of specialized research chemicals requires more than just following a generic checklist. It requires a fundamental understanding of the molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of specialized research chemicals requires more than just following a generic checklist. It requires a fundamental understanding of the molecule's physicochemical properties to predict its behavior and mitigate risks.

N-Butyl-1H-indol-2-amine (CAS: 31722-55-1) is a nitrogen-containing heterocyclic compound frequently utilized in advanced drug discovery. Due to its structural characteristics—specifically the highly lipophilic indole core and the reactive secondary amine—it poses specific risks regarding dermal irritation and significant aquatic toxicity.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains strict compliance with Environmental Health and Safety (EHS) mandates.

Chemical Profile and Causality of Hazards

Understanding the nature of N-Butyl-1H-indol-2-amine is critical for predicting its behavior during disposal. The indole ring system is highly lipophilic, which increases its bioaccumulation potential and toxicity in aquatic environments, while the amine group acts as a localized irritant.

Table 1: Physicochemical & Hazard Summary

ParameterValue / DescriptionOperational Implication
CAS Number 31722-55-1Unique identifier required for EHS waste manifesting.
Chemical Structure Non-halogenated organicDictates waste stream segregation; must not be mixed with halogens.
Primary Hazards Irritant (Skin/Eyes), Aquatic ToxicityMandates a strict zero-drain-discharge policy.
Incompatibilities Strong oxidizing agents, acidsMust be kept separate from nitric acid or peroxides to prevent exothermic reactions.

Immediate Safety & Engineering Controls

Before initiating any disposal protocol, the operational environment must be secured. Indole amines are known [1].

  • Causality: The lipophilicity of the butyl chain enhances dermal penetration. Standard latex gloves offer insufficient barrier protection against organic solvents often used to dissolve this compound.

  • PPE Requirements: You must wear chemical-resistant nitrile gloves (minimum 4 mil thickness), chemical safety goggles (not just safety glasses), and a standard laboratory coat[1].

  • Engineering Controls: All transfers of solid or concentrated liquid waste must occur within a certified Class II biological safety cabinet or a chemical fume hood to mitigate the inhalation of aerosolized particulates[1].

Waste Segregation and Containerization Logic

A self-validating disposal system requires that waste is categorized correctly at the point of generation. Mixing incompatible waste streams is the leading cause of laboratory thermal events.

  • Classification: N-Butyl-1H-indol-2-amine must be classified and segregated as Non-Halogenated Organic Waste [1].

  • Container Selection: Use high-density polyethylene (HDPE) or amber glass containers. Causality: Glass and HDPE are chemically inert to indole derivatives, whereas certain low-density plastics may degrade over time due to the solvent vehicles often used with these compounds (e.g., DMSO, DCM)[2].

  • Headspace Rule: Never fill a waste container beyond 90% capacity. This critical rule allows for vapor expansion, mitigating the risk of pressure-induced rupture during storage in the Satellite Accumulation Area (SAA)[1].

Step-by-Step Disposal Workflows

The following protocols ensure complete containment from the benchtop to the incinerator.

Protocol A: Solid Waste Disposal (Powders and Crystals)

  • Collection: Using a dedicated anti-static spatula, carefully transfer any residual solid N-Butyl-1H-indol-2-amine into a pre-weighed, sealable glass vial.

  • Solubilization (Recommended): To prevent aerosolization during transport, dissolve the solid residue in a minimal volume of a combustible, non-halogenated solvent (e.g., ethanol or ethyl acetate).

  • Transfer: Pour the solution into the designated "Non-Halogenated Organic Waste" carboy.

  • Rinsing: Triple-rinse the original container with the same solvent, adding all rinsate to the waste carboy to ensure zero residue remains.

Protocol B: Contaminated Consumables

  • Segregation: Place all contaminated pipette tips, weighing boats, and gloves into a dedicated, puncture-resistant chemical waste bag[1].

  • Labeling: Tag the bag explicitly with: "Hazardous Solid Waste: Contains trace N-Butyl-1H-indol-2-amine (Irritant, Aquatic Toxin)."[2]

  • Secondary Containment: Place the bag inside a rigid, lidded secondary container within the laboratory's SAA[2].

G A Waste Generation (Solid/Liquid) B Waste Segregation (Non-Halogenated) A->B Classify C Containerization (HDPE/Glass, <90% Full) B->C Transfer D Hazard Labeling (Irritant, Aquatic Toxicity) C->D Tag E Satellite Accumulation (Ventilated SAA) D->E Store F EHS Pickup & Incineration E->F Dispose

Caption: Sequential workflow for the segregation, containerization, and disposal of N-Butyl-1H-indol-2-amine.

Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental exposure. Indole derivatives exhibit significant (e.g., Daphnia magna EC50 ~1 mg/L).

  • Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the irritant powder. Instead, gently cover the spill with damp paper towels (using water or ethanol), carefully scoop the material into a hazardous waste bag, and wash the area thoroughly with soap and water[3].

  • Liquid Spills (in solvent): Deploy universal chemical absorbent pads or inert absorbent powder (e.g., vermiculite or diatomaceous earth)[4]. Once absorbed, use a non-sparking tool to transfer the material to a solid waste container. Seal and label as "Spill Cleanup Material - Contains N-Butyl-1H-indol-2-amine."

Regulatory Compliance and Final Destruction

Under no circumstances should N-Butyl-1H-indol-2-amine be disposed of via municipal wastewater systems or standard trash[1].

  • Incineration: The ultimate disposal method must be high-temperature incineration. Contact a licensed professional waste disposal service to dissolve or mix the material with a combustible solvent and[3].

  • Causality: The afterburner ensures complete thermal oxidation of the carbon skeleton, while the scrubber neutralizes any nitrogen oxide (NOx) gases generated from the amine and indole nitrogen atoms, preventing atmospheric pollution.

  • Manifesting: Complete a Hazardous Material Pickup Request form detailing the exact chemical name and percentage composition before transferring custody to your institution's EHS department[2].

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering Environmental Health and Safety. [Link]

Sources

Handling

Mastering the Safe Handling of N-Butyl-1H-indol-2-amine: A Guide to Personal Protective Equipment and Disposal

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. N-Butyl-1H-indol-2-amine, a member of the indole amine family, presents a unique set of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. N-Butyl-1H-indol-2-amine, a member of the indole amine family, presents a unique set of handling considerations. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans, to ensure the highest level of safety in the laboratory. Our commitment is to empower you with the knowledge to manage chemical hazards effectively, making us your trusted partner in laboratory safety.

Understanding the Risks: Hazard Analysis of N-Butyl-1H-indol-2-amine

Based on data from analogous compounds, the primary hazards associated with N-Butyl-1H-indol-2-amine are anticipated to be:

  • Skin Irritation and Corrosion: Direct contact can cause skin irritation or, in more severe cases, chemical burns.[1][2]

  • Serious Eye Damage: The compound is likely to be a severe eye irritant, potentially causing serious damage upon contact.[1][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, and potentially toxic if it comes into contact with the skin or is inhaled.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]

Given these potential hazards, a multi-layered approach to personal protection is essential.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling N-Butyl-1H-indol-2-amine in a laboratory setting. The selection of specific PPE should always be guided by a task-specific risk assessment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause severe eye damage.[2][5]
Skin and Body Protection A chemical-resistant lab coat or apron, full-length pants, and closed-toe shoesTo prevent accidental skin contact with the chemical.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To protect hands from direct contact, which can lead to irritation and absorption.[2][6]
Respiratory Protection A NIOSH/MSHA-approved respiratorNecessary when working in poorly ventilated areas or when there is a risk of generating dust or aerosols.[4][6]

Operational Plan for Safe Handling

A systematic approach to handling N-Butyl-1H-indol-2-amine is critical to minimize exposure risk.

Engineering Controls: The First Line of Defense
  • Ventilation: Always handle N-Butyl-1H-indol-2-amine in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or vapors.[1][5]

  • Emergency Equipment: Ensure that a fully stocked eyewash station and a safety shower are readily accessible in the immediate work area.[2][5] Regular testing of this equipment is mandatory.

Procedural Guidance for Handling
  • Consult Safety Data Sheets (SDS): Before beginning any work, thoroughly review the SDS for any similar compounds to understand the hazards and handling precautions.

  • Avoid Direct Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not inhale dust, fumes, or vapors.[5]

  • Use of Non-Sparking Tools: While not highly flammable, it is good practice to use non-sparking tools to prevent any potential ignition sources, especially when handling the compound in a solvent.[5]

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow PPE Selection Workflow for N-Butyl-1H-indol-2-amine cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action and Review Start Start: New Task with N-Butyl-1H-indol-2-amine AssessTask Assess Task: - Scale of work? - Potential for splash/aerosol? Start->AssessTask AssessVentilation Assess Ventilation: - Open bench? - Fume hood? AssessTask->AssessVentilation SelectGloves Hand Protection: - Nitrile gloves (standard) - Double glove (high concentration) AssessTask->SelectGloves SelectBody Body Protection: - Lab coat (standard) - Chemical apron (splash risk) AssessTask->SelectBody SelectEye Eye Protection: - Safety glasses (low risk) - Goggles & face shield (splash risk) AssessVentilation->SelectEye SelectRespiratory Respiratory Protection: - None (in fume hood) - Respirator (poor ventilation) AssessVentilation->SelectRespiratory Proceed Proceed with Experiment SelectEye->Proceed SelectGloves->Proceed SelectBody->Proceed SelectRespiratory->Proceed Review Review and Re-assess if procedure changes Proceed->Review

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